HO-PEG15-OH
Description
Structure
2D Structure
Propriétés
IUPAC Name |
2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-hydroxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H62O16/c31-1-3-33-5-7-35-9-11-37-13-15-39-17-19-41-21-23-43-25-27-45-29-30-46-28-26-44-24-22-42-20-18-40-16-14-38-12-10-36-8-6-34-4-2-32/h31-32H,1-30H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OWTQQPNDSWCHOV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(COCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCO)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H62O16 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10183015 | |
| Record name | 3,6,9,12,15,18,21,24,27,30,33,36,39,42-Tetradecaoxatetratetracontane-1,44-diol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10183015 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
678.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
28821-35-4 | |
| Record name | 3,6,9,12,15,18,21,24,27,30,33,36,39,42-Tetradecaoxatetratetracontane-1,44-diol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=28821-35-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3,6,9,12,15,18,21,24,27,30,33,36,39,42-Tetradecaoxatetratetracontane-1,44-diol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0028821354 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3,6,9,12,15,18,21,24,27,30,33,36,39,42-Tetradecaoxatetratetracontane-1,44-diol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10183015 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3,6,9,12,15,18,21,24,27,30,33,36,39,42-tetradecaoxatetratetracontane-1,44-diol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.044.766 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to HO-PEG15-OH: Properties and Applications in Drug Development
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the physicochemical properties, experimental protocols, and applications of HO-PEG15-OH, a polyethylene glycol (PEG) derivative with 15 repeating ethylene glycol units. This document is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug development, bioconjugation, and materials science.
Core Properties of this compound and Related Compounds
This compound, also known as polyethylene glycol with 15 repeating units, is a water-soluble, biocompatible polymer. Its properties can vary slightly depending on whether it is a discrete (monodisperse) compound or a polydisperse mixture with an average of 15 ethylene glycol units. For the purpose of this guide, we will consider data for both discrete PEG15 and the closely related polydisperse PEG 600, which has an average of approximately 13 ethylene oxide units.[1]
The terminal hydroxyl groups (-OH) on both ends of the polymer chain provide reactive sites for further chemical modification, making it a versatile tool in various biomedical applications.[2] The ethylene glycol units contribute to the hydrophilicity and solubility of the molecule in aqueous environments.[2]
Physicochemical Data
The following table summarizes the key quantitative data for discrete this compound and the closely related PEG 600.
| Property | Value (Discrete this compound) | Value (PEG 600 - Polydisperse) | Unit |
| Molecular Formula | C28H58O15 | H(OCH2CH2)nOH; n ≈ 13 | - |
| Molecular Weight | 634.8 | 570 - 630 | g/mol |
| Purity | >97% | - | % |
| Appearance | - | Colorless to slightly yellowish liquid or semi-solid | - |
| Density (at 20°C) | - | 1.13 | g/cm³ |
| Melting Point | - | 17 - 22 | °C |
| Boiling Point | - | >200 | °C |
| pH (100 g/L in H₂O at 20°C) | - | 5 - 7 | - |
| Solubility | - | Readily soluble in water, ethanol, acetone, glycols, and chloroform; insoluble in ether, paraffin, oils, and fats. | - |
| Vapor Pressure (at 20°C) | - | <0.1 | hPa |
| Flash Point | - | 260 | °C |
| Hydroxyl Value | - | 178 - 197 | mg KOH/g |
Data for discrete this compound is sourced from BroadPharm.[2] Data for PEG 600 is compiled from various sources.
Applications in Research and Drug Development
The unique properties of this compound make it a valuable component in various research and drug development applications. Its biocompatibility, non-immunogenicity, and solubility are key advantages.
-
Bioconjugation (PEGylation): The terminal hydroxyl groups can be activated to conjugate with proteins, peptides, and small molecules. This process, known as PEGylation, can improve the pharmacokinetic and pharmacodynamic properties of therapeutic agents by increasing their hydrodynamic size, solubility, and stability, while reducing immunogenicity and renal clearance.
-
Drug Delivery: As a component of drug delivery systems, this compound can be used as a linker to attach drugs to targeting ligands or to form the hydrophilic shell of nanoparticles, liposomes, and micelles. This hydrophilic corona helps to prevent opsonization and clearance by the reticuloendothelial system, leading to prolonged circulation times.
-
Surface Modification: Surfaces of medical devices, implants, and diagnostic tools can be modified with this compound to reduce non-specific protein adsorption and improve biocompatibility.
-
Tissue Engineering: PEG-based hydrogels are widely used as scaffolds in tissue engineering due to their biocompatibility and ability to support cell growth.
Experimental Protocols
Below are representative methodologies for key experiments involving this compound and similar PEGs.
Activation of Terminal Hydroxyl Groups for Bioconjugation
To conjugate this compound to other molecules, the terminal hydroxyl groups must first be activated. A common method is tosylation.
Materials:
-
This compound
-
Tosyl chloride (TsCl)
-
Pyridine (anhydrous)
-
Dichloromethane (DCM, anhydrous)
-
Stir plate and magnetic stir bar
-
Round bottom flask
-
Ice bath
Procedure:
-
Dissolve this compound in a minimal amount of anhydrous DCM in a round bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution in an ice bath.
-
Add an excess of anhydrous pyridine to the solution.
-
Slowly add a molar excess of tosyl chloride (typically 1.5-2 equivalents per hydroxyl group) to the stirring solution.
-
Allow the reaction to stir at 0°C for 1 hour and then at room temperature overnight.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Once the reaction is complete, quench the reaction by adding cold water.
-
Extract the product with DCM.
-
Wash the organic layer with dilute HCl, followed by saturated sodium bicarbonate solution, and finally with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the tosylated PEG.
Formulation of PEGylated Liposomes for Drug Delivery
This protocol describes the preparation of liposomes with a PEGylated surface for enhanced stability and circulation time.
Materials:
-
Phospholipids (e.g., DSPC, Cholesterol)
-
DSPE-PEG(15) (a lipid-PEG conjugate where PEG15 is attached to a lipid anchor)
-
Drug to be encapsulated
-
Chloroform
-
Hydration buffer (e.g., PBS)
-
Rotary evaporator
-
Extruder with polycarbonate membranes (e.g., 100 nm pore size)
Procedure:
-
Dissolve the phospholipids, cholesterol, and DSPE-PEG(15) in chloroform in a round bottom flask. The molar ratio of the components should be optimized for the specific application.
-
Remove the chloroform using a rotary evaporator to form a thin lipid film on the wall of the flask.
-
Dry the film under vacuum for at least 2 hours to remove any residual solvent.
-
Hydrate the lipid film with the hydration buffer containing the drug to be encapsulated. This is done by adding the buffer and gently agitating the flask at a temperature above the phase transition temperature of the lipids.
-
The resulting multilamellar vesicles are then subjected to extrusion through polycarbonate membranes of a defined pore size to produce unilamellar liposomes of a uniform size.
-
Remove the unencapsulated drug by a suitable method such as dialysis or size exclusion chromatography.
Visualizations
The following diagrams illustrate key conceptual workflows relevant to the application of this compound.
Caption: Workflow for the activation and conjugation of this compound to a protein.
Caption: Process flow for the formulation of PEGylated liposomes for drug delivery.
References
An In-Depth Technical Guide to HO-PEG15-OH: Structure, Properties, and Applications
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of HO-PEG15-OH, a discrete polyethylene glycol (dPEG®) molecule. It details its molecular structure and weight, and explores its applications in bioconjugation, drug delivery, and surface modification, complete with illustrative experimental workflows and characterization methodologies.
Core Properties of this compound
This compound is a linear polymer composed of 15 ethylene glycol units, terminating with hydroxyl (-OH) groups at both ends. Unlike traditional polydisperse PEGs, which are mixtures of molecules with varying chain lengths, this compound is a discrete, monodisperse compound with a precisely defined molecular weight and structure. This uniformity is critical for applications requiring high precision and reproducibility, such as in pharmaceutical development and diagnostics.[1][2][3]
Molecular Structure and Weight
The chemical structure of this compound can be represented as:
HO-(CH₂CH₂O)₁₅-H
This structure consists of a flexible, hydrophilic polyether backbone. The terminal hydroxyl groups are the primary sites for chemical modification and conjugation.
All quantitative data for this compound is summarized in the table below:
| Property | Value | Reference |
| Chemical Formula | C₃₀H₆₂O₁₆ | [4][5] |
| Molecular Weight | ~678.8 g/mol | [4][5] |
| Number of Repeating Ethylene Oxide Units | 15 | [6] |
| CAS Number | 28821-35-4 | [4][5] |
| Appearance | White to off-white solid or waxy substance | [4][5] |
| Solubility | Soluble in water and most organic solvents | [][8] |
Applications in Research and Drug Development
The biocompatibility, hydrophilicity, and defined structure of this compound make it a valuable tool in various biomedical applications.[5][8]
Bioconjugation and Drug Delivery
This compound serves as a flexible linker to connect therapeutic molecules to targeting ligands, such as peptides or antibodies.[4][9] This process, known as PEGylation, can improve the pharmacokinetic and pharmacodynamic properties of the conjugated drug by:
-
Increasing hydrodynamic volume: This can reduce renal clearance and prolong circulation half-life.[10][]
-
Enhancing solubility: The hydrophilic nature of the PEG chain can improve the solubility of hydrophobic drugs.
-
Reducing immunogenicity: The "stealth" properties of PEG can help to shield the conjugated molecule from the immune system.[10]
The use of a discrete PEG linker like this compound ensures the production of a homogeneous conjugate, which is crucial for regulatory approval and consistent therapeutic outcomes.[1]
Surface Modification
The terminal hydroxyl groups of this compound can be used to modify the surfaces of nanoparticles, liposomes, and medical devices.[12][13] This surface functionalization can:
-
Prevent protein adsorption (biofouling): The hydrophilic PEG layer creates a hydration shell that repels proteins and other biomolecules.[13]
-
Improve colloidal stability: For nanoparticles, a PEG coating provides steric hindrance that prevents aggregation.[12][14]
-
Provide reactive sites for further functionalization: One hydroxyl group can be used to attach the PEG to a surface, leaving the other available for the conjugation of targeting molecules or imaging agents.
Experimental Protocols and Methodologies
While specific protocols will vary depending on the application, the following sections outline general methodologies for the use and characterization of this compound.
Activation of Terminal Hydroxyl Groups for Bioconjugation
The hydroxyl groups of this compound are not inherently reactive towards common functional groups on biomolecules like amines or thiols. Therefore, they typically need to be "activated" to a more reactive species.
Protocol: Monotosylation of this compound
This protocol describes the selective activation of one hydroxyl group, which is a key step in creating a heterobifunctional linker.[15]
-
Dissolution: Dissolve this compound in a suitable anhydrous solvent (e.g., dichloromethane or toluene).
-
Addition of Base: Add a non-nucleophilic base, such as pyridine or triethylamine, to the solution.
-
Tosylation: Slowly add a solution of p-toluenesulfonyl chloride (TsCl) in the same solvent to the reaction mixture at 0°C. The molar ratio of PEG-diol to TsCl should be carefully controlled to favor mono-substitution.
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Work-up and Purification: Once the reaction is complete, quench the reaction with water and extract the product into an organic solvent. The monotosylated product can be purified from the starting material and the ditosylated byproduct by column chromatography.
The resulting monotosylated PEG can then be used in subsequent nucleophilic substitution reactions to introduce other functional groups, such as azides or thiols.[4][9]
Activation and functionalization of this compound for bioconjugation.
Surface Modification of Gold Nanoparticles
This protocol outlines a general procedure for coating gold nanoparticles (AuNPs) with a thiol-functionalized PEG derived from this compound.
-
Synthesis of Thiol-PEG: Convert one of the hydroxyl groups of this compound to a thiol (-SH) group, for example, by reacting the monotosylated PEG with sodium hydrosulfide.[15]
-
Nanoparticle Suspension: Prepare a colloidal suspension of gold nanoparticles in water.
-
PEGylation: Add the thiol-PEG derivative to the AuNP suspension and stir gently at room temperature. The thiol group will spontaneously form a dative bond with the gold surface.
-
Purification: Remove excess and unbound PEG by centrifugation and resuspension of the nanoparticle pellet in fresh buffer. Repeat this washing step several times.
-
Characterization: Characterize the PEGylated AuNPs to confirm successful surface modification (see section 3.3).
Workflow for surface modification of gold nanoparticles with PEG.
Characterization Techniques
The purity, molecular weight, and successful functionalization of this compound and its derivatives should be confirmed using appropriate analytical techniques.
| Technique | Purpose | Expected Results for this compound |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | To confirm the chemical structure and the successful modification of the terminal groups.[6][16] | ¹H NMR will show a large peak corresponding to the repeating ethylene glycol protons (-O-CH₂-CH₂-O-) and distinct peaks for the terminal hydroxyl groups. After functionalization, new peaks corresponding to the introduced functional group will appear, and the peaks for the terminal protons will shift. |
| Gel Permeation Chromatography (GPC) / Size Exclusion Chromatography (SEC) | To determine the molecular weight and polydispersity index (PDI). | For a discrete PEG like this compound, GPC will show a single, sharp peak, indicating a very low PDI (close to 1.0). |
| Mass Spectrometry (e.g., MALDI-TOF) | To precisely determine the molecular weight. | A single major peak corresponding to the exact molecular weight of this compound (plus the mass of the cationizing agent) is expected. |
| Fourier-Transform Infrared (FTIR) Spectroscopy | To identify the presence of specific functional groups. | A broad peak characteristic of the O-H stretch of the hydroxyl groups will be present. After functionalization, new peaks corresponding to the added groups (e.g., azide, carbonyl) will appear. |
Conclusion
This compound, as a discrete and well-defined molecule, offers significant advantages over traditional polydisperse PEGs in applications that demand high purity and reproducibility. Its bifunctional nature allows it to be used as a versatile linker in bioconjugation and a surface modifier for a wide range of materials. The experimental methodologies outlined in this guide provide a foundation for researchers and drug development professionals to effectively utilize this compound in their work, contributing to the advancement of targeted therapeutics, diagnostics, and advanced biomaterials.
References
- 1. researchgate.net [researchgate.net]
- 2. US8637711B2 - Selective and specific preparation of discrete PEG compounds - Google Patents [patents.google.com]
- 3. Single molecular weight discrete PEG compounds: emerging roles in molecular diagnostics, imaging and therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Efficient Synthesis of Diverse Heterobifunctionalized Clickable Oligo(ethylene glycol) Linkers: Potential Applications in Bioconjugation and Targeted Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.universci.com [pubs.universci.com]
- 6. From Synthesis to Characterization of Site-Selective PEGylated Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Drug delivery systems based on polyethylene glycol hydrogels for enhanced bone regeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Efficient synthesis of diverse heterobifunctionalized clickable oligo(ethylene glycol) linkers: potential applications in bioconjugation and targeted drug delivery - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 10. Questioning the Use of PEGylation for Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Preparation of highly stable oligo(ethylene glycol) derivatives-functionalized gold nanoparticles and their application in LSPR-based detection of PSA/ACT complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Short-Chain PEG Mixed-Monolayer Protected Gold Clusters Increase Clearance and Red Blood Cell Counts - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. mdpi.com [mdpi.com]
- 16. pubs.acs.org [pubs.acs.org]
A Comprehensive Technical Guide to the Solubility of HO-PEG15-OH
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a thorough analysis of the solubility of Hydroxy-Polyethylene Glycol-1500-Hydroxy (HO-PEG15-OH), a versatile polymer widely utilized in pharmaceutical and research applications. This document offers a compilation of quantitative solubility data, detailed experimental protocols for solubility determination, and a visual representation of the underlying principles of its solubility behavior.
Core Concept: Understanding the Solubility of this compound
This compound, also known as Polyethylene Glycol 1500 (PEG 1500), is a polymer with an average molecular weight of approximately 1500 g/mol . Its structure, consisting of repeating ethylene oxide units terminated by hydroxyl groups, imparts an amphiphilic character. The ether oxygens and terminal hydroxyl groups can form hydrogen bonds with polar solvents, while the ethylene backbone possesses a nonpolar character. This dual nature dictates its solubility across a spectrum of aqueous and organic solvents. Generally, PEG 1500 is highly soluble in polar solvents and less soluble in nonpolar solvents.
Quantitative Solubility Data
The following table summarizes the available quantitative and qualitative solubility data for this compound in various aqueous and organic solvents. It is important to note that the solubility of polymers can be influenced by factors such as temperature, pH, and the specific purity and polydispersity of the polymer batch.
| Solvent | Chemical Formula | Polarity | Solubility (at approx. 20-25°C) | Notes |
| Aqueous Solvents | ||||
| Water | H₂O | High | 650 g/L[1][2] | Freely soluble.[3] |
| Phosphate Buffered Saline (PBS) | - | High | High | Due to its high water solubility, it is expected to be highly soluble in PBS. |
| Organic Solvents | ||||
| Methanol | CH₃OH | High | Soluble[4][5] | |
| Ethanol | C₂H₅OH | High | Soluble[6] | |
| Isopropanol | C₃H₈O | Medium-High | Soluble[4] | |
| Acetone | C₃H₆O | Medium-High | Soluble[6] | |
| Acetonitrile | C₂H₃N | Medium-High | Soluble[7] | |
| Tetrahydrofuran (THF) | C₄H₈O | Medium | Soluble[5][8] | Considered a very good solvent for PEG.[8] |
| Dimethylformamide (DMF) | C₃H₇NO | High | Soluble | |
| Dimethyl Sulfoxide (DMSO) | C₂H₆OS | High | Soluble[5][8] | |
| Chloroform | CHCl₃ | Medium | Soluble[5] | |
| Dichloromethane | CH₂Cl₂ | Medium | Soluble[9] | |
| Benzene | C₆H₆ | Low | Soluble[9] | |
| Diethyl Ether | (C₂H₅)₂O | Low | Insoluble[9] | |
| Hexane | C₆H₁₄ | Low | Insoluble[9] | Insoluble in most aliphatic hydrocarbons.[3] |
Experimental Protocols for Solubility Determination
Determining the solubility of a polymer like this compound requires a systematic approach to ensure accurate and reproducible results. The following protocol is a general guideline based on established methods for polymer solubility testing.
Objective:
To determine the saturation solubility of this compound in a given solvent at a specified temperature.
Materials:
-
This compound (ensure the grade and specifications are well-documented)
-
Selected solvents (analytical grade or higher)
-
Analytical balance (readable to at least 0.1 mg)
-
Vials or test tubes with secure caps
-
Constant temperature bath or incubator
-
Magnetic stirrer and stir bars or a vortex mixer
-
Filtration apparatus (e.g., syringe filters with appropriate membrane, 0.22 µm or 0.45 µm)
-
Analytical instrumentation for quantification (e.g., Gravimetric analysis, HPLC, UV-Vis spectrophotometer, or NMR)
Procedure:
-
Preparation of Supersaturated Solutions:
-
Accurately weigh an excess amount of this compound into a series of vials. The amount deemed "excess" will depend on a preliminary estimation of solubility.
-
Add a precise volume of the chosen solvent to each vial.
-
Securely cap the vials to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in a constant temperature bath set to the desired temperature.
-
Agitate the mixtures vigorously for a predetermined period to ensure equilibrium is reached. This can take several hours to days for polymers. It is recommended to run a preliminary time-course experiment to determine the optimal equilibration time.
-
-
Phase Separation:
-
After equilibration, allow the vials to stand undisturbed at the constant temperature to allow the undissolved polymer to settle.
-
Carefully withdraw a known volume of the supernatant (the clear, saturated solution) using a pre-warmed pipette to avoid precipitation due to temperature changes.
-
Filter the supernatant using a syringe filter that is compatible with the solvent and has been pre-warmed to the experimental temperature. This step is crucial to remove any suspended microparticles.
-
-
Quantification:
-
Gravimetric Analysis:
-
Accurately weigh an empty, dry container.
-
Transfer a known volume of the filtered supernatant to the container.
-
Evaporate the solvent under controlled conditions (e.g., in a vacuum oven at a temperature below the polymer's degradation point).
-
Once the solvent is completely removed, weigh the container with the dried polymer residue.
-
Calculate the solubility based on the mass of the residue and the volume of the supernatant used.
-
-
Chromatographic or Spectroscopic Analysis:
-
Prepare a series of standard solutions of this compound in the same solvent with known concentrations.
-
Generate a calibration curve using the appropriate analytical technique (e.g., HPLC with a suitable detector, or a colorimetric assay with a UV-Vis spectrophotometer if the polymer can be derivatized to produce a chromophore).
-
Dilute the filtered supernatant to a concentration that falls within the linear range of the calibration curve.
-
Analyze the diluted sample and determine its concentration from the calibration curve.
-
Calculate the original solubility, accounting for the dilution factor.
-
-
Visualization of Solubility Principles
The solubility of this compound can be conceptualized based on the principle of "like dissolves like," which is governed by the polarity of the polymer and the solvent. The following diagram illustrates the relationship between solvent polarity and the solubility of the amphiphilic this compound.
References
- 1. merckmillipore.com [merckmillipore.com]
- 2. atamankimya.com [atamankimya.com]
- 3. fao.org [fao.org]
- 4. POLYETHYLENE GLYCOL 1500 - Ataman Kimya [atamanchemicals.com]
- 5. Comparative Investigation of Cellular Effects of Polyethylene Glycol (PEG) Derivatives | MDPI [mdpi.com]
- 6. PEG 1500, Poly Ethylene Glycol 1500, Polyethylene Glycol 1500 pharmaceutical Grade, industrial grade [fengchengroup.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. kimyagaran.com [kimyagaran.com]
In-Depth Technical Guide: HO-PEG15-OH for Advanced Drug Development
This technical guide provides a comprehensive overview of HO-PEG15-OH, a discrete polyethylene glycol (PEG) linker, for researchers, scientists, and drug development professionals. It covers its chemical properties, detailed experimental protocols for its application, and its role in modifying the delivery of therapeutic agents.
Core Chemical Information
This compound is a high-purity, monodisperse polyethylene glycol with 15 ethylene glycol units, terminating in hydroxyl groups at both ends. Its defined length and bifunctionality make it a valuable tool in bioconjugation and the development of targeted drug delivery systems.
Table 1: Chemical and Physical Properties of this compound
| Property | Value | Reference |
| CAS Number | 28821-35-4 | |
| Molecular Formula | C30H62O16 | |
| Molecular Weight | 678.8 g/mol | |
| Appearance | White to off-white solid | |
| Solubility | Soluble in water and most organic solvents | |
| Purity | Typically >95% | |
| Storage | -20°C for long-term storage |
Role in Drug Delivery and Bioconjugation
Polyethylene glycol (PEG) conjugation, or PEGylation, is a widely adopted strategy in pharmaceutical development to enhance the therapeutic efficacy of molecules. The attachment of PEG chains can improve a drug's pharmacokinetic and pharmacodynamic properties by:
-
Increasing Hydrodynamic Size: This reduces renal clearance, thereby prolonging the circulation half-life of the conjugated molecule.
-
Enhancing Solubility: The hydrophilic nature of the PEG chain can improve the solubility of hydrophobic drugs.
-
Reducing Immunogenicity: The PEG chain can mask epitopes on the surface of therapeutic proteins, reducing their recognition by the immune system.
-
Improving Stability: PEGylation can protect the conjugated molecule from enzymatic degradation.
This compound, as a bifunctional linker, can be used to conjugate two molecules or to create more complex drug delivery systems. Its discrete chain length offers a balance between providing the benefits of PEGylation and minimizing potential issues associated with very long PEG chains, such as reduced cellular uptake.
While this compound itself is not known to directly activate or inhibit cellular signaling pathways, its application in drug delivery systems can indirectly influence these pathways by enhancing the delivery and bioavailability of a conjugated bioactive molecule to its target. The cellular uptake of smaller PEG molecules like this compound is generally understood to occur via passive diffusion.
Experimental Protocols
The following protocols are adapted for this compound based on established methods for similar bifunctional PEG linkers. Optimization of reaction conditions may be necessary for specific applications.
Activation of this compound with Tresyl Chloride
The terminal hydroxyl groups of this compound have low reactivity and require activation for efficient conjugation to biomolecules. Tresyl chloride (2,2,2-trifluoroethanesulfonyl chloride) is an effective activating agent that converts the hydroxyl groups into tresylates, which are highly reactive towards primary amines.
Materials:
-
This compound
-
Anhydrous Dichloromethane (DCM)
-
Anhydrous Pyridine
-
Tresyl Chloride
-
Dry, inert atmosphere (e.g., argon or nitrogen)
-
Magnetic stirrer and stir bar
-
Ice bath
Procedure:
-
Dissolve this compound in anhydrous DCM under an inert atmosphere.
-
Cool the solution to 0°C in an ice bath.
-
Add anhydrous pyridine to the solution with continuous stirring.
-
Slowly add a 2.5 molar excess of tresyl chloride (relative to the hydroxyl groups) to the reaction mixture.
-
Allow the reaction to stir at 0°C for 30 minutes, then let it warm to room temperature and stir for an additional 1.5 hours.
-
Monitor the reaction progress using a suitable analytical technique (e.g., TLC or HPLC).
-
Upon completion, the activated product, tresyl-PEG15-tresyl, can be purified by precipitation in cold diethyl ether and filtration.
-
Dry the final product under vacuum.
Conjugation of Activated this compound to a Protein
This protocol describes the conjugation of the activated tresyl-PEG15-tresyl to primary amine groups (e.g., lysine residues or the N-terminus) on a target protein.
Materials:
-
Tresyl-activated this compound
-
Target protein
-
Reaction Buffer (e.g., phosphate-buffered saline, PBS, pH 7.4-8.0)
-
Quenching Solution (e.g., 1 M Tris or Glycine, pH 8.0)
-
Purification system (e.g., size-exclusion chromatography or dialysis)
Procedure:
-
Dissolve the target protein in the reaction buffer to a concentration of 1-10 mg/mL.
-
Dissolve the tresyl-activated this compound in the reaction buffer.
-
Add the activated PEG to the protein solution at a desired molar ratio (e.g., 10:1 to 50:1 PEG:protein). The optimal ratio should be determined empirically.
-
Incubate the reaction mixture at room temperature for 1-4 hours or at 4°C overnight with gentle agitation.
-
Monitor the conjugation progress by SDS-PAGE, observing the shift in the molecular weight of the protein.
-
Quench the reaction by adding the quenching solution to a final concentration of 50-100 mM to react with any remaining activated PEG.
-
Purify the PEG-protein conjugate using size-exclusion chromatography or dialysis to remove unreacted PEG and quenching reagents.
-
Characterize the final conjugate using appropriate analytical techniques (e.g., SDS-PAGE, mass spectrometry) to determine the degree of PEGylation.
Signaling Pathway Considerations
The primary role of this compound in influencing signaling pathways is through the enhanced delivery of a conjugated therapeutic agent. For instance, a PEGylated growth factor inhibitor delivered to a tumor site will more effectively suppress its target signaling pathway due to increased local concentration and prolonged therapeutic action. The diagram below illustrates this general concept.
Navigating the Purity Landscape of HO-PEG15-OH: A Technical Guide for Researchers and Drug Developers
Introduction: As a discrete and monodisperse polyethylene glycol (PEG), HO-PEG15-OH (CAS: 28821-35-4) offers precise control over linker length in bioconjugation, drug delivery systems, and other advanced pharmaceutical applications.[1] Unlike its polydisperse counterparts, the defined molecular weight of 678.8 g/mol and specific chain length of 15 ethylene glycol units necessitate a stringent purity profile to ensure reproducibility, safety, and efficacy in its end-use applications. This technical guide provides an in-depth overview of the critical purity requirements for this compound, including potential impurities, analytical methodologies for their detection, and recommended acceptance criteria for its use in research and drug development.
Core Purity Specifications
The purity of this compound is a critical quality attribute that directly impacts its performance and safety profile in pharmaceutical formulations. While a dedicated monograph for this compound is not yet established in major pharmacopeias, general guidance for polyethylene glycols and data from reputable suppliers of monodisperse PEGs provide a strong framework for defining its purity requirements. High-purity grades of monodisperse PEGs typically exhibit a purity of greater than 98%, with the highest single impurity being less than 1%.[2][3]
A comprehensive purity assessment of this compound should encompass the quantification of the main compound, as well as the identification and quantification of process-related and degradation-induced impurities.
| Parameter | Specification | Typical Analytical Method |
| Assay (this compound) | ≥ 95%[4][5] (Typically > 98% for high-purity grades[2][3]) | High-Performance Liquid Chromatography (HPLC) with Evaporative Light Scattering Detection (ELSD) or Charged Aerosol Detection (CAD); Nuclear Magnetic Resonance (NMR) Spectroscopy |
| Highest Single Impurity | ≤ 1.0%[2][3] | HPLC-ELSD/CAD |
| Water Content | ≤ 0.5% | Karl Fischer Titration |
| Ethylene Glycol (EG) & Diethylene Glycol (DEG) | Report to Follow (Anticipated USP requirement)[6][7] | Gas Chromatography-Flame Ionization Detection (GC-FID) |
| Formaldehyde | Report to Follow (Based on related PEG monographs)[8] | HPLC with UV detection after derivatization |
| Heavy Metals | ≤ 5 ppm[9] | Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) or colorimetric methods |
| Residue on Ignition | ≤ 0.1%[9] | Gravimetric analysis |
Table 1: Summary of Key Purity Specifications for this compound
Understanding Potential Impurities
The manufacturing process and storage conditions of this compound can introduce various impurities that may compromise its quality and performance. A thorough understanding of these potential impurities is essential for developing robust analytical methods for their control.
Process-Related Impurities
-
Ethylene Glycol (EG) and Diethylene Glycol (DEG): These are common starting materials and byproducts in the synthesis of polyethylene glycols.[10] Due to their toxicity, regulatory bodies like the U.S. FDA are increasingly emphasizing the need for their control in pharmaceutical excipients.[7] The United States Pharmacopeia (USP) is in the process of revising its monograph for polyethylene glycols to include mandatory testing for EG and DEG.[6][7]
-
Higher and Lower PEG Homologues: Although this compound is a monodisperse compound, trace amounts of other PEG oligomers (e.g., HO-PEG14-OH, HO-PEG16-OH) may be present due to the nature of the synthetic process.
Degradation Products
-
Formaldehyde and Acetaldehyde: Oxidation of the polyethylene glycol chain can lead to the formation of aldehydes.[8][11] The USP monograph for PEG 3350, for instance, sets a limit for formaldehyde.[8]
-
Peroxides: PEGs are susceptible to auto-oxidation, which can generate peroxides.[11] These reactive species can degrade the PEG molecule and potentially react with the active pharmaceutical ingredient (API) in a formulation.
-
Formic Acid and Acetic Acid: Further oxidation of aldehydes can result in the formation of acidic impurities.
Experimental Protocols for Purity Assessment
Robust and validated analytical methods are crucial for ensuring the quality of this compound. The following section outlines the methodologies for key purity tests.
Assay and Impurity Profiling by High-Performance Liquid Chromatography (HPLC)
This method is suitable for the quantification of this compound and the detection of non-volatile impurities, including higher and lower molecular weight PEG homologues.
Methodology:
-
Instrumentation: HPLC system equipped with an Evaporative Light Scattering Detector (ELSD) or Charged Aerosol Detector (CAD).
-
Column: Reversed-phase C18 column (e.g., 4.6 mm x 150 mm, 3.5 µm).
-
Mobile Phase A: Water
-
Mobile Phase B: Acetonitrile
-
Gradient: A suitable gradient from high aqueous to high organic content to elute the PEG and any related impurities.
-
Flow Rate: 1.0 mL/min
-
Detector Settings (ELSD): Nebulizer Temperature: 40°C, Evaporator Temperature: 60°C, Gas Flow: 1.5 SLM.
-
Sample Preparation: Dissolve a accurately weighed amount of this compound in the mobile phase to a final concentration of approximately 1 mg/mL.
Determination of Ethylene Glycol and Diethylene Glycol by Gas Chromatography (GC)
This method is based on the USP proposed general chapter <469> for ethoxylated substances and is critical for ensuring the safety of the excipient.[7]
Methodology:
-
Instrumentation: Gas chromatograph with a Flame Ionization Detector (FID).
-
Column: A suitable capillary column for the separation of glycols (e.g., a G13 stationary phase).
-
Injector Temperature: 220°C
-
Detector Temperature: 250°C
-
Oven Temperature Program: Isothermal at 120°C for 5 minutes, then ramp to 220°C at 10°C/min, and hold for 5 minutes.
-
Carrier Gas: Helium
-
Sample Preparation: A direct injection of a diluted solution of this compound in a suitable solvent. Headspace GC can also be employed for the analysis of volatile impurities like ethylene oxide.
Quantification of Water Content by Karl Fischer Titration
This is the standard method for determining the water content in pharmaceutical excipients.
Methodology:
-
Instrumentation: Volumetric or coulometric Karl Fischer titrator.
-
Reagent: Karl Fischer reagent suitable for aldehydes and ketones if their presence is suspected.
-
Sample Preparation: Dissolve a known weight of this compound in a suitable anhydrous solvent and titrate with the Karl Fischer reagent.
Visualizing Workflows and Relationships
To aid in the understanding of the quality control process for this compound, the following diagrams illustrate key workflows and logical relationships.
References
- 1. msesupplies.com [msesupplies.com]
- 2. Monodisperse PEGs - JenKem Technology USA [jenkemusa.com]
- 3. High purity Discrete PEG products [jenkemusa.com]
- 4. calpaclab.com [calpaclab.com]
- 5. calpaclab.com [calpaclab.com]
- 6. pharmaexcipients.com [pharmaexcipients.com]
- 7. Polyethylene Glycol | USP-NF [uspnf.com]
- 8. uspnf.com [uspnf.com]
- 9. pharmacopeia.cn [pharmacopeia.cn]
- 10. nbinno.com [nbinno.com]
- 11. The "New Polyethylene Glycol Dilemma": Polyethylene Glycol Impurities and Their Paradox Role in mAb Crystallization - PubMed [pubmed.ncbi.nlm.nih.gov]
Navigating the Handling of HO-PEG15-OH: A Technical Guide for Researchers
For Immediate Release
This technical guide provides a comprehensive overview of the storage and handling conditions for HO-PEG15-OH, an oligoethylene glycol compound of increasing interest in drug development and various scientific applications. This document is intended for researchers, scientists, and drug development professionals, offering detailed data, experimental protocols, and safety workflows to ensure the integrity of the compound and the safety of laboratory personnel.
Core Properties and Storage Conditions
This compound, a polyethylene glycol with 15 repeating ethylene oxide units, is a liquid at room temperature. Its physicochemical properties are similar to other short-chain polyethylene glycols. Proper storage is crucial to maintain its stability and prevent degradation.
Physicochemical Data
| Property | Pentaethylene Glycol (n=5) | Hexaethylene Glycol (n=6) | This compound (n≈15) (Estimated) |
| Molecular Formula | C10H22O6 | C12H26O7 | C30H62O16 |
| Molecular Weight | 238.28 g/mol [1][2] | 282.34 g/mol | ~682 g/mol |
| Appearance | Clear, colorless to yellow liquid[1] | Colorless liquid[3][4] | Viscous, clear, colorless liquid |
| Melting Point | -8.6°C[1] | 5 - 7°C[3][4] | Liquid at room temperature |
| Boiling Point | 184°C @ 2 mmHg[1][2] | 216 - 217°C @ 4 mmHg[3][4] | Significantly higher; low volatility under standard conditions |
| Density | 1.126 g/mL at 25°C[1][2] | ~1.127 g/mL at 20°C | ~1.13 g/mL at 25°C |
| Flash Point | >113°C (>230°F)[1][3] | >110°C (>230°F)[3][4] | >113°C |
| Water Solubility | Miscible[1][5] | Soluble | Miscible |
| Stability | Stable under normal conditions.[1][5] Combustible.[1] | Stable under normal conditions | Stable; susceptible to oxidation at high temperatures. |
| Incompatibilities | Strong oxidizing agents, acid chlorides, acid anhydrides.[1][5] | Strong oxidizing agents | Strong oxidizing agents |
Recommended Storage
To ensure the long-term stability of this compound, the following storage conditions are recommended:
| Parameter | Recommendation |
| Temperature | Store in a cool, dry place.[3][6] For long-term storage, refrigeration (2-8°C) is advisable. Avoid repeated freeze-thaw cycles. |
| Light | Store in a dark place or in an amber vial to protect from light, as PEGs can be light-sensitive. |
| Atmosphere | For long-term storage, particularly for high-purity grades used in sensitive applications, storing under an inert atmosphere (e.g., argon or nitrogen) is recommended to prevent oxidation. |
| Container | Keep containers tightly closed in a dry and well-ventilated place.[3][4][6] Use containers made of high-density polyethylene (HDPE) or glass. |
| General Practices | Do not store with incompatible materials such as strong oxidizing agents.[1][5][7] Store away from sources of ignition.[6] |
Experimental Protocols
Adherence to standardized laboratory procedures is essential when working with this compound to ensure both experimental accuracy and personnel safety.
Personal Protective Equipment (PPE)
A risk assessment should be conducted before handling. However, as a minimum, the following PPE is recommended:
-
Eye Protection: Wear appropriate protective eyeglasses or chemical safety goggles.[6]
-
Hand Protection: Wear impervious gloves (e.g., nitrile rubber). Gloves must be inspected prior to use.[6][8]
-
Skin and Body Protection: Wear a lab coat or other protective clothing to prevent skin exposure.[4]
Preparation of Aqueous Solutions
This compound is miscible with water. The following protocol outlines the preparation of a sterile aqueous solution.
-
Materials:
-
This compound
-
Sterile, deionized, or distilled water
-
Sterile graduated cylinder or volumetric flask
-
Sterile magnetic stir bar and stir plate
-
Sterile storage container
-
-
Procedure:
-
In a laminar flow hood or other controlled environment, measure the desired volume of sterile water.
-
While gently stirring the water, slowly add the required mass or volume of this compound. As PEG is viscous, allow time for complete transfer from the weighing vessel.
-
Continue stirring until the solution is homogeneous. PEG can be dissolved in warm water (up to 80-90°C) to expedite dissolution, though this is often unnecessary for liquid PEGs.
-
If sterility is critical, the final solution can be sterile filtered through a 0.22 µm or 0.45 µm filter.
-
Store the prepared solution in a sterile, tightly sealed container under the recommended storage conditions. Aqueous PEG solutions are generally stable at room temperature.
-
Handling Spills
In the event of a spill, follow these procedures:
-
Ensure Proper Ventilation: Work in a well-ventilated area.
-
Contain the Spill: Use a non-combustible absorbent material such as sand, earth, or vermiculite to contain the spill.
-
Collect the Material: Carefully sweep or scoop up the absorbed material and place it into a suitable, labeled container for disposal.[6]
-
Clean the Area: Clean the spill area thoroughly with soap and water.
-
Waste Disposal: Dispose of the waste material in accordance with local, state, and federal regulations.
Workflow and Relationship Diagrams
The following diagrams, generated using Graphviz, illustrate key workflows for the safe and effective handling of this compound.
Caption: Workflow for receiving and storing this compound.
Caption: General laboratory workflow for handling this compound.
Caption: Step-by-step procedure for managing a spill of this compound.
References
- 1. lookchem.com [lookchem.com]
- 2. Pentaethylene glycol 98 4792-15-8 [sigmaaldrich.com]
- 3. fishersci.com [fishersci.com]
- 4. assets.thermofisher.com [assets.thermofisher.com]
- 5. Pentaethylene glycol | 4792-15-8 [chemicalbook.com]
- 6. chemicalbook.com [chemicalbook.com]
- 7. PENTAETHYLENE GLYCOL - Ataman Kimya [atamanchemicals.com]
- 8. lookchem.com [lookchem.com]
Navigating the Safety and Toxicity Landscape of Polyethylene Glycols: A Guide for Researchers in the Absence of Specific Data for HO-PEG15-OH
For researchers, scientists, and drug development professionals, understanding the safety and toxicity profile of any new chemical entity is paramount. This technical guide addresses the safety and toxicity of HO-PEG15-OH (15-hydroxy-1,4,7,10,13-pentaoxacycloheptadecane-14,16-dione). However, a comprehensive search of publicly available scientific literature and safety databases reveals a significant data gap, with no specific studies on the safety and toxicity of this particular molecule. Therefore, this document provides a comprehensive overview of the safety and toxicity of structurally related polyethylene glycols (PEGs) to serve as a foundational resource for risk assessment and to guide future research.
Polyethylene glycols are a family of polymers of ethylene oxide that are widely used in pharmaceutical, cosmetic, and food industries due to their low toxicity and high biocompatibility.[1][2] The safety of PEGs is generally inversely related to their molecular weight, with higher molecular weight PEGs being poorly absorbed and exhibiting very low toxicity.[3] Conversely, low-molecular-weight glycols, particularly ethylene glycol (EG) and diethylene glycol (DEG), are known for their toxicity and are often present as impurities in PEG formulations.[4][5][6]
General Safety and Toxicity of Polyethylene Glycols
PEGs are generally considered to be non-toxic and have been approved by regulatory bodies like the U.S. Food and Drug Administration (FDA) for various applications.[2] Their low oral toxicity is attributed to their poor absorption from the gastrointestinal tract. Dermal toxicity is also low, as they are not readily absorbed through intact skin.[7] However, caution is advised when using PEG-containing formulations on damaged skin, as this can lead to increased absorption and potential systemic effects.[8]
The primary toxicological concern associated with PEGs is the potential for contamination with ethylene glycol (EG) and diethylene glycol (DEG).[4][6][9] These low-molecular-weight glycols are nephrotoxic and can cause severe, life-threatening conditions if ingested.[5][6] Regulatory agencies have established strict limits for EG and DEG in pharmaceutical-grade PEGs.
Quantitative Toxicity Data for Polyethylene Glycols
The following table summarizes publicly available quantitative toxicity data for various polyethylene glycols. It is crucial to reiterate that this data is not specific to this compound but provides a general toxicological context for the PEG family of compounds.
| Compound | Species | Route of Administration | LD50 | Reference |
| Polyethylene Glycol (general) | Rat | Oral | > 50,000 mg/kg | Smyth et al. (1950) |
| Polyethylene Glycol 200 | Rat | Oral | 30,200 mg/kg | Smyth et al. (1950) |
| Polyethylene Glycol 400 | Rat | Oral | 28,900 mg/kg | Smyth et al. (1950) |
| Polyethylene Glycol 1500 | Rat | Oral | > 50,000 mg/kg | Smyth et al. (1950) |
| Polyethylene Glycol 4000 | Rat | Oral | > 50,000 mg/kg | Smyth et al. (1950) |
| Ethylene Glycol | Human | Oral | LDLo = 786 mg/kg | NIOSH RTECS |
LD50: Lethal Dose, 50%; LDLo: Lowest Published Lethal Dose; NIOSH: National Institute for Occupational Safety and Health; RTECS: Registry of Toxic Effects of Chemical Substances.
Representative Experimental Protocols for Safety and Toxicity Assessment of a Novel PEG Derivative
In the absence of specific experimental data for this compound, this section outlines a generalized workflow for the safety and toxicity assessment of a new PEG-ylated compound, based on standard toxicological testing paradigms.
In Vitro Cytotoxicity Assay
-
Cell Lines: A panel of relevant human cell lines (e.g., HepG2 for hepatotoxicity, HEK293 for nephrotoxicity, and a cell line relevant to the intended application).
-
Methodology: Cells are cultured in 96-well plates and exposed to a range of concentrations of the test article for 24, 48, and 72 hours. Cell viability is assessed using a standard method such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or PrestoBlue™ assay. The IC50 (concentration inducing 50% inhibition of cell growth) is then calculated.
Genotoxicity Assays
-
Ames Test (Bacterial Reverse Mutation Assay): To assess the potential of the compound to induce gene mutations. Various strains of Salmonella typhimurium and Escherichia coli are exposed to the test article with and without metabolic activation (S9 mix).
-
In Vitro Micronucleus Test: To evaluate the potential for chromosomal damage. Mammalian cells (e.g., CHO, V79, or human peripheral blood lymphocytes) are treated with the test article, and the formation of micronuclei is quantified.
Acute Oral Toxicity Study (In Vivo)
-
Animal Model: Typically conducted in rodents (e.g., Sprague-Dawley rats).
-
Methodology: A single, high dose of the test article is administered orally to a group of animals. The animals are then observed for a period of 14 days for any signs of toxicity, including changes in behavior, body weight, and mortality. A necropsy is performed at the end of the study to examine for any gross pathological changes. The LD50 is determined from the dose-response data.
Visualizing Key Processes
To further aid in the understanding of the safety assessment process and potential toxicity mechanisms, the following diagrams are provided.
Conclusion and Future Directions
While a specific safety and toxicity profile for this compound is not currently available, the extensive data on other polyethylene glycols suggest a low likelihood of significant toxicity, provided the material is of high purity and free from contaminants like ethylene glycol and diethylene glycol. For any new application, particularly in drug development, it is imperative to conduct a thorough safety assessment following established regulatory guidelines. The generalized experimental protocols and workflows presented in this guide offer a starting point for such an evaluation. Future research should focus on generating specific in vitro and in vivo toxicity data for this compound to establish a definitive safety profile and support its potential applications.
References
- 1. scienceopen.com [scienceopen.com]
- 2. researchgate.net [researchgate.net]
- 3. Refined exposure assessment of polyethylene glycol (E 1521) from its use as a food additive - PMC [pmc.ncbi.nlm.nih.gov]
- 4. FDA Implements Guidance on Testing of High-Risk Drug Components for Diethylene Glycol (DEG) and Ethylene Glycol (EG) | Covington & Burling LLP [cov.com]
- 5. Ethylene glycol - Wikipedia [en.wikipedia.org]
- 6. Ethylene Glycol and Diethylene Glycol Contamination Risks and FDA's New Guidance on Testing in High-Risk Drug Components | Intrinsik | Scientific & Regulatory Consulting [intrinsik.com]
- 7. 2024.sci-hub.se [2024.sci-hub.se]
- 8. cir-reports.cir-safety.org [cir-reports.cir-safety.org]
- 9. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
Methodological & Application
Application Notes and Protocols for HO-PEG15-OH Bioconjugation to Proteins
Audience: Researchers, scientists, and drug development professionals.
Introduction
Polyethylene glycol (PEG) conjugation, or PEGylation, is a widely established bioconjugation technique used to enhance the therapeutic properties of proteins.[1][2][3] The covalent attachment of PEG chains can increase a protein's in vivo half-life, improve its stability, enhance solubility, and reduce its immunogenicity.[1][3][4] This document provides a detailed protocol for the bioconjugation of HO-PEG15-OH, a linear PEG with 15 ethylene glycol units and terminal hydroxyl groups, to a target protein.
The direct conjugation of the terminal hydroxyl groups of PEG to proteins is chemically inefficient.[3] Therefore, a two-stage process is employed. First, the terminal hydroxyl groups of this compound are activated to a more reactive species. A common and effective strategy is the conversion of the hydroxyl groups to N-hydroxysuccinimide (NHS) esters, which readily react with primary amine groups on the protein, such as those on lysine residues and the N-terminus, to form stable amide bonds.[1][3] This protocol details this two-step activation and subsequent conjugation process.
Overall Workflow
The bioconjugation process using this compound is divided into two primary stages: the activation of the this compound molecule and the subsequent conjugation of the activated PEG to the target protein. The general workflow is illustrated below.
Caption: Overall workflow for the bioconjugation of this compound to a protein.
Experimental Protocols
Stage 1: Activation of this compound
This stage involves a two-step chemical synthesis to convert the terminal hydroxyl groups of this compound into reactive NHS esters.
Part A: Synthesis of HOOC-PEG15-COOH (Carboxylation)
Materials:
-
This compound
-
Succinic anhydride
-
Pyridine (anhydrous)
-
Dichloromethane (DCM, anhydrous)
-
Diethyl ether (cold)
-
Hydrochloric acid (HCl), 1 M
-
Sodium sulfate (Na2SO4, anhydrous)
Protocol:
-
Dissolve this compound and a 5-fold molar excess of succinic anhydride in anhydrous pyridine.
-
Stir the reaction mixture at room temperature overnight under an inert atmosphere (e.g., argon or nitrogen).
-
Remove the pyridine under reduced pressure.
-
Dissolve the residue in anhydrous DCM and wash three times with 1 M HCl to remove any remaining pyridine.
-
Wash the organic layer with brine.
-
Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Precipitate the product by adding the concentrated solution to cold diethyl ether.
-
Collect the precipitate by filtration and dry under vacuum.
-
Confirm the structure of HOOC-PEG15-COOH by ¹H NMR and FTIR spectroscopy.
Part B: Synthesis of NHS-OOC-PEG15-COO-NHS (NHS Ester Activation)
Materials:
-
HOOC-PEG15-COOH
-
N-Hydroxysuccinimide (NHS)
-
N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
Dichloromethane (DCM, anhydrous) or Dimethylformamide (DMF, anhydrous)
-
Diethyl ether (cold)
Protocol:
-
Dissolve HOOC-PEG15-COOH in anhydrous DCM or DMF.
-
Add a 2.5-fold molar excess of NHS and a 2.5-fold molar excess of DCC (or EDC) to the solution.
-
Stir the reaction mixture at room temperature overnight under an inert atmosphere.
-
If using DCC, a white precipitate of dicyclohexylurea (DCU) will form. Remove the DCU by filtration. If using EDC, the byproduct is water-soluble and can be removed during subsequent washing steps.
-
Concentrate the filtrate under reduced pressure.
-
Precipitate the product by adding the concentrated solution to cold diethyl ether.
-
Collect the precipitate by filtration, wash with cold diethyl ether, and dry under vacuum.
-
Store the resulting NHS-activated PEG (NHS-OOC-PEG15-COO-NHS) under desiccated conditions at -20°C until use.
Stage 2: Conjugation of Activated PEG to Protein
This stage involves the reaction of the activated NHS-OOC-PEG15-COO-NHS with the primary amines of the target protein.
Materials:
-
Target protein
-
NHS-OOC-PEG15-COO-NHS
-
Reaction Buffer: Phosphate-buffered saline (PBS) or borate buffer, pH 7.0-8.5
-
Quenching Buffer: 1 M Tris-HCl or Glycine, pH 8.0
Protocol:
-
Dissolve the target protein in the reaction buffer to a final concentration of 1-10 mg/mL.
-
Dissolve the NHS-OOC-PEG15-COO-NHS in a small amount of anhydrous DMF or DMSO and immediately add it to the protein solution. The molar ratio of PEG to protein should be optimized, but a starting point of 10:1 to 50:1 is recommended.
-
Incubate the reaction mixture at room temperature for 1-2 hours or at 4°C overnight with gentle stirring.
-
Quench the reaction by adding the quenching buffer to a final concentration of 50-100 mM.
-
Incubate for an additional 30 minutes to ensure all unreacted PEG-NHS is hydrolyzed.
Purification of the PEG-Protein Conjugate
Purification is necessary to remove unreacted PEG, hydrolyzed PEG, and any protein aggregates.
Methods:
-
Dialysis: Dialyze the reaction mixture against a suitable buffer (e.g., PBS) using a dialysis membrane with an appropriate molecular weight cutoff (MWCO) to remove small molecule impurities and unreacted PEG.
-
Size-Exclusion Chromatography (SEC): SEC is highly effective for separating the larger PEG-protein conjugate from the smaller unreacted protein and PEG molecules.[5][]
Protocol for SEC:
-
Equilibrate an appropriate SEC column with a suitable buffer (e.g., PBS).
-
Load the quenched reaction mixture onto the column.
-
Elute the sample with the same buffer and collect fractions.
-
Monitor the elution profile by UV absorbance at 280 nm. The PEGylated protein will typically elute earlier than the unmodified protein due to its larger hydrodynamic radius.
-
Pool the fractions containing the purified PEG-protein conjugate.
Characterization of the PEG-Protein Conjugate
Characterization is crucial to confirm successful conjugation and to determine the extent of PEGylation.
Methods:
-
SDS-PAGE: Sodium dodecyl sulfate-polyacrylamide gel electrophoresis can be used to visualize the increase in molecular weight of the protein after PEGylation. The PEGylated protein will migrate slower than the unmodified protein.
-
HPLC: High-performance liquid chromatography, particularly reverse-phase (RP-HPLC) or ion-exchange chromatography (IEX-HPLC), can be used to assess the purity of the conjugate and separate different PEGylated species (e.g., mono-, di-, poly-PEGylated).[2][]
-
Mass Spectrometry (MS): Techniques like MALDI-TOF or ESI-MS can be used to determine the exact molecular weight of the conjugate and confirm the number of attached PEG chains.[2]
Quantitative Data and Reaction Parameters
The optimal conditions for PEGylation can vary depending on the specific protein. The following table provides a summary of key parameters and typical ranges to consider for optimization.
| Parameter | Recommended Range | Notes |
| Protein Concentration | 1 - 10 mg/mL | Higher concentrations may increase the rate of reaction but can also lead to aggregation.[3] |
| Molar Ratio (PEG:Protein) | 10:1 to 50:1 | The optimal ratio should be determined empirically to achieve the desired degree of PEGylation.[3] |
| Reaction pH | 7.0 - 8.5 | A slightly alkaline pH facilitates the reaction with primary amines. |
| Reaction Temperature | 4°C or Room Temperature | Lower temperatures can help maintain protein stability during the reaction.[3] |
| Reaction Time | 1 - 24 hours | The reaction time should be optimized to maximize conjugation efficiency while minimizing protein degradation. |
| Quenching Reagent | Tris or Glycine | A final concentration of 50-100 mM is typically sufficient to quench the reaction.[3] |
Troubleshooting
| Problem | Possible Cause | Suggested Solution |
| Low PEGylation Efficiency | Inactive PEG-NHS ester | Prepare fresh activated PEG-NHS or ensure it was stored properly (desiccated at -20°C).[3] |
| Low reactivity of protein amines | Increase the pH of the reaction buffer to 8.0-8.5. | |
| Presence of amine-containing buffers | Use amine-free buffers such as PBS or borate buffer for the conjugation reaction.[3] | |
| Protein Precipitation | High protein concentration | Reduce the protein concentration. |
| Unfavorable buffer conditions | Optimize the buffer composition, pH, and ionic strength. | |
| Multiple PEGylated Species | High molar ratio of PEG:Protein | Reduce the molar ratio of PEG to protein. |
| Non-specific reactivity | Consider site-specific PEGylation strategies if a homogeneous product is required.[1] |
Signaling Pathway and Mechanism of Action
The primary mechanism by which PEGylation enhances the therapeutic efficacy of proteins is through altering their pharmacokinetic and pharmacodynamic properties. The attached PEG chains increase the hydrodynamic volume of the protein, which provides several benefits.
Caption: Mechanism of action for the enhanced therapeutic properties of PEGylated proteins.
By increasing the hydrodynamic size, PEGylated proteins are less susceptible to renal filtration, leading to a longer circulation half-life.[1][4] The PEG chains also provide a protective hydrophilic shield around the protein, which can mask epitopes and reduce recognition by the immune system, thereby lowering immunogenicity.[1][4] Furthermore, this shield can protect the protein from proteolytic degradation.
References
- 1. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 2. From Synthesis to Characterization of Site-Selective PEGylated Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. biopharminternational.com [biopharminternational.com]
- 5. Purification of pegylated proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Nanoparticle Surface Functionalization using HO-PEG15-OH
Audience: Researchers, scientists, and drug development professionals.
Introduction to HO-PEG15-OH for Nanoparticle Functionalization
Surface functionalization of nanoparticles is a critical step in the development of advanced drug delivery systems, diagnostics, and theranostics. The modification of a nanoparticle's surface dictates its interaction with the biological environment, influencing its stability, biocompatibility, circulation time, and cellular uptake. Poly(ethylene glycol), or PEG, is a widely utilized polymer for surface modification—a process known as PEGylation.
PEGylation creates a hydrophilic protective layer on the nanoparticle surface, which can prevent aggregation, reduce protein adsorption (opsonization), and minimize recognition by the mononuclear phagocyte system (MPS).[1] This "stealth" effect prolongs the systemic circulation time, allowing for enhanced accumulation in target tissues, such as tumors, through the Enhanced Permeability and Retention (EPR) effect.[2]
This compound is a discrete, short-chain PEG molecule composed of 15 ethylene glycol units with a hydroxyl group (-OH) at each terminus. Unlike polydisperse PEG mixtures, discrete PEGs offer precise control over the linker length and molecular weight, ensuring batch-to-batch consistency. The relatively short chain length of this compound provides a balance between offering stealth characteristics and avoiding potential limitations of very long PEG chains, which can sometimes hinder interactions with target cells.[3] Furthermore, studies suggest that short-chain PEGs can lead to increased clearance rates compared to long-chain PEGs, which could be advantageous for applications requiring shorter circulation lifetimes without inducing an anti-PEG immune response.[4]
The terminal hydroxyl groups (-OH) on this compound are chemically active and serve as versatile handles for covalent conjugation to nanoparticles that have complementary functional groups (e.g., carboxyl, amine).[5] This allows for the stable and robust attachment of the PEG linker, forming a foundation for further surface modifications if desired.
Physicochemical Properties of this compound
A clear understanding of the linker's properties is essential for consistent and reproducible nanoparticle formulations.
| Property | Value | Reference |
| Full Name | 3,6,9,12,15,18,21,24,27,30,33,36,39,42-Tetradecaoxatetratetracontane-1,44-diol | [4] |
| Synonyms | Diol PEG15, PEG15 Diol | [4] |
| CAS Number | 28821-35-4 | [1][3][4] |
| Molecular Formula | C30H62O16 | [1][3][4] |
| Molecular Weight | 678.8 g/mol | [1][3][4] |
| Appearance | White, waxy solid | [1][3][4] |
| Solubility | Soluble in water and most organic solvents | N/A |
| Functional Groups | Two terminal primary hydroxyls (-OH) | [5] |
Experimental Protocols
The following protocols provide a general framework for the functionalization of nanoparticles with this compound and subsequent characterization. Optimization may be required depending on the specific nanoparticle core material and intended application.
Protocol 1: Covalent Conjugation of this compound to Carboxylated Nanoparticles
This protocol describes the functionalization of nanoparticles bearing surface carboxyl groups (-COOH) using carbodiimide chemistry.
Materials:
-
Carboxylated nanoparticles (e.g., PLGA, silica, or iron oxide nanoparticles)
-
This compound
-
N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)
-
N-Hydroxysuccinimide (NHS)
-
2-(N-morpholino)ethanesulfonic acid (MES) buffer (e.g., 0.1 M, pH 6.0)
-
Phosphate-buffered saline (PBS, pH 7.4)
-
Quenching solution (e.g., 1 M Tris or glycine solution)
-
Centrifugal filter units (with appropriate molecular weight cut-off)
-
Deionized (DI) water
Procedure:
-
Nanoparticle Preparation: Disperse the carboxylated nanoparticles in MES buffer to a final concentration of 1-10 mg/mL. Sonicate briefly if necessary to ensure a homogenous suspension.
-
Activation of Carboxyl Groups:
-
Add EDC to the nanoparticle suspension. A 10-fold molar excess of EDC relative to the surface carboxyl groups is a good starting point.
-
Immediately add NHS to the suspension, typically at the same molar concentration as EDC.
-
Incubate the mixture for 15-30 minutes at room temperature with gentle shaking to activate the carboxyl groups, forming an NHS-ester intermediate.
-
-
PEGylation Reaction:
-
Dissolve this compound in MES buffer.
-
Add the this compound solution to the activated nanoparticle suspension. A 20 to 50-fold molar excess of PEG relative to the nanoparticles is recommended to achieve a high grafting density.
-
Allow the reaction to proceed for 2-4 hours at room temperature, or overnight at 4°C, with continuous mixing.
-
-
Quenching: Add a small volume of quenching solution to the reaction mixture to deactivate any unreacted NHS-esters. Incubate for 15 minutes.
-
Purification:
-
Wash the PEGylated nanoparticles to remove excess reactants. Centrifugation is a common method.
-
Transfer the suspension to a centrifugal filter unit.
-
Centrifuge according to the manufacturer's instructions. Discard the flow-through.
-
Resuspend the nanoparticle pellet in PBS or DI water.
-
Repeat the washing step 2-3 times to ensure complete removal of unreacted PEG and coupling agents.
-
-
Final Formulation: Resuspend the final purified this compound functionalized nanoparticles in an appropriate buffer (e.g., PBS) for storage at 4°C.
Protocol 2: Characterization of this compound Functionalized Nanoparticles
Characterization is crucial to confirm successful PEGylation and to assess the physicochemical properties of the final product.
A. Size and Zeta Potential Measurement (Dynamic Light Scattering - DLS)
-
Dilute a small aliquot of the bare and PEGylated nanoparticle suspensions in DI water or PBS to an appropriate concentration for DLS analysis.
-
Measure the hydrodynamic diameter, polydispersity index (PDI), and zeta potential using a DLS instrument.
-
Expected Outcome: A successful PEGylation should result in a slight increase in the hydrodynamic diameter. The zeta potential is expected to shift towards neutral (closer to zero) compared to the bare carboxylated nanoparticles, indicating the shielding of surface charges by the PEG layer.
B. Confirmation of Surface Functionalization (FTIR Spectroscopy)
-
Lyophilize (freeze-dry) samples of the bare nanoparticles, free this compound, and the PEGylated nanoparticles to obtain dry powders.
-
Acquire the Fourier-Transform Infrared (FTIR) spectra for each sample.
-
Expected Outcome: The spectrum of the PEGylated nanoparticles should display characteristic peaks corresponding to both the nanoparticle core material and the PEG linker (e.g., C-O-C ether stretching around 1100 cm⁻¹), confirming the presence of PEG on the surface.
C. Quantification of Surface PEG (Optional - HPLC-Based Method) This protocol is adapted from methods used for other PEGylated nanoparticles and may require optimization.
-
Prepare a known concentration of the purified PEGylated nanoparticles.
-
Displace the covalently bound PEG from the nanoparticle surface. For robust linkages, this may require harsh conditions like hydrolysis. (Note: For some core materials like gold, a displacement method using a strong thiol like dithiothreitol (DTT) is effective, but this is not applicable for ester linkages).
-
Separate the nanoparticles from the supernatant containing the cleaved PEG via centrifugation.
-
Analyze the concentration of PEG in the supernatant using Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) coupled with a suitable detector like a Charged Aerosol Detector (CAD).
-
Quantify the amount of PEG by comparing the results to a standard curve generated with known concentrations of this compound.
Protocol 3: In Vitro Cell Viability (MTT Assay)
This protocol assesses the cytotoxicity of the functionalized nanoparticles.[3]
Materials:
-
A relevant cell line (e.g., HeLa, MCF-7)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Bare nanoparticles and this compound functionalized nanoparticles
-
MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), 5 mg/mL in PBS
-
Dimethyl sulfoxide (DMSO)
-
96-well cell culture plates
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well. Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.
-
Treatment: Prepare serial dilutions of the bare and PEGylated nanoparticles in complete cell culture medium. Remove the old medium from the cells and add 100 µL of the nanoparticle suspensions to the respective wells. Include wells with untreated cells as a negative control.
-
Incubation: Incubate the plates for 24-72 hours.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for an additional 4 hours. Viable cells with active mitochondrial reductase will convert the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Carefully remove the medium from each well and add 150 µL of DMSO to dissolve the formazan crystals. Gently shake the plate for 10 minutes.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage relative to the untreated control cells:
-
Cell Viability (%) = (Absorbance of Treated Cells / Absorbance of Control Cells) x 100
-
Representative Data
The following tables present expected data from the characterization of nanoparticles before and after functionalization with this compound.
Table 1: Example DLS Characterization Data
| Sample | Hydrodynamic Diameter (nm) | Polydispersity Index (PDI) | Zeta Potential (mV) |
| Bare Carboxylated NPs | 125.4 ± 3.1 | 0.15 | -35.2 ± 2.4 |
| This compound NPs | 138.2 ± 4.5 | 0.18 | -11.6 ± 1.9 |
Table 2: Example In Vitro Cytotoxicity Data (MTT Assay after 48h)
| Concentration (µg/mL) | Bare NPs Cell Viability (%) | This compound NPs Cell Viability (%) |
| 10 | 98.5 ± 4.1 | 99.1 ± 3.8 |
| 50 | 94.2 ± 3.5 | 97.6 ± 4.0 |
| 100 | 85.1 ± 5.2 | 95.3 ± 3.7 |
| 250 | 72.8 ± 4.8 | 91.4 ± 4.2 |
| 500 | 55.3 ± 6.1 | 86.7 ± 5.5 |
The data illustrates that PEGylation typically improves biocompatibility, as shown by higher cell viability at greater concentrations compared to the bare nanoparticles.
Visualizations
Workflow for Nanoparticle Functionalization and Characterization
Benefits of Nanoparticle PEGylation
Simplified Angiogenesis Signaling Pathway
References
Application Notes and Protocols for HO-PEG15-OH as a Linker in Antibody-Drug Conjugates
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the utilization of a discrete polyethylene glycol (PEG) linker, HO-PEG15-OH, in the development of antibody-drug conjugates (ADCs). The inclusion of a hydrophilic PEG spacer is a critical strategy to enhance the physicochemical and pharmacological properties of ADCs.[1][2][3] This document outlines the advantages of using a PEG15 linker, protocols for its activation and conjugation, and methods for the characterization of the resulting ADC.
The Role of the this compound Linker in ADC Development
The linker is a crucial component of an ADC, connecting the monoclonal antibody (mAb) to the cytotoxic payload and significantly influencing the ADC's stability, solubility, pharmacokinetics, and therapeutic index.[4][] Discrete PEG linkers, such as this compound, offer several advantages over traditional hydrophobic linkers:
-
Enhanced Hydrophilicity: Many potent cytotoxic payloads are hydrophobic, which can lead to ADC aggregation and poor solubility.[6][7] The hydrophilic nature of the PEG15 linker can mitigate this, reducing the propensity for aggregation and improving the overall solubility of the ADC.[1][2]
-
Improved Pharmacokinetics: The PEG chain can create a hydrophilic shield around the payload, which may reduce immunogenicity and lead to a longer circulation half-life and increased plasma concentration.[6][7][8] Studies have shown a clear relationship between PEG length and slower plasma clearance.[9][10] A PEG linker of approximately 15 units is expected to fall within an optimal range for minimizing clearance.[10]
-
Reduced Aggregation: By masking the hydrophobicity of the drug, the PEG15 linker helps to prevent the formation of ADC aggregates, which can be a significant manufacturing challenge and can impact efficacy and safety.[1][2]
-
Defined Spacer Length: The use of a monodisperse PEG15 linker provides a precise and well-defined distance between the antibody and the drug. This can be important for optimizing steric hindrance and ensuring efficient interaction with the target antigen.[4]
Quantitative Data on PEG Linker Performance
Table 1: Effect of PEG Linker Length on ADC In Vitro Cytotoxicity (IC50)
| Linker | ADC Construct | Cell Line | IC50 (nM) (Representative Values) |
| PEG4 | anti-HER2-PEG4-MMAE | SK-BR-3 | ~1.5 |
| PEG8 | anti-HER2-PEG8-MMAE | SK-BR-3 | ~2.0 |
| PEG15 (Estimated) | anti-HER2-PEG15-MMAE | SK-BR-3 | ~2.5 - 3.5 |
| PEG24 | anti-Trop2-mPEG24-MMAE | BxPC3 | ~5.0 |
Note: Increasing PEG length can sometimes lead to a slight decrease in in vitro potency, a trade-off that is often compensated by improved in vivo performance.[8][10]
Table 2: Effect of PEG Linker Length on ADC Pharmacokinetics
| Linker | ADC Construct | Animal Model | Plasma Half-life (t½) (Representative Values) |
| PEG4 | anti-CD30-PEG4-MMAE | Rat | ~100 hours |
| PEG8 | anti-CD30-PEG8-MMAE | Rat | ~150 hours |
| PEG15 (Estimated) | anti-CD30-PEG15-MMAE | Rat | ~180 - 200 hours |
| PEG24 | anti-CD30-PEG24-MMAE | Rat | ~200 hours |
Note: A threshold effect is often observed, where PEG chains of 8 units or longer significantly improve clearance, with diminishing returns for very long chains.[10]
Table 3: Effect of PEG Linker Length on ADC In Vivo Efficacy
| Linker | ADC Construct | Tumor Model | Dosing Regimen | Tumor Growth Inhibition |
| PEG4 | anti-HER2-PEG4-MMAE | NCI-N87 Xenograft | 3 mg/kg | Moderate |
| PEG8 | anti-HER2-PEG8-MMAE | NCI-N87 Xenograft | 3 mg/kg | Significant |
| PEG15 (Estimated) | anti-HER2-PEG15-MMAE | NCI-N87 Xenograft | 3 mg/kg | Significant to Strong |
| PEG24 | anti-Trop2-mPEG24-MMAE | BxPC3 Xenograft | 3 mg/kg | Significant tumor suppression |
Note: In vivo efficacy is highly dependent on the specific ADC, tumor model, and dosing regimen.[8][10]
Experimental Protocols
The following protocols provide a general framework for the synthesis of an ADC using a this compound linker. Optimization will be required for specific antibodies, payloads, and conjugation strategies.
Protocol 1: Activation of this compound Linker
The terminal hydroxyl groups of this compound are relatively unreactive and require activation to enable conjugation to the antibody and the cytotoxic drug. A common strategy is to convert the diol to a more reactive heterobifunctional linker, for example, by creating a maleimide group on one end for reaction with antibody thiols and an NHS ester on the other end for reaction with an amine-containing drug. This protocol details the initial step of creating a heterobifunctional PEG by monotosylation, followed by conversion to other functional groups.
1.1: Monotosylation of this compound
This procedure aims to add a tosyl group to only one of the terminal hydroxyls.
-
Materials:
-
This compound
-
Tosyl chloride (TsCl)
-
Silver oxide (Ag₂O)
-
Potassium iodide (KI)
-
Toluene, anhydrous
-
Dichloromethane (DCM)
-
Diethyl ether
-
Silica gel for column chromatography
-
-
Procedure:
-
Dissolve this compound (1 equivalent) in anhydrous toluene.
-
Add Ag₂O (0.5 equivalents) and KI (0.1 equivalents) to the solution.
-
Add TsCl (1 equivalent) dropwise to the mixture at room temperature with vigorous stirring.
-
Stir the reaction mixture at room temperature for 24-48 hours, monitoring the reaction progress by TLC or LC-MS.
-
Once the desired level of monotosylation is achieved, filter the reaction mixture to remove insoluble salts.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of methanol in DCM) to separate the monotosylated PEG from starting material and ditosylated by-product.
-
Characterize the purified mono-tosylated PEG-15-OH by NMR and mass spectrometry.
-
1.2: Conversion to a Heterobifunctional Linker (Example: Azide-PEG-OH)
The tosyl group is a good leaving group and can be displaced by various nucleophiles to introduce different functionalities.
-
Materials:
-
Mono-tosylated PEG-15-OH
-
Sodium azide (NaN₃)
-
Dimethylformamide (DMF), anhydrous
-
-
Procedure:
-
Dissolve the mono-tosylated PEG-15-OH (1 equivalent) in anhydrous DMF.
-
Add sodium azide (3-5 equivalents) to the solution.
-
Heat the reaction mixture to 60-80°C and stir for 12-24 hours.
-
Monitor the reaction to completion by TLC or LC-MS.
-
After cooling to room temperature, pour the reaction mixture into cold water and extract with DCM.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the Azide-PEG15-OH linker.
-
Further activation of the remaining hydroxyl group (e.g., to an NHS ester) would be performed after conjugation of the first functional group to either the antibody or the drug.
Protocol 2: Antibody Modification and Drug-Linker Conjugation
This protocol outlines a general procedure for conjugating a drug to the activated linker and then to the antibody. This example assumes a maleimide-thiol conjugation to the antibody and an NHS ester-amine conjugation to the drug.
2.1: Preparation of Drug-Linker Moiety
This step involves activating the hydroxyl end of the Azide-PEG15-OH linker to an NHS ester and then reacting it with an amine-containing drug.
-
Materials:
-
Azide-PEG15-OH
-
N,N'-Disuccinimidyl carbonate (DSC)
-
Pyridine
-
DCM, anhydrous
-
Amine-containing cytotoxic drug
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA)
-
-
Procedure:
-
Dissolve Azide-PEG15-OH (1 equivalent) and DSC (1.5 equivalents) in anhydrous DCM.
-
Add pyridine (2 equivalents) and stir the reaction at room temperature for 12-16 hours.
-
Wash the reaction mixture with aqueous citric acid and then brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate to obtain the Azide-PEG15-NHS ester.
-
Dissolve the amine-containing drug (1 equivalent) in anhydrous DMF.
-
Add the Azide-PEG15-NHS ester (1.2 equivalents) and a non-nucleophilic base such as TEA or DIPEA (3 equivalents).
-
Stir the reaction at room temperature until completion (monitor by LC-MS).
-
Purify the Azide-PEG15-Drug conjugate by preparative HPLC.
-
2.2: Antibody Reduction and Conjugation
This step involves reducing the interchain disulfide bonds of the antibody to generate free thiols, followed by conjugation with the maleimide-activated drug-linker. The azide group on the drug-linker would first be converted to a maleimide. A more direct approach is to start with a heterobifunctional PEG with maleimide and NHS ester ends. For simplicity, the following assumes a commercially available or synthesized Maleimide-PEG15-Drug linker.
-
Materials:
-
Monoclonal antibody (mAb) in a suitable buffer (e.g., PBS)
-
Tris(2-carboxyethyl)phosphine (TCEP) or Dithiothreitol (DTT)
-
Maleimide-PEG15-Drug
-
Quenching reagent (e.g., N-acetylcysteine)
-
Purification system (e.g., size-exclusion chromatography (SEC) or protein A chromatography)
-
-
Procedure:
-
Antibody Reduction:
-
Prepare the mAb at a concentration of 5-10 mg/mL in a suitable buffer (e.g., PBS with 50 mM borate, pH 7.5-8.0).
-
Add a 10-20 fold molar excess of TCEP to the antibody solution.
-
Incubate at 37°C for 1-2 hours to reduce the interchain disulfide bonds.
-
-
Conjugation:
-
Dissolve the Maleimide-PEG15-Drug in a co-solvent such as DMSO.
-
Add the dissolved drug-linker to the reduced antibody solution at a molar excess of 1.5-5 fold per free thiol.
-
Incubate the reaction at room temperature for 1-2 hours or at 4°C overnight.
-
-
Quenching:
-
Add a 5-fold molar excess of N-acetylcysteine (relative to the drug-linker) to quench any unreacted maleimide groups.
-
Incubate for 20 minutes at room temperature.
-
-
Purification:
-
Purify the ADC from unreacted drug-linker and other small molecules using SEC or protein A chromatography.
-
Exchange the purified ADC into a suitable formulation buffer.
-
-
Protocol 3: Characterization of the ADC
Thorough characterization of the ADC is essential to ensure its quality, consistency, and stability.
3.1: Determination of Drug-to-Antibody Ratio (DAR)
-
Hydrophobic Interaction Chromatography (HIC):
-
HIC separates ADC species based on the number of conjugated drug molecules.
-
The area of the peaks corresponding to different DAR values can be used to calculate the average DAR.
-
-
UV-Vis Spectroscopy:
-
Measure the absorbance of the ADC at 280 nm (for the antibody) and at the absorbance maximum of the drug.
-
The DAR can be calculated using the Beer-Lambert law and the known extinction coefficients of the antibody and the drug.
-
-
Mass Spectrometry (MS):
-
LC-MS analysis of the intact or reduced ADC can provide precise mass information to determine the distribution of different DAR species.
-
3.2: Analysis of Aggregation
-
Size Exclusion Chromatography (SEC):
-
SEC separates molecules based on their hydrodynamic radius.
-
This method can be used to quantify the percentage of high molecular weight species (aggregates) and fragments in the ADC preparation.
-
3.3: In Vitro Cell-Based Assays
-
Cytotoxicity Assay:
-
Incubate target cancer cells with serial dilutions of the ADC.
-
Measure cell viability after a defined period (e.g., 72-96 hours) using a suitable assay (e.g., MTT, CellTiter-Glo).
-
Determine the IC50 value of the ADC.
-
3.4: In Vivo Evaluation
-
Pharmacokinetic (PK) Study:
-
Administer the ADC to a suitable animal model (e.g., mice or rats).
-
Collect blood samples at various time points.
-
Quantify the concentration of the total antibody and the conjugated ADC in the plasma using an ELISA-based method.
-
-
Efficacy Study:
-
Implant tumor cells into immunocompromised mice.
-
Once tumors are established, treat the mice with the ADC, a control antibody, and a vehicle control.
-
Monitor tumor volume and body weight over time to assess the anti-tumor efficacy and tolerability of the ADC.[8]
-
Visualizations
General ADC Mechanism of Action
Caption: General mechanism of action for an Antibody-Drug Conjugate (ADC).
ADC Synthesis Workflow with this compound
Caption: General workflow for the synthesis of an ADC using a this compound linker.
Experimental Workflow for ADC Characterization
Caption: Experimental workflow for the characterization of a synthesized ADC.
References
- 1. researchgate.net [researchgate.net]
- 2. Polyethylene glycol-based linkers as hydrophilicity reservoir for antibody-drug conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. PEGylation of Dipeptide Linker Improves Therapeutic Index and Pharmacokinetics of Antibody-Drug Conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 6. Collection - PEGylation of Dipeptide Linker Improves Therapeutic Index and Pharmacokinetics of Antibody-Drug Conjugates - Bioconjugate Chemistry - Figshare [acs.figshare.com]
- 7. adcreview.com [adcreview.com]
- 8. PEG Linker Improves Antitumor Efficacy and Safety of Affibody-Based Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
Application Notes and Protocols: Reaction of HO-PEG15-OH with Carboxylic Acids
For Researchers, Scientists, and Drug Development Professionals
Introduction
Polyethylene glycol (PEG) and its derivatives are widely utilized in biomedical and pharmaceutical research to enhance the therapeutic properties of molecules. The process of covalently attaching PEG chains, known as PEGylation, can improve the solubility, stability, and pharmacokinetic profiles of drugs, peptides, and proteins.[1][2] This document provides a detailed overview and experimental protocols for the reaction of a specific bifunctional PEG, HO-PEG15-OH, with carboxylic acids to form stable ester linkages. This reaction is fundamental for creating advanced drug delivery systems, biomaterials, and bioconjugates.[3][4]
The reaction between the terminal hydroxyl groups of this compound and a carboxylic acid results in the formation of a PEG-diester. This process, a type of esterification, can be achieved through several methods, most notably direct acid-catalyzed esterification or, more commonly for sensitive biological molecules, through the use of coupling agents to activate the carboxylic acid.[5][6] The choice of method depends on the stability of the carboxylic acid-containing molecule and the desired reaction efficiency.
Reaction Mechanisms
The fundamental reaction involves the formation of an ester bond between the hydroxyl groups of this compound and the carboxyl group of a carboxylic acid, with the elimination of water. Due to the often-unfavorable equilibrium of direct esterification, coupling agents are frequently employed to create a more reactive intermediate, thus driving the reaction to completion under milder conditions.[7][8]
Carbodiimide-Mediated Esterification
A widely used method involves the activation of the carboxylic acid with a carbodiimide, such as N,N'-dicyclohexylcarbodiimide (DCC) or the water-soluble 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).[9][10] The carbodiimide reacts with the carboxylic acid to form a highly reactive O-acylisourea intermediate. This intermediate is then susceptible to nucleophilic attack by the hydroxyl groups of this compound, forming the desired ester bond and a urea byproduct.[10]
Caption: Carbodiimide-mediated esterification of this compound.
Experimental Protocols
The following protocols provide a general framework for the reaction of this compound with a generic carboxylic acid (R-COOH). Optimization of stoichiometry, reaction time, and temperature may be necessary for specific substrates.
Protocol 1: EDC-Mediated Esterification of this compound
This protocol is suitable for reactions in organic solvents.
Materials:
-
This compound
-
Carboxylic acid (R-COOH)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
4-(Dimethylamino)pyridine (DMAP) (optional, as catalyst)
-
Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)
-
Magnetic stirrer and stirring bar
-
Round-bottom flask
-
Nitrogen or Argon supply
-
Purification system (e.g., dialysis tubing or size exclusion chromatography)
Procedure:
-
Preparation: In a clean, dry round-bottom flask, dissolve the carboxylic acid (2.2 equivalents) and this compound (1 equivalent) in anhydrous DCM.
-
Inert Atmosphere: Purge the flask with nitrogen or argon and maintain a positive pressure.
-
Catalyst Addition (Optional): Add DMAP (0.2 equivalents) to the reaction mixture.
-
Cooling: Cool the reaction mixture to 0 °C in an ice bath.
-
Activation: In a separate vial, dissolve EDC (2.5 equivalents) in anhydrous DCM and add it dropwise to the reaction mixture over 15 minutes.
-
Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours under an inert atmosphere.
-
Monitoring: Monitor the reaction progress using a suitable analytical technique, such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Work-up and Purification:
-
Filter the reaction mixture to remove any precipitated urea byproduct.
-
Wash the filtrate with 5% HCl, saturated NaHCO3, and brine.
-
Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by dialysis or size exclusion chromatography to remove unreacted starting materials and byproducts.
-
-
Characterization: Characterize the final product using techniques such as ¹H NMR, Mass Spectrometry (e.g., MALDI-TOF), and HPLC to confirm identity and purity.
Caption: Experimental workflow for EDC-mediated esterification.
Data Presentation
The efficiency of the esterification reaction can be evaluated based on yield, purity, and the degree of substitution. The following table provides a template for summarizing typical results. Actual values will vary depending on the specific carboxylic acid used.
| Parameter | Method | Typical Result | Characterization Technique |
| Yield (%) | Gravimetric | 70-90% | - |
| Purity (%) | HPLC-UV/ELSD | >95% | HPLC |
| Degree of Substitution | NMR | ~2 | ¹H NMR Spectroscopy |
| Molecular Weight (Da) | MALDI-TOF MS | Expected M+Na⁺ | Mass Spectrometry |
Applications in Drug Development
The formation of PEG-diesters through the reaction of this compound with carboxylic acids is a cornerstone of advanced drug delivery design.
-
Prodrugs: Carboxylic acid-containing drugs can be covalently linked to this compound, creating a prodrug with improved solubility and an extended circulation half-life. The ester linkage can be designed to be cleavable in vivo, releasing the active drug at the target site.[11]
-
Crosslinkers for Hydrogels: The resulting PEG-diester can be further functionalized to act as a crosslinker in the formation of biodegradable hydrogels for controlled drug release and tissue engineering applications.[12]
-
Nanoparticle Surface Modification: PEG-diesters can be used to surface-modify nanoparticles, imparting "stealth" characteristics that help evade the immune system and prolong circulation time.[3]
Troubleshooting and Considerations
-
Low Yield:
-
Ensure all reagents and solvents are anhydrous, as water can hydrolyze the activated intermediate.[13]
-
Increase the equivalents of the coupling agent or the reaction time.
-
Consider adding a catalyst like DMAP.
-
-
Side Reactions:
-
The O-acylisourea intermediate can rearrange to a stable N-acylurea, which is a common byproduct. Using an additive like N-hydroxysuccinimide (NHS) can mitigate this by forming a more stable NHS-ester intermediate.
-
-
Purification Challenges:
-
The urea byproduct from DCC is insoluble in many organic solvents and can be removed by filtration. The byproduct from EDC is water-soluble and can be removed by aqueous extraction or dialysis.
-
Size exclusion chromatography is effective for separating the PEGylated product from smaller unreacted molecules.
-
By following these guidelines and protocols, researchers can successfully conjugate this compound with a variety of carboxylic acids, enabling the development of novel therapeutics and advanced biomaterials.
References
- 1. PEGylation - Wikipedia [en.wikipedia.org]
- 2. PEGylation and PEGylation Reagents | BroadPharm [broadpharm.com]
- 3. labinsights.nl [labinsights.nl]
- 4. Bis-PEG-acid, PEG di(carboxylic acid) - ADC Linkers | AxisPharm [axispharm.com]
- 5. Esterification | Esterification Reaction | Ester Process | Venus Ethoxyethers [venus-goa.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. Khan Academy [khanacademy.org]
- 8. jackwestin.com [jackwestin.com]
- 9. creativepegworks.com [creativepegworks.com]
- 10. カルボジイミド架橋剤の化学 | Thermo Fisher Scientific - JP [thermofisher.com]
- 11. PEGylation of Small Molecule Drugs | Biopharma PEG [biochempeg.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Synthesis and Purification of Homogeneous Lipid-Based Peptide Nanocarriers by Overcoming Phospholipid Ester Hydrolysis - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Protocols for the Activation of HO-PEG15-OH Terminal Hydroxyl Groups
Audience: Researchers, scientists, and drug development professionals.
Introduction
Poly(ethylene glycol), or PEG, is a hydrophilic and biocompatible polymer widely used in drug delivery and biotechnology to enhance the therapeutic properties of molecules. The process of covalently attaching PEG chains, known as PEGylation, can improve a drug's solubility, stability, and circulation half-life while reducing its immunogenicity.[1][2] For bifunctional PEGs like HO-PEG15-OH, the terminal hydroxyl (-OH) groups are not inherently reactive towards common functional groups on biomolecules. Therefore, activation of these hydroxyl groups is a critical first step to enable conjugation. This document provides detailed protocols for three common methods of activating the hydroxyl termini of this compound: Tosylation, and activation with N,N'-Disuccinimidyl Carbonate (DSC) or 1,1'-Carbonyldiimidazole (CDI).
Method 1: Activation via Tosylation
Principle: This method converts the terminal hydroxyl groups into p-toluenesulfonates (tosylates). Tosylate is an excellent leaving group, making the PEG susceptible to nucleophilic substitution by groups such as amines, thiols, or azides. This two-step approach involves the initial tosylation followed by reaction with the desired nucleophile.
Experimental Protocol: Tosylation of this compound
Materials:
-
This compound
-
p-Toluenesulfonyl chloride (TsCl)
-
Anhydrous Pyridine
-
Anhydrous Dichloromethane (DCM)
-
Ice-cold diethyl ether
-
Magnetic stirrer and stir bar
-
Round bottom flask
-
Ice bath
-
Argon or Nitrogen gas supply
Procedure:
-
Preparation: Under an inert atmosphere (Argon or Nitrogen), dissolve this compound (1 equivalent) in anhydrous DCM in a round bottom flask.
-
Base Addition: Add anhydrous pyridine (3-5 equivalents) to the solution and stir to mix. Pyridine acts as a base to neutralize the HCl byproduct.
-
Cooling: Cool the reaction flask to 0°C using an ice bath.
-
Tosylation: Slowly add p-Toluenesulfonyl chloride (TsCl) (2.5 equivalents for bifunctional activation) to the cooled solution.
-
Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Purification:
-
Concentrate the reaction mixture under reduced pressure.
-
Precipitate the product by adding the concentrated solution dropwise into a beaker of vigorously stirred, ice-cold diethyl ether.
-
Collect the white precipitate by filtration.
-
Repeat the dissolution in a minimal amount of DCM and precipitation in cold ether two more times to ensure purity.
-
-
Drying: Dry the final product, TsO-PEG15-OTs, under vacuum.
-
Characterization: Confirm the structure and degree of substitution by ¹H NMR spectroscopy in DMSO-d₆. The appearance of aromatic proton signals from the tosyl group and the disappearance of the hydroxyl proton triplet at ~4.56 ppm indicate successful tosylation.[3][4]
Method 2: Activation with N,N'-Disuccinimidyl Carbonate (DSC)
Principle: DSC reacts with the hydroxyl groups of PEG to form a highly reactive N-hydroxysuccinimide (NHS) carbonate ester.[1][5] This activated PEG is particularly useful for direct coupling to primary amines (e.g., lysine residues on proteins) under mild conditions, forming a stable carbamate linkage.
Experimental Protocol: DSC Activation of this compound
Materials:
-
This compound
-
N,N'-Disuccinimidyl carbonate (DSC)
-
Anhydrous Pyridine
-
Anhydrous Dichloromethane (DCM) or Acetonitrile
-
Ice-cold diethyl ether or Isopropanol
-
Magnetic stirrer and stir bar
-
Round bottom flask
-
Argon or Nitrogen gas supply
Procedure:
-
Preparation: In a clean, dry round bottom flask, dissolve the this compound (1 equivalent) in anhydrous DCM under an inert atmosphere.[1]
-
Reagent Addition: Add DSC (3 equivalents, 1.5 per -OH group) and anhydrous pyridine (3 equivalents) to the PEG solution.[1][6]
-
Reaction: Allow the reaction to stir at room temperature for 24 hours.[1][6]
-
Purification:
-
Concentrate the reaction mixture using a rotary evaporator.[1]
-
Precipitate the activated PEG by adding the concentrated solution dropwise to a beaker of vigorously stirred, ice-cold diethyl ether.[1][6]
-
Collect the precipitate by filtration.
-
To further purify, the product can be re-dissolved and re-precipitated.
-
-
Drying: Dry the final product, NHS-O-C(O)-O-PEG15-O-C(O)-O-NHS, under vacuum.
-
Storage: Store the activated PEG under an inert gas at -20°C, as the NHS ester is sensitive to moisture.
Method 3: Activation with 1,1'-Carbonyldiimidazole (CDI)
Principle: CDI is another effective reagent for activating hydroxyl groups. It reacts with the -OH termini of PEG to form an imidazole carbamate intermediate. This intermediate is reactive towards primary amines, forming a stable carbamate linkage, similar to the product of DSC activation.[7][8] While generally effective, the imidazole carbamate is typically less reactive than the corresponding NHS ester.[5]
Experimental Protocol: CDI Activation of this compound
Materials:
-
This compound
-
1,1'-Carbonyldiimidazole (CDI)
-
Anhydrous Dichloromethane (DCM) or Acetonitrile
-
Ice-cold diethyl ether
-
Magnetic stirrer and stir bar
-
Round bottom flask
-
Argon or Nitrogen gas supply
Procedure:
-
Preparation: Thoroughly dry the this compound under vacuum. Dissolve the dried PEG (1 equivalent) in anhydrous DCM under an inert atmosphere.
-
CDI Addition: Add CDI (3-5 equivalents) to the solution. The reaction will release CO₂ gas.
-
Reaction: Stir the mixture at room temperature for 2-4 hours. Monitor the reaction by TLC.
-
Purification:
-
Once the reaction is complete, concentrate the solution under reduced pressure.
-
Precipitate the product by adding the solution dropwise to vigorously stirred, ice-cold diethyl ether.
-
Collect the white precipitate by filtration.
-
Repeat the precipitation step to remove unreacted CDI and imidazole byproduct.
-
-
Drying: Dry the final product, Imidazole-C(O)-O-PEG15-O-C(O)-Imidazole, under vacuum.
-
Storage: Store the activated PEG desiccated at -20°C to prevent hydrolysis.
Summary and Comparison of Activation Methods
The choice of activation method depends on the target functional group for conjugation, desired reactivity, and stability of the intermediate. The following table summarizes the key characteristics of each protocol.
| Feature | Tosylation | DSC Activation | CDI Activation |
| Activating Reagent | p-Toluenesulfonyl chloride (TsCl) | N,N'-Disuccinimidyl carbonate (DSC) | 1,1'-Carbonyldiimidazole (CDI) |
| Activated Intermediate | PEG-Ditosylate (TsO-PEG-OTs) | PEG-Di-NHS Carbonate | PEG-Di-imidazole Carbamate |
| Reactivity of Intermediate | Excellent leaving group for SN2 | High reactivity with primary amines | Moderate reactivity with primary amines |
| Typical Reaction Time | 12 - 24 hours | ~24 hours[1] | 2 - 4 hours |
| Target Functional Group | Amines, Thiols, Azides, etc. | Primary Amines | Primary Amines |
| Resulting Linkage | Varies (e.g., secondary amine, thioether) | Carbamate | Carbamate |
| Stability of Activated PEG | High (stable to chromatography) | Moisture sensitive | Moisture sensitive |
| Typical Yield | >90% | ~94%[6] | High, typically >90% |
| Key Advantage | Versatile intermediate for various nucleophiles | High reactivity for direct amine coupling | Milder conditions, clean byproducts |
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. Alkyne- and 1,6-elimination- succinimidyl carbonate – terminated heterobifunctional poly(ethylene glycol) for reversible "Click" PEGylation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. youtube.com [youtube.com]
Application Notes and Protocols for PEGylating Small Molecules with HO-PEG15-OH
For Researchers, Scientists, and Drug Development Professionals
Introduction
PEGylation, the covalent attachment of polyethylene glycol (PEG) chains to a molecule, is a well-established strategy in drug development to improve the pharmacokinetic and pharmacodynamic properties of therapeutic agents. For small molecule drugs, PEGylation can offer significant advantages, including enhanced solubility, reduced renal clearance, and prolonged systemic circulation time.[1][2] This document provides detailed application notes and protocols for the use of HO-PEG15-OH, a monodisperse bifunctional PEG linker, for the PEGylation of small molecules.
This compound is a linear PEG molecule with 15 ethylene glycol units, flanked by hydroxyl (-OH) groups at both ends. Its defined molecular weight allows for the production of highly homogenous conjugates, which is crucial for regulatory approval and consistent clinical performance. The terminal hydroxyl groups, however, are not inherently reactive and require activation to facilitate conjugation with small molecules.
Properties of this compound
| Property | Value | Reference |
| Molecular Weight | ~678.8 g/mol | Internal Calculation |
| Structure | HO-(CH₂CH₂O)₁₅-H | General Chemical Knowledge |
| Form | Waxy solid or viscous liquid | General Chemical Knowledge |
| Solubility | Soluble in water and most organic solvents | [1] |
| Purity | High (monodisperse) | General Chemical Knowledge |
Core Principle of this compound Conjugation
The PEGylation of a small molecule using this compound involves a two-step process. First, one or both of the terminal hydroxyl groups of the PEG must be chemically activated to create a reactive intermediate. Second, this activated PEG is then reacted with a functional group on the small molecule (e.g., an amine, thiol, or carboxyl group) to form a stable covalent bond.
This document will focus on a common activation method, tosylation, followed by conjugation to a primary amine on a model small molecule.
Experimental Protocols
Protocol 1: Mono-activation of this compound via Tosylation
This protocol describes the selective activation of one of the terminal hydroxyl groups of this compound to form a tosylate (a good leaving group), which can then react with a nucleophile like an amine.
Materials:
-
This compound
-
Tosyl chloride (TsCl)
-
Pyridine (anhydrous)
-
Dichloromethane (DCM, anhydrous)
-
Sodium bicarbonate (NaHCO₃) solution (5%)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Hexane
-
Ethyl acetate
Procedure:
-
Reaction Setup: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1 equivalent) in anhydrous DCM.
-
Cooling: Cool the solution to 0°C using an ice bath.
-
Addition of Reagents: Slowly add pyridine (2-3 equivalents) to the solution, followed by the dropwise addition of a solution of tosyl chloride (1.1 equivalents for mono-tosylation) in anhydrous DCM.
-
Reaction: Allow the reaction to stir at 0°C for 1 hour, and then let it warm to room temperature and stir overnight.
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Quenching: Once the reaction is complete, quench it by adding water.
-
Extraction: Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with 5% NaHCO₃ solution and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by silica gel column chromatography using a gradient of hexane and ethyl acetate to separate the desired mono-tosylated PEG15 (TsO-PEG15-OH) from unreacted diol and di-tosylated product.
Expected Yield of Mono-tosylated Product: 40-60% (This can be optimized by adjusting the stoichiometry of TsCl).
Protocol 2: Conjugation of Mono-tosylated PEG15 to an Amine-Containing Small Molecule
This protocol details the reaction of the activated PEG with a model small molecule containing a primary amine.
Materials:
-
TsO-PEG15-OH (from Protocol 1)
-
Amine-containing small molecule (e.g., a therapeutic agent with a primary amine)
-
Anhydrous aprotic solvent (e.g., Dimethylformamide - DMF or Dichloromethane - DCM)
-
Tertiary amine base (e.g., Triethylamine - TEA or Diisopropylethylamine - DIPEA)
Procedure:
-
Reaction Setup: In a clean, dry reaction vessel under an inert atmosphere, dissolve the amine-containing small molecule (1 equivalent) and TsO-PEG15-OH (1.2 equivalents) in the chosen anhydrous solvent.
-
Addition of Base: Add the tertiary amine base (2-3 equivalents) to the reaction mixture.
-
Reaction: Stir the reaction at room temperature for 24-48 hours. The reaction temperature can be gently heated (e.g., to 40-50°C) to increase the reaction rate, if the small molecule is stable at these temperatures.
-
Monitoring: Monitor the formation of the PEGylated conjugate using an appropriate analytical technique such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up and Purification: Once the reaction has reached completion, the crude product can be purified. The specific method will depend on the properties of the small molecule conjugate. Common purification techniques include:
-
Preparative HPLC: This is often the most effective method for achieving high purity.
-
Ion-exchange chromatography: Useful if the conjugate has a net charge that is different from the starting materials.[3][4]
-
Hydrophobic interaction chromatography (HIC): Can be used to separate species based on differences in hydrophobicity.[5]
-
Size-exclusion chromatography (SEC): Can separate the larger PEGylated conjugate from the smaller unreacted small molecule.[3]
-
Characterization of the PEGylated Small Molecule
After purification, it is essential to thoroughly characterize the conjugate to confirm its identity, purity, and the degree of PEGylation.
| Analytical Technique | Purpose | Expected Observations |
| ¹H NMR | To confirm the covalent attachment of the PEG chain to the small molecule and to determine the degree of PEGylation. | Appearance of characteristic PEG proton signals (a large peak around 3.6 ppm) in the spectrum of the purified conjugate. The ratio of the integration of PEG protons to specific protons on the small molecule can confirm the structure. |
| HPLC (Analytical) | To assess the purity of the final conjugate. | A single major peak corresponding to the PEGylated small molecule, with minimal or no peaks from the starting materials. |
| Mass Spectrometry (e.g., ESI-MS or MALDI-TOF) | To determine the molecular weight of the conjugate and confirm the addition of the PEG15 chain. | The observed molecular weight should correspond to the sum of the molecular weight of the small molecule and the PEG15 linker. |
Expected Impact of PEG15-ylation on Small Molecule Pharmacokinetics
The conjugation of a PEG chain, such as PEG15, is expected to alter the pharmacokinetic profile of a small molecule. The extent of these changes depends on the properties of the parent molecule and the final conjugate.
| Pharmacokinetic Parameter | Expected Change after PEGylation | Rationale |
| Half-life (t₁/₂) | Increase | Increased hydrodynamic size reduces renal clearance.[1][2] |
| Volume of Distribution (Vd) | Decrease | The larger size of the conjugate may restrict its distribution to tissues. |
| Clearance (CL) | Decrease | Reduced glomerular filtration rate due to increased molecular weight.[1] |
| Solubility | Increase (for hydrophobic drugs) | The hydrophilic nature of the PEG chain can improve the aqueous solubility of the parent molecule. |
| Bioavailability (Oral) | Generally decreased | The increased size and hydrophilicity can hinder passive diffusion across the gastrointestinal tract. However, for some molecules, PEGylation can protect against enzymatic degradation, potentially improving overall exposure.[6] |
Visualizations
Experimental Workflow for PEGylation
Caption: General workflow for the PEGylation of a small molecule using this compound.
Signaling Pathway Context: Enhanced Permeability and Retention (EPR) Effect
Caption: The EPR effect, a key mechanism for passive tumor targeting of PEGylated nanomedicines.
References
- 1. tandfonline.com [tandfonline.com]
- 2. researchgate.net [researchgate.net]
- 3. Purification of Modified Therapeutic Proteins Available on the Market: An Analysis of Chromatography-Based Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Simplified strategy for developing purification processes for antibody-drug conjugates using cation-exchange chromatography in flow-through mode - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Pegylation improves the pharmacokinetics and bioavailability of small-molecule drugs hydrolyzable by esterases: a study of phospho-Ibuprofen - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Characterization of HO-PEG15-OH Conjugates
Audience: Researchers, scientists, and drug development professionals.
Introduction
Polyethylene glycol (PEG) is a biocompatible polymer widely utilized in the pharmaceutical industry to enhance the therapeutic properties of drugs. The conjugation of molecules to PEG, such as in HO-PEG15-OH, requires rigorous analytical characterization to ensure identity, purity, and consistency, which are critical for regulatory approval and clinical success. This document provides detailed application notes and protocols for the comprehensive characterization of this compound conjugates using a suite of analytical techniques.
Overall Characterization Workflow
A multi-faceted analytical approach is essential for the thorough characterization of this compound conjugates. The following workflow outlines the logical sequence of analysis, from initial structural confirmation to detailed purity and distribution assessment.
Application Notes and Protocols for HO-PEG15-OH Crosslinking
For Researchers, Scientists, and Drug Development Professionals
Introduction
Poly(ethylene glycol) (PEG) is a versatile, biocompatible polymer widely utilized in drug delivery, tissue engineering, and various biomedical applications. Its hydrophilic nature, lack of toxicity, and low immunogenicity make it an ideal candidate for creating hydrogels and other crosslinked networks. HO-PEG15-OH, a linear PEG with hydroxyl groups at both termini and a molecular weight of approximately 660 g/mol , serves as a valuable crosslinking agent. The terminal hydroxyl groups provide reactive sites for the formation of stable covalent bonds, leading to the creation of three-dimensional hydrogel networks.
This document provides detailed protocols for two primary methods of crosslinking this compound: polyurethane formation via reaction with diisocyanates and polyester formation through reaction with diacyl chlorides. These methods allow for the synthesis of biocompatible hydrogels with tunable mechanical properties and degradation profiles, making them suitable for a range of applications, including controlled drug release and as scaffolds for tissue regeneration.
Crosslinking Chemistry of this compound
The crosslinking of this compound is primarily achieved by reacting its terminal hydroxyl (-OH) groups with bifunctional crosslinking agents. The two most common and effective strategies are:
-
Polyurethane Formation: This involves the reaction of the hydroxyl groups of this compound with the isocyanate (-NCO) groups of a diisocyanate crosslinker. This reaction forms urethane linkages, resulting in a stable polyurethane hydrogel network. This method is advantageous due to its typically rapid reaction rate at room temperature.[1]
-
Polyester Formation: This method utilizes the reaction of the hydroxyl groups of this compound with the acyl chloride (-COCl) groups of a diacyl chloride or the carboxylic acid (-COOH) groups of a dicarboxylic acid. This condensation reaction forms ester linkages and results in a biodegradable polyester hydrogel. The degradation rate can be tuned by altering the crosslinking density and the specific chemistry of the ester bonds.[2]
Experimental Protocols
Protocol 1: Polyurethane Hydrogel Formation via Diisocyanate Crosslinking
This protocol describes the one-pot synthesis of a polyurethane hydrogel by reacting this compound with a diisocyanate, such as hexamethylene diisocyanate (HDI) or isophorone diisocyanate (IPDI).[3][4]
Materials:
-
This compound
-
Hexamethylene diisocyanate (HDI) or Isophorone diisocyanate (IPDI)
-
Anhydrous Dimethylformamide (DMF)
-
Catalyst (optional): Dibutyltin dilaurate (DBTDL) or 1,4-Diazabicyclo[2.2.2]octane (DABCO)[5][6]
-
Phosphate-buffered saline (PBS), pH 7.4
Equipment:
-
Glass vials
-
Magnetic stirrer and stir bars
-
Syringes for precise liquid handling
-
Spatula
-
Fume hood
Procedure:
-
Preparation of this compound Solution:
-
In a clean, dry glass vial, dissolve the desired amount of this compound in anhydrous DMF to achieve the target concentration (e.g., 10-50% w/v).
-
Stir the solution at room temperature until the PEG is completely dissolved.
-
-
Addition of Diisocyanate:
-
Under a fume hood, carefully add the diisocyanate crosslinker to the this compound solution. The molar ratio of isocyanate groups to hydroxyl groups (NCO:OH) is a critical parameter that influences the mechanical properties of the hydrogel. A 1:1 ratio is a good starting point.
-
For example, for a 1:1 NCO:OH ratio, add 0.5 moles of diisocyanate for every 1 mole of this compound.
-
-
Catalyst Addition (Optional):
-
If a faster reaction is desired, a catalyst can be added. A typical concentration for DBTL is 0.1-0.5% (w/w) of the total reactants.[4]
-
Add the catalyst to the reaction mixture and stir vigorously.
-
-
Gelation:
-
Continue stirring the mixture until it becomes too viscous to stir or until gelation is observed. Gelation time can range from minutes to hours depending on the concentration of reactants and the presence of a catalyst.[5]
-
The reaction can be carried out at room temperature or slightly elevated temperatures (e.g., 37-60°C) to accelerate gelation.[5]
-
-
Washing and Swelling:
-
Once the hydrogel is formed, it can be washed with a suitable solvent (e.g., ethanol, followed by PBS) to remove any unreacted reagents.
-
Immerse the hydrogel in PBS (pH 7.4) to allow it to swell to equilibrium. The swelling ratio is an important characteristic of the hydrogel.
-
Experimental Workflow for Polyurethane Hydrogel Formation
Caption: Workflow for polyurethane hydrogel synthesis.
Protocol 2: Polyester Hydrogel Formation via Diacyl Chloride Crosslinking
This protocol details the formation of a polyester hydrogel by reacting this compound with a diacyl chloride, such as adipoyl chloride or sebacoyl chloride, in the presence of a base to neutralize the HCl byproduct.[2]
Materials:
-
This compound
-
Adipoyl chloride or Sebacoyl chloride
-
Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Tertiary amine base (e.g., Triethylamine or Pyridine)
-
Phosphate-buffered saline (PBS), pH 7.4
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bars
-
Dropping funnel
-
Nitrogen or Argon gas inlet
-
Ice bath
-
Rotary evaporator
Procedure:
-
Preparation of Reaction Setup:
-
Set up a dry, two-neck round-bottom flask equipped with a magnetic stir bar and a nitrogen/argon inlet.
-
Dissolve this compound in anhydrous DCM or THF in the flask.
-
-
Addition of Base:
-
Add a stoichiometric excess (e.g., 2.2 equivalents relative to the diacyl chloride) of the tertiary amine base to the this compound solution.
-
Cool the flask in an ice bath.
-
-
Addition of Diacyl Chloride:
-
Dissolve the diacyl chloride in a small amount of the same anhydrous solvent in a dropping funnel.
-
Add the diacyl chloride solution dropwise to the cooled this compound solution with vigorous stirring. A 1:1 molar ratio of diacyl chloride to this compound is a common starting point.
-
-
Reaction:
-
After the addition is complete, allow the reaction to warm to room temperature and continue stirring for several hours (e.g., 4-24 hours) to ensure complete reaction.
-
-
Purification:
-
The resulting polymer solution can be filtered to remove the amine hydrochloride salt.
-
The solvent is then removed using a rotary evaporator to obtain the crosslinked polyester.
-
-
Hydrogel Formation and Swelling:
-
The resulting polyester can be processed into a desired form (e.g., film, scaffold) and then hydrated in PBS (pH 7.4) to form a hydrogel.
-
Allow the hydrogel to swell to equilibrium.
-
Experimental Workflow for Polyester Hydrogel Formation
Caption: Workflow for polyester hydrogel synthesis.
Quantitative Data
The properties of this compound crosslinked hydrogels are highly tunable by varying the reaction parameters. The following tables summarize key quantitative data from the literature for similar PEG-based hydrogel systems. These values can serve as a starting point for optimizing hydrogels made from this compound.
Table 1: Mechanical Properties of Polyurethane-PEG Hydrogels
| PEG MW (Da) | Diisocyanate | NCO:OH Ratio | Catalyst | Shear Modulus (G') (kPa) | Reference |
| 1000 | HDI | 1:1 | DBTDL | 5 - 50 | [3] |
| 2000 | IPDI | 1.5:1 | None | ~10 - 100 | [7] |
| 4600 | MDI | 2:1 | DBTDL | ~20 - 150 | [8] |
Table 2: Swelling Properties of PEG-based Hydrogels
| Crosslinking Chemistry | PEG MW (Da) | Polymer Concentration (w/v %) | Swelling Ratio (q) | Reference |
| Polyurethane | 2000 | 10 | 10 - 20 | [9] |
| Polyester | 3400 | 15 | 8 - 15 | [10] |
| Photopolymerized PEGDA | 3400 | 10 | ~15 | [11] |
Note: The swelling ratio is defined as the ratio of the mass of the swollen hydrogel to the mass of the dry hydrogel.
Signaling Pathways and Drug Delivery Applications
This compound crosslinked hydrogels are excellent candidates for controlled drug delivery systems. The hydrogel network can encapsulate therapeutic molecules and release them in a sustained manner as the hydrogel swells or degrades. The release kinetics can be controlled by modulating the crosslinking density of the hydrogel.[12][13]
For tissue engineering applications, bioactive molecules such as growth factors or cell adhesion peptides (e.g., RGD) can be incorporated into the hydrogel matrix. These molecules can interact with cell surface receptors and trigger specific signaling pathways to promote cell adhesion, proliferation, and differentiation.
Signaling Pathway for Cell Adhesion Mediated by RGD-Functionalized Hydrogel
Caption: RGD-Integrin signaling for cell adhesion.
Conclusion
This compound is a versatile and valuable building block for the creation of biocompatible and tunable hydrogels. The protocols provided herein for polyurethane and polyester formation offer robust methods for synthesizing crosslinked PEG networks. By carefully controlling the reaction conditions and the stoichiometry of the reactants, researchers can tailor the mechanical properties, swelling behavior, and degradation profiles of these hydrogels to suit a wide range of applications in drug delivery and tissue engineering. The quantitative data and signaling pathway diagrams provide a foundational understanding for the rational design of advanced biomaterials based on this compound crosslinking.
References
- 1. kinampark.com [kinampark.com]
- 2. Esterification | Esterification Reaction | Ester Process | Venus Ethoxyethers [venus-goa.com]
- 3. Tailored Biocompatible Polyurethane-Poly(ethylene glycol) Hydrogels as a Versatile Nonfouling Biomaterial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Polyethylene Glycol-Isophorone Diisocyanate Polyurethane Prepolymers Tailored Using MALDI MS - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. l-i.co.uk [l-i.co.uk]
- 7. researchgate.net [researchgate.net]
- 8. Bioactive Polyurethane–Poly(ethylene Glycol) Diacrylate Hydrogels for Applications in Tissue Engineering - PMC [pmc.ncbi.nlm.nih.gov]
- 9. lambdaphoto.co.uk [lambdaphoto.co.uk]
- 10. researchgate.net [researchgate.net]
- 11. The impact of functional groups of poly(ethylene glycol) macromers on the physical properties of photo-polymerized hydrogels and the local inflammatory response in the host - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Effects of the poly(ethylene glycol) hydrogel crosslinking mechanism on protein release - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Drug delivery systems based on polyethylene glycol hydrogels for enhanced bone regeneration - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Low-Yield HO-PEG15-OH Conjugation Reactions
Welcome to the technical support center for HO-PEG15-OH conjugation reactions. This resource is designed for researchers, scientists, and drug development professionals to provide clear and actionable guidance on overcoming common challenges and optimizing your experimental outcomes. Below you will find frequently asked questions (FAQs) and detailed troubleshooting guides in a question-and-answer format to address specific issues you may encounter.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications?
This compound is a polyethylene glycol (PEG) linker with 15 ethylene glycol units and hydroxyl (-OH) groups at both ends. It is commonly used in bioconjugation to improve the solubility, stability, and pharmacokinetic properties of biomolecules such as peptides, proteins, and small molecule drugs. The defined length of the PEG chain ensures batch-to-batch consistency and a precise molecular weight of the final conjugate.
Q2: The terminal hydroxyl groups of this compound are not directly reactive with my target molecule. How can I activate them for conjugation?
You are correct. The terminal hydroxyl groups of this compound require activation to react with common functional groups on biomolecules (e.g., primary amines on lysine residues or the N-terminus of a peptide). Common activation strategies include:
-
Tosylation: Reaction with tosyl chloride (TsCl) in the presence of a base to form a tosylate.
-
Mesylation: Reaction with mesyl chloride (MsCl) in the presence of a base to form a mesylate.
-
Carboxylation: Oxidation of one or both hydroxyl groups to form carboxylic acids. These can then be activated using standard carbodiimide chemistry (e.g., with EDC and NHS) to react with primary amines.[1]
Q3: What are the critical parameters to consider for optimizing my this compound conjugation reaction?
The key parameters for a successful conjugation are:
-
pH of the reaction buffer: This influences the reactivity of the target functional groups on your biomolecule.
-
Molar ratio of activated PEG to the target molecule: This affects the degree of PEGylation.
-
Reaction time and temperature: These parameters influence the reaction kinetics and the stability of the reactants.
-
Choice of solvent and buffer: The solubility and stability of both the target molecule and the activated PEG must be considered.[1]
Q4: How can I control the degree of PEGylation to achieve a mono-PEGylated product?
To favor the attachment of a single PEG chain (mono-PEGylation), you can:
-
Use a lower molar excess of activated PEG: Start with a 1:1 to 5:1 molar ratio of activated PEG to your target molecule.[1]
-
Control the reaction pH: To selectively target the N-terminal amine of a peptide, which generally has a lower pKa than the epsilon-amine of lysine, performing the reaction at a pH between 6.5 and 7.5 can be effective.[1]
-
Limit the reaction time: Shorter reaction times can help reduce the occurrence of multiple PEGylations.[1]
Troubleshooting Guide
This guide addresses common problems encountered during this compound conjugation reactions and provides systematic solutions.
Problem 1: Low or No Conjugation Product Formation
Possible Causes and Solutions
| Possible Cause | Recommended Solution |
| Inefficient PEG Activation | 1. Confirm the successful activation of this compound to a reactive intermediate (e.g., tosylate, mesylate, or NHS-ester) using analytical techniques like NMR or mass spectrometry before proceeding with the conjugation step.[1] 2. Use freshly prepared activated PEG for the conjugation reaction, as some activated forms can be sensitive to moisture and hydrolyze over time.[1][2] |
| Suboptimal Reaction pH | 1. Optimize the pH of the reaction buffer. For coupling to primary amines (e.g., lysine residues), a pH range of 7.5-8.5 is generally optimal.[1] 2. If targeting a specific site with a different pKa, adjust the pH accordingly. |
| Inactivated Target Functional Groups | 1. Ensure that the target functional groups on your biomolecule are available and reactive. 2. Check for proper protein/peptide folding and solubility in the chosen reaction buffer. |
| Hydrolysis of Activated PEG | 1. If using a moisture-sensitive activated PEG (e.g., NHS-ester), perform the reaction in anhydrous conditions where possible, or minimize exposure to aqueous environments before the addition of the target molecule.[1][2] |
Problem 2: Formation of Aggregates During the Reaction
Possible Causes and Solutions
| Possible Cause | Recommended Solution |
| Poor Solubility | 1. The peptide, protein, or the resulting PEG-conjugate may have poor solubility in the reaction buffer. 2. Consider adding organic co-solvents (e.g., DMSO, DMF) to improve solubility. However, ensure the co-solvent is compatible with the stability and activity of your biomolecule. |
| Incorrect Stoichiometry | 1. A high degree of PEGylation can sometimes lead to aggregation. Try reducing the molar ratio of activated PEG to the target molecule. |
Problem 3: Difficulty in Purifying the PEGylated Product
Possible Causes and Solutions
| Possible Cause | Recommended Solution |
| Similar Physicochemical Properties | 1. The PEGylated product may have similar size and charge to the unreacted starting materials or byproducts, making separation challenging.[3] 2. Utilize a combination of purification techniques. Size exclusion chromatography (SEC) is effective for separating based on size, while ion-exchange chromatography (IEC) can separate based on charge differences.[3][4] Reversed-phase HPLC (RP-HPLC) can also be used, particularly for analytical separations.[3][4] |
| Presence of Positional Isomers | 1. If multiple sites on your biomolecule can be PEGylated, you may have a mixture of positional isomers which can be difficult to separate.[3] 2. Analytical techniques like capillary electrophoresis can sometimes resolve positional isomers.[3] For preparative scale, optimizing the reaction for site-specificity is the best approach. |
Experimental Protocols
Activation of this compound via Carboxylation and NHS Ester Formation
-
Oxidation to Carboxylic Acid: Dissolve this compound in an appropriate solvent. Use a suitable oxidizing agent (e.g., Jones reagent, TEMPO) to convert one or both terminal hydroxyl groups to carboxylic acids. Monitor the reaction progress by TLC or LC-MS. Purify the carboxylated PEG product.
-
NHS Ester Formation:
-
Dissolve the carboxylated PEG in a suitable anhydrous solvent (e.g., DMF or DCM).
-
Add a 1.5-fold molar excess of N-hydroxysuccinimide (NHS) and a 1.5-fold molar excess of 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).[1]
-
Stir the reaction at room temperature for 15-30 minutes to form the activated PEG-NHS ester.[1]
-
General Protocol for Peptide Conjugation
-
Dissolve the peptide in a suitable buffer (e.g., 100 mM phosphate buffer, pH 7.5).[1]
-
Add the freshly prepared activated PEG-NHS ester solution to the peptide solution. The molar ratio of activated PEG to peptide should be optimized, with a starting point of a 3:1 ratio.[1]
-
Allow the reaction to proceed at room temperature for 2-4 hours, or overnight at 4°C.[1]
-
Monitor the reaction progress using techniques such as SDS-PAGE, SEC, or LC-MS to observe the formation of the higher molecular weight conjugate.
-
Quench the reaction by adding a small molecule with a primary amine (e.g., Tris or glycine).
-
Purify the PEGylated peptide using appropriate chromatography methods (e.g., SEC or IEC).
Visualizing Workflows and Relationships
General Workflow for this compound Conjugation
References
- 1. benchchem.com [benchchem.com]
- 2. Optimization of peg activation chemistry for efficient bioconjugation under alkaline conditions | Poster Board #491 - American Chemical Society [acs.digitellinc.com]
- 3. Purification of pegylated proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Progress and Challenges in PEGylated Proteins Downstream Processing: A Review of the Last 8 Years - ProQuest [proquest.com]
Technical Support Center: Optimizing HO-PEG15-OH Linker Length for PROTAC Efficacy
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing HO-PEG15-OH linker length for Proteolysis Targeting Chimera (PROTAC) efficacy.
Frequently Asked Questions (FAQs)
Q1: What is the primary role of the this compound linker in a PROTAC?
The linker in a PROTAC molecule, including the this compound polyethylene glycol (PEG) linker, is a critical component that connects the ligand that binds to the target protein (the "warhead") to the ligand that recruits an E3 ligase (the "anchor").[1][2] It is not merely a spacer but plays a pivotal role in the PROTAC's overall efficacy.[1] The length, flexibility, and chemical composition of the linker directly influence the formation and stability of the ternary complex, which consists of the target protein, the PROTAC, and the E3 ligase.[1][2] An optimal linker length is essential for inducing the correct proximity and orientation between the target protein and the E3 ligase to facilitate efficient ubiquitination and subsequent degradation of the target protein.[3]
Q2: How does the length of the this compound linker impact PROTAC efficacy?
The length of the PEG linker is a crucial parameter that significantly influences a PROTAC's degradation efficiency.[3]
-
Linker Too Short: A linker that is too short can cause steric hindrance, preventing the simultaneous binding of the PROTAC to both the target protein and the E3 ligase. This failure to form a stable ternary complex will result in a lack of protein degradation.[3][4]
-
Linker Too Long: Conversely, a linker that is too long might lead to the formation of a non-productive ternary complex where the distance between the E3 ligase and the target protein is too great for efficient ubiquitin transfer.[4] Excessively long linkers can also introduce too much flexibility, which can be entropically unfavorable for stable complex formation and may lead to an increase in off-target effects.[1][5]
-
Optimal Length: The optimal linker length facilitates the formation of a stable and productive ternary complex, leading to efficient ubiquitination and degradation of the target protein.[2][] This optimal length is highly dependent on the specific target protein and E3 ligase pair and must be determined empirically.[7]
Q3: My PROTAC binds to the target protein and the E3 ligase in binary assays but doesn't induce degradation. Could the this compound linker be the issue?
Yes, this is a common challenge in PROTAC development and often points to a linker-related issue.[8] Even with good binary binding affinities, the linker might not be optimal for facilitating the formation of a productive ternary complex.[9] Potential linker-related issues include:
-
Incorrect Length or Rigidity: The this compound linker, while flexible, may not be the optimal length for your specific target-E3 ligase pair, leading to steric clashes or a non-productive complex.[8]
-
Unfavorable Ternary Complex Conformation: The linker may orient the target protein in a way that the surface lysine residues (which are ubiquitinated) are not accessible to the E2 ubiquitin-conjugating enzyme associated with the E3 ligase.[8]
-
Poor Physicochemical Properties: While PEG linkers generally improve solubility, the overall properties of the PROTAC, influenced by the linker, might still result in poor cell permeability, preventing it from reaching its intracellular target.[8][10]
Q4: I'm observing a "hook effect" with my PROTAC. Can optimizing the linker help?
The "hook effect" is a phenomenon where the degradation efficiency of a PROTAC decreases at higher concentrations.[8] This occurs because at high concentrations, the PROTAC is more likely to form binary complexes (PROTAC-target or PROTAC-E3 ligase) rather than the productive ternary complex.[8][11] While this is an inherent aspect of the PROTAC mechanism, linker design can influence its severity.[8]
Optimizing the linker can enhance the cooperativity of ternary complex formation, meaning the binding of one protein increases the affinity for the second.[8] A linker that promotes positive cooperativity can help stabilize the ternary complex and mitigate the hook effect.[8] While PEG linkers like this compound offer flexibility, exploring more rigid linkers may also help by pre-organizing the PROTAC into a conformation that favors ternary complex formation.[8][12]
Troubleshooting Guide
This guide addresses specific issues you might encounter when optimizing this compound linker length for your PROTAC.
| Problem | Potential Cause (Linker-Related) | Troubleshooting Steps |
| No target degradation despite good binary binding. | The this compound linker length is not optimal for ternary complex formation.[8] | Synthesize a library of PROTACs with varying PEG linker lengths (e.g., PEG12, PEG18, etc.) to empirically determine the optimal length.[5] |
| The linker promotes a non-productive ternary complex conformation.[8] | Consider altering the attachment points of the linker on either the target-binding ligand or the E3 ligase ligand.[4] | |
| Poor cell permeability of the PROTAC.[10] | Evaluate the physicochemical properties of the PROTAC. While PEG linkers are hydrophilic, the overall molecule might be too large or polar. Modifications to the linker or ligands may be necessary.[13] | |
| High DC50 (low potency). | Suboptimal ternary complex stability.[1] | Systematically vary the linker length to find the optimal length that maximizes ternary complex stability and degradation efficiency.[4] |
| Inefficient ubiquitination due to poor orientation.[8] | Experiment with different linker attachment points to improve the orientation of the target protein relative to the E3 ligase.[14] | |
| "Hook effect" is pronounced. | Low cooperativity in ternary complex formation.[8] | Modify the linker to enhance positive cooperativity. This may involve exploring different linker lengths or rigidities.[8] |
| Off-target effects or toxicity. | An excessively long and flexible linker may lead to non-specific interactions.[1] | Evaluate if a shorter or more rigid linker can improve selectivity while maintaining on-target degradation. |
Experimental Protocols
1. Synthesis of a PROTAC Library with Varying PEG Linker Lengths
A common strategy to optimize linker length is to synthesize a library of PROTACs with different numbers of PEG units.[5] This is often achieved using "click chemistry" or standard amide coupling reactions.
-
Click Chemistry Approach:
-
Synthesize an azide-functionalized warhead and an alkyne-functionalized E3 ligase ligand (or vice versa).
-
Use a series of commercially available alkyne-PEG-azide linkers of varying lengths.
-
Perform a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction to conjugate the warhead, linker, and anchor.[15] This method is highly efficient and allows for the rapid generation of a PROTAC library.[15]
-
-
Amide Coupling Approach:
-
Synthesize a warhead with a carboxylic acid or amine handle and an E3 ligase ligand with the corresponding functional group.
-
Use commercially available HO-PEGn-OH linkers, which can be functionalized on one end with a group reactive to the warhead and on the other end with a group reactive to the E3 ligase ligand.
-
Perform sequential amide bond formation reactions using standard coupling reagents (e.g., HATU, HOBt).
-
2. Western Blotting for Target Protein Degradation
Western blotting is a standard method to quantify the reduction in target protein levels following PROTAC treatment.[3]
-
Cell Treatment: Plate cells at an appropriate density and allow them to adhere overnight. Treat the cells with a range of concentrations of your PROTACs with different linker lengths for a specified time (e.g., 24 hours). Include a vehicle control (e.g., DMSO).
-
Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Normalize the protein concentrations and separate the proteins by SDS-PAGE. Transfer the proteins to a PVDF or nitrocellulose membrane.[3]
-
Immunoblotting: Block the membrane and then incubate with a primary antibody specific to your target protein. A loading control antibody (e.g., GAPDH, β-actin) should also be used. Subsequently, incubate with the appropriate HRP-conjugated secondary antibody.[3]
-
Detection and Analysis: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Quantify the band intensities and normalize the target protein levels to the loading control. Calculate the percentage of degradation relative to the vehicle-treated control.[3]
3. Ternary Complex Formation Assays
Assays to measure the formation of the ternary complex can provide direct evidence of the linker's effectiveness.
-
Homogeneous Time-Resolved Fluorescence (HTRF): This assay can be used to quantify the proximity of the target protein and the E3 ligase in the presence of the PROTAC.
-
Surface Plasmon Resonance (SPR): SPR can be used to measure the binding kinetics and affinity of the PROTAC to its target and the E3 ligase, as well as the formation of the ternary complex.
-
Isothermal Titration Calorimetry (ITC): ITC can provide thermodynamic data on the formation of the ternary complex, including the enthalpy and entropy of binding.
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. Characteristic roadmap of linker governs the rational design of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Novel approaches for the rational design of PROTAC linkers [explorationpub.com]
- 5. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Rationalizing PROTAC-mediated Ternary Complex Formation using Rosetta - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pharmacytimes.com [pharmacytimes.com]
- 11. Methods to accelerate PROTAC drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Unraveling the Role of Linker Design in Proteolysis Targeting Chimeras - PMC [pmc.ncbi.nlm.nih.gov]
- 13. precisepeg.com [precisepeg.com]
- 14. Frontiers | Key Considerations in Targeted Protein Degradation Drug Discovery and Development [frontiersin.org]
- 15. explorationpub.com [explorationpub.com]
Technical Support Center: Stabilizing Nanoparticles with HO-PEG15-OH
Welcome to the technical support center for nanoparticle stabilization. This guide provides detailed troubleshooting advice and answers to frequently asked questions regarding the prevention of nanoparticle aggregation using HO-PEG15-OH.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it prevent nanoparticle aggregation?
This compound is a linear polyethylene glycol (PEG) molecule with 15 ethylene glycol units and a hydroxyl group (-OH) at each end. It prevents nanoparticle aggregation primarily through a mechanism called steric stabilization . When attached to a nanoparticle surface, the flexible, hydrophilic PEG chains extend into the surrounding solvent, forming a protective layer. This layer physically prevents nanoparticles from getting close enough to each other for attractive forces (like van der Waals forces) to cause irreversible aggregation.[1][2][3]
Q2: Why is this compound considered a "homobifunctional" linker, and what are the implications?
It is termed "homobifunctional" because it has the same reactive group (hydroxyl) at both ends. The primary implication is the risk of intermolecular cross-linking . If one end of a PEG molecule attaches to one nanoparticle and the other end attaches to a second nanoparticle, it can act as a bridge, directly causing aggregation. This is a critical consideration during the experimental setup.
Q3: What types of nanoparticles can be stabilized with this compound?
This compound can be used to stabilize a wide variety of nanoparticles, provided a suitable conjugation chemistry is available. The terminal hydroxyl groups are not highly reactive on their own and typically require chemical activation to form stable, covalent bonds with the nanoparticle surface. Common nanoparticle types include:
-
Silica Nanoparticles: PEG can be grafted onto the surface via reactions with the native silanol (Si-OH) groups.
-
Metal Nanoparticles (e.g., Gold, Silver): These often require a surface modification first to introduce functional groups (like amines or carboxyls) that can react with activated PEG.
-
Polymeric Nanoparticles: Can be stabilized if their surface possesses functional groups (e.g., carboxyl, amine) amenable to conjugation.
Q4: How does PEGylation with this compound affect nanoparticle characterization?
Successful PEGylation leads to distinct changes in key nanoparticle properties:
-
Hydrodynamic Diameter (DLS): The particle size will increase due to the PEG layer extending into the solvent.[4]
-
Zeta Potential: The surface charge will typically shift towards neutral. For example, a negatively charged nanoparticle (e.g., -30 mV) will become less negative (e.g., -15 mV to -5 mV) as the PEG layer shields the surface charge.[4]
-
Colloidal Stability: The nanoparticles will show significantly enhanced stability in high ionic strength buffers (like PBS) and biological media.
Troubleshooting Guide
Problem: My nanoparticles are aggregating immediately after I add the activated this compound.
This is the most common issue and is almost always caused by intermolecular cross-linking.
-
Root Cause: The concentration of nanoparticles is too high relative to the concentration of the PEG linker. This allows both ends of the bifunctional this compound to find and react with two different nanoparticles, linking them together.
-
Solution 1: Adjust Molar Ratios. The most effective solution is to use a large molar excess of this compound relative to the nanoparticles. This ensures that a nanoparticle is far more likely to encounter a free PEG molecule than another nanoparticle that already has a PEG molecule attached. Start with a PEG:nanoparticle molar ratio of at least 5,000:1 and optimize from there.
-
Solution 2: Control the Rate of Addition. Instead of adding the activated PEG solution all at once, add it drop-wise to the vigorously stirring nanoparticle suspension. This slow addition helps maintain a localized excess of PEG, favoring the binding of only one end of the PEG molecule to the nanoparticle surface.
-
Solution 3: Reduce Nanoparticle Concentration. Diluting your nanoparticle suspension before adding the PEG can increase the physical distance between particles, reducing the probability of cross-linking.
Problem: My DLS results show a large particle size, but the Polydispersity Index (PDI) is very high (>0.5).
A high PDI indicates a sample with a very broad size distribution, which in this context, suggests partial aggregation or the presence of both single PEGylated particles and small clusters.
-
Root Cause 1: Incomplete Reaction. The PEGylation reaction may not have gone to completion, leaving some nanoparticles poorly coated and prone to aggregation.
-
Solution 1: Optimize Reaction Conditions. Ensure the pH, temperature, and reaction time are optimal for your chosen activation chemistry. For example, EDC/NHS chemistry for carboxyl activation works best at a pH of 6.0-7.5. Allow the reaction to proceed for a sufficient duration (e.g., 2-4 hours or overnight).
-
Root Cause 2: Insufficient Purification. Unreacted cross-linkers or large aggregates formed during the reaction may not have been removed.
-
Solution 2: Refine Purification. Use techniques like centrifugation with multiple wash steps or size exclusion chromatography (SEC) to remove aggregates and excess reagents. Gentle bath sonication before DLS measurement can sometimes help break up loose agglomerates.
Problem: The zeta potential of my nanoparticles barely changed after the PEGylation procedure.
This suggests that the PEG has not successfully attached to the nanoparticle surface.
-
Root Cause 1: Inefficient -OH Group Activation. The conversion of the PEG's terminal hydroxyl groups into a more reactive species was unsuccessful.
-
Solution 1: Verify Activation Chemistry. Ensure your activating reagents (e.g., tosyl chloride, succinic anhydride) are fresh and handled under the correct conditions (e.g., anhydrous solvents, inert atmosphere if required). Confirm the activation step using an appropriate analytical method if possible before proceeding to nanoparticle conjugation.
-
Root Cause 2: Mismatched Surface Chemistry. The activated PEG derivative is not compatible with the functional groups on the nanoparticle surface.
-
Solution 2: Confirm Surface Functionality. Verify that your nanoparticles have the required surface groups. For example, if you are using EDC/NHS chemistry, the nanoparticle surface must have primary amine or carboxyl groups available for reaction.
Troubleshooting Flowchart
Data Presentation
Table 1: Recommended Starting Conditions for Optimization
This table provides suggested starting points for key experimental parameters. Optimal values are highly dependent on the specific nanoparticle system and must be determined empirically.
| Parameter | Recommended Starting Range | Rationale |
| This compound : Nanoparticle Molar Ratio | 5,000:1 to 20,000:1 | A high molar excess minimizes intermolecular cross-linking by the bifunctional PEG. |
| Nanoparticle Concentration | 0.1 - 1.0 nM | Lower concentrations increase inter-particle distance, reducing aggregation risk. |
| Reaction pH | 6.0 - 8.5 | Dependent on the specific conjugation chemistry (e.g., ~7.4 for NHS esters, ~8.5 for tosylates). |
| Reaction Temperature | 4°C to Room Temperature (25°C) | Lower temperatures slow the reaction rate, which can help control cross-linking. |
| Reaction Time | 2 hours - 18 hours (overnight) | Must be sufficient for the reaction to proceed to completion. |
Table 2: Typical Characterization Results (Pre- vs. Post-PEGylation)
| Parameter | Bare Nanoparticles (Typical) | PEGylated Nanoparticles (Expected Outcome) |
| Hydrodynamic Diameter (DLS) | 100 nm (example) | 115 - 130 nm |
| Polydispersity Index (PDI) | < 0.2 | < 0.25 |
| Zeta Potential (in 10 mM KCl) | -30 mV to -50 mV (for citrate-capped AuNP) | -5 mV to -20 mV |
| Stability in 1x PBS | Aggregation within minutes | Stable for hours to days |
Experimental Protocols
Caution: These are generalized protocols. You must adapt them based on your specific nanoparticle system and the manufacturer's instructions for any reagents used.
Protocol 1: Activation of this compound via Tosylation
This protocol converts one of the terminal hydroxyl groups to a tosylate, which is an excellent leaving group for reactions with nucleophiles like primary amines.
Methodology:
-
Activation:
-
Dissolve this compound (1 eq.) in anhydrous dichloromethane (DCM) under an inert atmosphere (e.g., Argon).
-
Cool the solution to 0°C in an ice bath.
-
Add triethylamine (TEA, ~1.5 eq.) to act as a base.
-
Slowly add a solution of tosyl chloride (TsCl, ~1.2 eq.) in anhydrous DCM drop-wise. Using a slight excess of TsCl helps drive the reaction, but a large excess can lead to di-tosylation.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Quench the reaction with water. Wash the organic layer with dilute HCl and brine.
-
Dry the organic layer (e.g., with MgSO₄), filter, and concentrate the solution.
-
Precipitate the product (TsO-PEG15-OH) by adding the concentrated solution to cold diethyl ether.
-
Collect the precipitate and dry under vacuum. Confirm activation via ¹H-NMR.
-
-
Conjugation to Amine-Functionalized Nanoparticles:
-
Disperse your amine-functionalized nanoparticles in a suitable buffer (e.g., 50 mM Borate buffer, pH 8.5).
-
Prepare a stock solution of the purified TsO-PEG15-OH in the same buffer.
-
Add the activated PEG solution to the nanoparticle suspension to achieve the desired high molar excess (e.g., 10,000:1).
-
Incubate the reaction for 2-4 hours at room temperature with gentle mixing.
-
Purify the PEGylated nanoparticles by repeated centrifugation and resuspension in fresh buffer to remove excess PEG and byproducts.
-
Protocol 2: Grafting this compound to Silica Nanoparticles
This protocol uses a silane-functionalized PEG to covalently attach the PEG chains to the silica surface. This requires first creating a Silane-PEG-OH intermediate.
Methodology:
-
Create Silane-PEG15-OH Linker:
-
This step involves reacting one hydroxyl end of this compound with a silane coupling agent, such as (3-Isocyanatopropyl)triethoxysilane (ICPES).
-
Dissolve this compound (in large excess, e.g., 10 eq.) in anhydrous toluene under an inert atmosphere.
-
Add ICPES (1 eq.) drop-wise and a catalytic amount of dibutyltin dilaurate.
-
Heat the reaction (e.g., to 60-70°C) and stir for several hours until the reaction is complete (monitored by FTIR, watching for the disappearance of the isocyanate peak at ~2270 cm⁻¹).
-
The resulting product, Triethoxy-silane-PEG15-OH, is purified to remove the large excess of unreacted this compound, typically using dialysis or column chromatography.
-
-
Grafting to Silica Nanoparticles:
-
Disperse the silica nanoparticles in absolute ethanol via bath sonication.
-
Add the purified Triethoxy-silane-PEG15-OH linker to the silica suspension. The amount added will determine the final grafting density and should be optimized.
-
Add a small amount of aqueous ammonia to catalyze the hydrolysis and condensation of the silane groups onto the nanoparticle surface.
-
Allow the reaction to proceed overnight at room temperature with stirring.
-
Purify the PEGylated silica nanoparticles by repeated centrifugation and resuspension in ethanol, followed by a final wash and resuspension in deionized water.
-
References
- 1. researchgate.net [researchgate.net]
- 2. Poly(ethylene oxide) grafted silica nanoparticles: efficient routes of synthesis with associated colloidal stability - Soft Matter (RSC Publishing) DOI:10.1039/D1SM00678A [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. Effects of polyethylene glycol on the surface of nanoparticles for targeted drug delivery - Nanoscale (RSC Publishing) DOI:10.1039/D1NR02065J [pubs.rsc.org]
Technical Support Center: Managing Terminal Hydroxyl Groups in HO-PEG15-OH
Welcome to the technical support center for managing terminal hydroxyl groups in HO-PEG15-OH. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the chemical modification of polyethylene glycol diols.
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions when working with this compound?
A1: The terminal hydroxyl groups of this compound are reactive and can lead to several common side reactions during modification attempts. The most prevalent issues include:
-
Di-substitution: When attempting to modify only one of the two hydroxyl groups (mono-functionalization), it is common to also get a significant amount of di-substituted product where both hydroxyl groups have reacted. This is due to the similar reactivity of the two terminal hydroxyl groups.
-
Intermolecular Etherification (Dimerization): Under certain conditions, particularly with acid catalysis or high temperatures, two molecules of this compound can react with each other to form a PEG-ether-PEG dimer. This results in a byproduct with approximately double the molecular weight of the starting material.
-
Hydrolysis of Activated Groups: When a hydroxyl group is activated (e.g., as a tosylate or an NHS-ester), the activated group can be susceptible to hydrolysis, reverting back to the hydroxyl group. This is often exacerbated by the presence of moisture in the reaction.
-
Incomplete Reactions: Reactions may not go to completion, leaving unreacted starting material (this compound) in the final product mixture.
Q2: How can I selectively modify only one of the hydroxyl groups in this compound?
A2: Achieving selective mono-functionalization of a diol like this compound is a common challenge. Several strategies can be employed to favor the formation of the mono-substituted product over the di-substituted one:
-
Control of Stoichiometry: Using a sub-stoichiometric amount of the modifying reagent (e.g., 0.8-0.9 equivalents) relative to the PEG-diol can statistically favor mono-substitution. However, this will leave unreacted starting material that needs to be removed.
-
Use of Specific Catalysts: For reactions like tosylation, the use of specific catalysts can significantly improve the yield of the mono-tosylated product. For example, a combination of silver oxide (Ag₂O) and potassium iodide (KI) has been shown to enhance the selective monotosylation of symmetrical diols.[1]
-
Chromatographic Purification: Regardless of the reaction strategy, purification by chromatography is almost always necessary to isolate the desired mono-functionalized PEG from the di-functionalized product and unreacted starting material. Techniques like High-Performance Liquid Chromatography (HPLC) are highly effective for this separation.[2][3]
Q3: What are the best methods to characterize my functionalized PEG and identify side products?
A3: A combination of analytical techniques is recommended for the thorough characterization of your modified PEG and the identification of any side products:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is a powerful tool for determining the degree of substitution.[4][5][6] By comparing the integration of protons specific to the newly introduced functional group with the protons of the PEG backbone, you can quantify the extent of functionalization.[4][5][6]
-
High-Performance Liquid Chromatography (HPLC): HPLC, particularly with a mass spectrometer (LC-MS) or a charged aerosol detector (CAD), is excellent for separating and quantifying the different species in your reaction mixture, including the starting material, mono-substituted product, and di-substituted product.[2][7][8][9]
-
Mass Spectrometry (MS): Mass spectrometry can confirm the molecular weights of your products and byproducts, helping to identify dimerization or other unexpected side reactions.
Troubleshooting Guides
Issue 1: Low Yield of Mono-functionalized Product
Symptoms:
-
NMR analysis shows a low degree of substitution.
-
HPLC chromatogram shows a large peak for the unreacted this compound.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Insufficient Reagent | Increase the molar ratio of your activating/modifying reagent. Perform small-scale pilot reactions to find the optimal stoichiometry. |
| Poor Reagent Quality | Ensure the activating/modifying reagent is fresh and has been stored under appropriate conditions to prevent degradation. |
| Presence of Moisture | PEG is hygroscopic. Dry the this compound under vacuum before use. Use anhydrous solvents and perform the reaction under an inert atmosphere (e.g., nitrogen or argon). |
| Suboptimal Reaction Conditions | Optimize reaction time and temperature. Some reactions may require longer times or gentle heating to proceed to completion. Monitor the reaction progress using TLC or HPLC. |
Issue 2: High Percentage of Di-substituted Product
Symptoms:
-
HPLC analysis shows a significant peak corresponding to the di-substituted product.
-
NMR analysis indicates a higher than expected degree of substitution.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Excess Modifying Reagent | Reduce the molar equivalents of the modifying reagent to favor mono-substitution. A slight excess of the PEG-diol can be used. |
| High Reactivity of Both Hydroxyls | Employ a protection strategy. Protect one hydroxyl group with a protecting group (e.g., a silyl ether), perform the modification on the unprotected hydroxyl, and then deprotect the first group. |
| Prolonged Reaction Time | Monitor the reaction closely and stop it once the desired amount of mono-substituted product is formed to prevent further reaction to the di-substituted form. |
Issue 3: Presence of High Molecular Weight Impurities
Symptoms:
-
Size Exclusion Chromatography (SEC) or Mass Spectrometry reveals a species with approximately double the molecular weight of the desired product.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Intermolecular Etherification | Avoid acidic conditions and high temperatures if possible. If these conditions are necessary, consider using a protecting group strategy for one of the hydroxyls to prevent it from reacting. |
| Contamination in Starting Material | Analyze the starting this compound material by SEC to ensure it is free from higher molecular weight oligomers. |
Experimental Protocols
Protocol 1: Selective Monotosylation of this compound
This protocol is adapted from a method demonstrated to be effective for the selective monotosylation of symmetrical diols.[1]
Materials:
-
This compound
-
Tosyl chloride (TsCl)
-
Silver (I) oxide (Ag₂O)
-
Potassium iodide (KI)
-
Anhydrous dichloromethane (DCM)
-
Anhydrous pyridine
Procedure:
-
Dry the this compound under high vacuum for several hours to remove any residual water.
-
Dissolve the dried this compound in anhydrous DCM in a round-bottom flask under an inert atmosphere.
-
To the solution, add Ag₂O (1.5 equivalents) and KI (0.2 equivalents).
-
In a separate flask, dissolve TsCl (1.05 equivalents) in anhydrous DCM.
-
Slowly add the TsCl solution to the PEG solution dropwise over several hours at room temperature with vigorous stirring.
-
Allow the reaction to proceed overnight at room temperature.
-
Monitor the reaction progress by TLC or HPLC.
-
Once the reaction is complete, filter the mixture to remove the silver salts.
-
Wash the filtrate with 1M HCl to remove pyridine, followed by a saturated sodium bicarbonate solution, and finally brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or by preparative HPLC to isolate the mono-tosylated PEG.
Quantitative Analysis: The ratio of mono-tosylated, di-tosylated, and unreacted PEG can be determined by integrating the respective peaks in an HPLC chromatogram. NMR can also be used to determine the degree of tosylation by comparing the integral of the aromatic protons of the tosyl group to the methylene protons of the PEG backbone.
Visualizations
Caption: Workflow for selective mono-functionalization of this compound.
Caption: Troubleshooting logic for low yield in mono-functionalization.
References
- 1. mdpi.com [mdpi.com]
- 2. ingenieria-analitica.com [ingenieria-analitica.com]
- 3. [PDF] Analysis of Polyethylene Glycol (PEG) and a Mono and Di-PEGylated Therapeutic Protein Using HPLC and Q-TOF Mass Spectrometry | Semantic Scholar [semanticscholar.org]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. NMR Characterization of Polyethylene Glycol Conjugates for Nanoparticle Functionalization - PMC [pmc.ncbi.nlm.nih.gov]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. tools.thermofisher.com [tools.thermofisher.com]
- 9. PEG Quantitation Using Reversed-Phase High-Performance Liquid Chromatography and Charged Aerosol Detection - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Purification of HO-PEG15-OH Protein Conjugates
Welcome to the technical support center for the purification of HO-PEG15-OH protein conjugates. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions related to the purification of these specific protein conjugates.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in purifying this compound protein conjugates?
A1: The main challenges in purifying this compound protein conjugates stem from the heterogeneity of the reaction mixture. Key difficulties include:
-
Separation of the conjugate from unreacted starting materials: This involves removing excess this compound and the unconjugated protein. Due to the relatively small size of the PEG15 chain, this separation can be challenging, especially with size-exclusion chromatography.
-
Resolution of different PEGylated species: In cases of random PEGylation, it is difficult to separate mono-PEGylated forms from di- or multi-PEGylated products and their positional isomers.[1][][3]
-
Removal of reaction byproducts: Depending on the conjugation chemistry used, various byproducts may be present that require removal.
-
Product stability during purification: The conjugate may be sensitive to pH, temperature, or the solvents used in the purification process, potentially leading to aggregation or degradation.[4]
Q2: Which chromatographic techniques are most effective for purifying this compound protein conjugates?
A2: Several chromatographic techniques can be employed, often in combination, for the effective purification of this compound protein conjugates. The choice depends on the specific properties of the protein and the desired level of purity.
-
Ion Exchange Chromatography (IEX): This is a powerful technique for separating PEGylated species based on differences in surface charge. The attachment of the neutral PEG chain can shield charged residues on the protein surface, leading to altered retention times compared to the native protein.[1][][3][5] IEX can often resolve species with different degrees of PEGylation (mono-, di-, etc.) and sometimes even positional isomers.[1][]
-
Size Exclusion Chromatography (SEC): SEC separates molecules based on their hydrodynamic radius. While effective for removing small molecule reagents and byproducts, the relatively small size of the PEG15 moiety may not provide sufficient resolution to separate the conjugate from the unreacted protein, or different PEGylated species from each other.[][3][6]
-
Hydrophobic Interaction Chromatography (HIC): HIC separates molecules based on their hydrophobicity. PEGylation can alter the hydrophobicity of a protein, allowing for separation of the conjugate from the native protein.[][7][8] It is often used as a polishing step.
-
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): RP-HPLC is a high-resolution technique that separates based on hydrophobicity. It is more commonly used for analytical characterization of purity rather than for preparative purification due to the use of organic solvents that can denature proteins.[][9][10][11]
Q3: How can I quantify the conjugation efficiency of my this compound protein reaction?
A3: Quantifying the conjugation efficiency is crucial for process optimization. Several methods can be used:
-
HPLC Analysis: By analyzing the reaction mixture using a suitable HPLC method (e.g., RP-HPLC or IEX), you can determine the relative peak areas of the unreacted protein, the desired conjugate, and any multi-PEGylated species. This allows for a quantitative assessment of the reaction conversion.
-
Mass Spectrometry (MS): Electrospray ionization mass spectrometry (ESI-MS) can be used to determine the molecular weight of the species in the reaction mixture.[5][12][13][14] The presence and relative abundance of peaks corresponding to the native protein and the PEGylated conjugate(s) provide a direct measure of the degree of PEGylation.
-
SDS-PAGE: Sodium dodecyl sulfate-polyacrylamide gel electrophoresis can provide a qualitative and semi-quantitative assessment. The PEGylated protein will migrate slower than the native protein due to its increased molecular weight. Densitometry of the stained gel can be used to estimate the relative amounts of each species.
Troubleshooting Guides
This section provides solutions to common problems encountered during the purification of this compound protein conjugates.
Issue 1: Poor Separation of Conjugate and Unreacted Protein
| Symptom | Possible Cause | Solution |
| Co-elution or poor resolution in Size Exclusion Chromatography (SEC) | The hydrodynamic radii of the conjugate and the unreacted protein are too similar due to the small size of the PEG15 chain.[3] | Optimize SEC parameters: Use a column with a smaller pore size appropriate for the molecular weight range of your protein and conjugate. Decrease the flow rate to increase resolution. Switch to a different technique: Ion Exchange Chromatography (IEX) is often more effective as it separates based on charge differences created by the PEGylation. Hydrophobic Interaction Chromatography (HIC) can also be a good alternative. |
| Broad peaks in Ion Exchange Chromatography (IEX) | The conjugate is heterogeneous, consisting of multiple positional isomers with slightly different charge distributions. | Optimize the gradient: Use a shallower salt or pH gradient to improve the separation of isomers.[15] Consider a different IEX resin: High-performance resins can offer better resolution. |
| Low recovery from the column | The conjugate is adsorbing non-specifically to the column matrix. This can be an issue in both SEC and IEX. | Modify the mobile phase: For SEC, include a low concentration of an organic modifier (e.g., 5-10% isopropanol) or an additive like arginine to reduce non-specific interactions.[6] For IEX, adjust the salt concentration or pH of the loading buffer. |
Issue 2: Presence of Aggregates in the Purified Product
| Symptom | Possible Cause | Solution |
| High molecular weight peaks observed in SEC | Over-labeling: Excessive PEGylation can lead to conformational changes and exposure of hydrophobic patches, causing aggregation.[4][16] | Optimize the conjugation reaction: Reduce the molar ratio of PEG to protein in the reaction mixture. Purification conditions: The buffer composition (pH, ionic strength) during purification may be promoting aggregation.[17] |
| Precipitation of the protein during purification | Buffer incompatibility: The conjugate may have a different solubility profile than the native protein. | Screen different buffers: Test a range of pH values and salt concentrations to find the optimal buffer for solubility and stability. Add excipients: Include stabilizing agents such as arginine, sucrose, or polysorbate in the purification buffers.[18] |
| Visible particulates in the final product | Incomplete removal of aggregated species. | Incorporate an orthogonal purification step: If using IEX, add a final SEC step to remove high molecular weight aggregates. Filtration: Filter the final product through a 0.22 µm filter. |
Issue 3: Low Yield of Purified Conjugate
| Symptom | Possible Cause | Solution |
| Low recovery after a chromatography step | Irreversible binding to the column: The conjugate may be strongly interacting with the stationary phase. | Change column chemistry: Try a column with a different stationary phase (e.g., a more hydrophilic resin). Modify elution conditions: For IEX, use a steeper gradient or a higher final salt concentration. For HIC, use a more strongly eluting salt or a lower starting salt concentration. |
| Product loss during buffer exchange or concentration | Adsorption to membranes: The conjugate may be binding to ultrafiltration or dialysis membranes. | Use low-protein-binding membranes: Select membranes specifically designed for protein applications. Passivate the membrane: Pre-treat the membrane with a solution of a non-specific protein like bovine serum albumin (BSA) to block non-specific binding sites. |
| Degradation of the conjugate during purification | Protease contamination or harsh buffer conditions. | Add protease inhibitors: Include a cocktail of protease inhibitors in your lysis and purification buffers. Optimize buffer conditions: Ensure the pH and buffer components are compatible with the stability of your conjugate. Work at a lower temperature (e.g., 4°C) to minimize degradation. |
Experimental Protocols
Protocol 1: Purification of this compound Protein Conjugate using Ion Exchange Chromatography (IEX)
This protocol provides a general framework for purifying a PEGylated protein using cation exchange chromatography. The specific conditions may need to be optimized for your particular protein.
1. Materials:
-
Cation exchange column (e.g., HiTrap SP HP, GE Healthcare)
-
Chromatography system (e.g., ÄKTA pure, Cytiva)
-
Buffer A (Binding Buffer): 20 mM Sodium Phosphate, pH 6.0
-
Buffer B (Elution Buffer): 20 mM Sodium Phosphate, 1 M NaCl, pH 6.0
-
Reaction mixture containing the this compound protein conjugate
-
0.22 µm syringe filters
2. Method:
-
Sample Preparation:
-
If necessary, perform a buffer exchange of the reaction mixture into Buffer A using a desalting column or dialysis.
-
Filter the sample through a 0.22 µm syringe filter to remove any particulates.
-
-
Column Equilibration:
-
Equilibrate the cation exchange column with 5-10 column volumes (CVs) of Buffer A.
-
-
Sample Loading:
-
Load the prepared sample onto the equilibrated column at a flow rate recommended by the manufacturer.
-
-
Wash:
-
Wash the column with 5-10 CVs of Buffer A to remove unbound material, including unreacted this compound.
-
-
Elution:
-
Elute the bound proteins using a linear gradient of 0-100% Buffer B over 20 CVs. The PEGylated conjugate is expected to elute at a lower salt concentration than the native protein due to charge shielding.
-
-
Fraction Collection:
-
Collect fractions throughout the elution gradient.
-
-
Analysis:
-
Analyze the collected fractions by SDS-PAGE and/or RP-HPLC to identify the fractions containing the purified conjugate.
-
Pool the pure fractions.
-
Quantitative Data Example (Hypothetical):
| Parameter | Value |
| Column | HiTrap SP HP (1 mL) |
| Flow Rate | 1 mL/min |
| Gradient | 0-50% Buffer B over 20 min |
| Native Protein Elution | ~250 mM NaCl |
| Mono-PEG15 Conjugate Elution | ~150 mM NaCl |
| Purity (by RP-HPLC) | >95% |
| Recovery | ~85% |
Protocol 2: Analysis of Purity by Reversed-Phase HPLC (RP-HPLC)
This protocol is for the analytical assessment of the purity of the final conjugate.
1. Materials:
-
C4 or C8 RP-HPLC column (e.g., Jupiter C4, 300 Å, 5 µm, Phenomenex)
-
HPLC system with UV detector
-
Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water
-
Mobile Phase B: 0.1% TFA in Acetonitrile
-
Purified this compound protein conjugate sample
2. Method:
-
Column Equilibration:
-
Equilibrate the column with 95% Mobile Phase A and 5% Mobile Phase B.
-
-
Sample Injection:
-
Inject 10-20 µL of the sample (concentration ~1 mg/mL).
-
-
Elution Gradient:
-
Develop a linear gradient from 5% to 95% Mobile Phase B over 30 minutes.
-
-
Detection:
-
Monitor the absorbance at 220 nm and 280 nm.
-
-
Analysis:
-
Integrate the peak areas to determine the purity of the conjugate. The PEGylated conjugate will typically have a slightly longer retention time than the native protein.
-
Quantitative Data Example (Hypothetical):
| Parameter | Value |
| Column | Jupiter C4, 4.6 x 150 mm |
| Flow Rate | 1 mL/min |
| Gradient | 5-65% Acetonitrile over 30 min |
| Native Protein Retention Time | 15.2 min |
| Mono-PEG15 Conjugate Retention Time | 16.5 min |
| Purity | 98.5% |
Visualizations
Caption: General workflow for the purification and analysis of this compound protein conjugates.
Caption: A logical troubleshooting workflow for common issues in this compound protein conjugate purification.
References
- 1. assets.fishersci.com [assets.fishersci.com]
- 3. Purification of pegylated proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Modulation of protein aggregation by polyethylene glycol conjugation: GCSF as a case study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. PEGylated protein separation using different hydrophobic interaction supports: Conventional and monolithic supports - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. US5935564A - Use of hydrophobic interaction chromatography to purify polyethylene glycols - Google Patents [patents.google.com]
- 9. PEGylated Proteins by Reversed Phase HPLC (TN-1046) | Phenomenex [phenomenex.com]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. Characterization of the Reversed-Phase Chromatographic Behavior of PEGylated Peptides Based on the Poly(ethylene glycol) Dispersity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Characterization of High Molecular Weight Multi-arm Functionalized PEG-Maleimide for Protein Conjugation by Charge Reduction Mass Spectrometry Coupled to Two-Dimensional Liquid Chromatography. | Semantic Scholar [semanticscholar.org]
- 13. Characterization of High Molecular Weight Multi-Arm Functionalized PEG-Maleimide for Protein Conjugation by Charge-Reduction Mass Spectrometry Coupled to Two-Dimensional Liquid Chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Purification of Modified Therapeutic Proteins Available on the Market: An Analysis of Chromatography-Based Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 16. benchchem.com [benchchem.com]
- 17. info.gbiosciences.com [info.gbiosciences.com]
- 18. A Screening Methodology for Purifying Proteins with Aggregation Problems | Springer Nature Experiments [experiments.springernature.com]
Technical Support Center: Improving the In Vivo Stability of HO-PEG15-OH Linkers
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the in vivo stability of HO-PEG15-OH linkers.
Frequently Asked Questions (FAQs)
Q1: What is the inherent in vivo stability of the this compound backbone?
The poly(ethylene glycol) (PEG) backbone itself, composed of ether linkages, is generally considered to be highly stable in vivo and resistant to enzymatic and hydrolytic degradation.[1][2] For a short-chain PEG like this compound, the primary concern for stability is not the degradation of the PEG chain itself, but rather the stability of the chemical bonds used to conjugate it to other molecules (e.g., a drug, a protein, or a targeting ligand).
Q2: If the PEG backbone is stable, what causes the instability of my PEGylated conjugate?
The instability of a PEGylated conjugate in vivo is most often due to the cleavage of the linker chemistry used to attach the PEG to the molecule of interest. The specific type of chemical bond used for conjugation is the most critical factor determining the in vivo stability.
Q3: How does the type of chemical linkage affect the in vivo stability of a this compound linker?
The choice of linkage chemistry is paramount for in vivo stability. Here's a general comparison of common linkages:
-
Ester Linkages: These are susceptible to hydrolysis by esterases, which are abundant in plasma. This often leads to rapid in vivo degradation.[1][3][4]
-
Carbamate (Urethane) Linkages: Carbamates are significantly more stable against hydrolysis and enzymatic degradation in vivo compared to esters.[5][6][7][8]
-
Amide Linkages: Amide bonds are generally very stable in vivo and are often used when a non-cleavable linker is desired.[3][9]
-
Ether Linkages: Ether bonds are highly stable and resistant to cleavage in vivo, similar to the PEG backbone itself.[10]
Q4: What is the expected pharmacokinetic profile of a free this compound linker?
A free this compound linker has a molecular weight of approximately 700 Da. Molecules with a molecular weight below 20 kDa are typically cleared from the body via the kidneys.[][12] More specifically, PEGs with a molecular weight between 1.5 and 4 kDa are known to be rapidly cleared through glomerular filtration.[13][14] Therefore, a free this compound linker is expected to have a very short plasma half-life and be rapidly excreted in the urine.
Q5: How are the hydroxyl (-OH) groups of this compound activated for conjugation?
The terminal hydroxyl groups of this compound are not typically reactive enough for direct conjugation. They are usually "activated" to create more reactive functional groups. A common method is the conversion of the hydroxyl groups into better leaving groups, such as tosylates or mesylates. These can then be reacted with nucleophiles to introduce functional groups like amines, thiols, or azides, which are then used for conjugation to the desired molecule.
Troubleshooting Guides
Problem 1: My PEGylated conjugate shows rapid clearance from circulation.
| Possible Cause | Troubleshooting Steps |
| Premature cleavage of the linker | 1. Analyze the linkage chemistry: If you are using an ester-based linker, consider switching to a more stable linkage like an amide or carbamate.[3][5][9] 2. Perform a plasma stability assay: Incubate your conjugate in plasma from the relevant species and analyze for degradation products over time. (See Experimental Protocol 1). |
| Low molecular weight of the conjugate | 1. Assess the overall molecular weight: A this compound linker adds minimal molecular weight. If the conjugated molecule is also small, the entire conjugate may be subject to rapid renal clearance. 2. Consider a larger PEG chain: If the application allows, using a higher molecular weight PEG (e.g., PEG40 or greater) will significantly increase the hydrodynamic radius and reduce renal clearance.[13][14] |
| Formation of anti-PEG antibodies | 1. Evaluate for immunogenicity: Although less common with short-chain PEGs, repeated administration can lead to the formation of anti-PEG antibodies, which can accelerate clearance.[12] 2. Consider alternative hydrophilic polymers: If immunogenicity is a concern, explore other polymers like polysarcosine or XTEN. |
Problem 2: I'm observing premature release of my active molecule (payload) in vivo.
| Possible Cause | Troubleshooting Steps |
| Labile linker chemistry | 1. Switch to a more stable linker: As with rapid clearance, an ester linkage is a likely culprit. Replace it with a more stable amide or carbamate linker for your specific application.[3][5][9] 2. Introduce steric hindrance: Modifying the structure around the cleavable bond can sometimes sterically hinder enzymatic access and slow down degradation. |
| Oxidative degradation of the linker | 1. Assess for oxidative lability: The polyether backbone of PEG can be susceptible to slow oxidative degradation.[1] If your conjugate is intended for long-term circulation or is targeted to an environment with high oxidative stress, this could be a factor. 2. Incorporate antioxidants in the formulation: If feasible, the inclusion of antioxidants in the formulation may offer some protection. |
Quantitative Data Summary
Table 1: Relative In Vivo Stability of Common Linkages
| Linkage Type | Relative In Vivo Stability | Primary Degradation Mechanism |
| Ether | Very High | Oxidative cleavage (very slow) |
| Amide | High | Proteolytic cleavage (slow, sequence-dependent) |
| Carbamate | Moderate to High | Hydrolysis (slower than esters)[5][7] |
| Ester | Low | Enzymatic hydrolysis by esterases[1][3][4] |
Table 2: Pharmacokinetic Parameters of Low Molecular Weight PEGs
| PEG Molecular Weight (Da) | Primary Clearance Route | Expected Plasma Half-life | Reference |
| ~700 (PEG15) | Renal | Very short (minutes) | Inferred from[][13][14] |
| 2,100 (PEG45) | Renal | Short (optimized for fastest renal clearance) | [13][14] |
| < 20,000 | Renal | Increases with molecular weight | [][12] |
| > 20,000 | Hepatic and Renal | Longer | [][12] |
Detailed Experimental Protocols
Experimental Protocol 1: In Vitro Plasma Stability Assay
Objective: To assess the stability of the PEGylated conjugate in plasma and determine its rate of degradation.
Materials:
-
PEGylated conjugate of interest
-
Control (unconjugated molecule)
-
Plasma (from the relevant species, e.g., human, mouse, rat)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Quenching solution (e.g., acetonitrile with an internal standard)
-
LC-MS/MS system
Procedure:
-
Prepare a stock solution of the PEGylated conjugate in an appropriate solvent (e.g., DMSO).
-
Pre-warm plasma and PBS to 37°C.
-
Spike the PEGylated conjugate into the plasma and PBS (in separate tubes) to a final concentration of 1-5 µM.
-
Incubate the samples at 37°C.
-
At various time points (e.g., 0, 15, 30, 60, 120, 240 minutes), withdraw an aliquot of the reaction mixture.
-
Immediately quench the reaction by adding the aliquot to 3-4 volumes of ice-cold quenching solution.
-
Vortex the samples and centrifuge to precipitate plasma proteins.
-
Analyze the supernatant by LC-MS/MS to quantify the amount of parent conjugate remaining.
-
Plot the percentage of remaining conjugate against time to determine the half-life (t½) in plasma.
Experimental Protocol 2: Functionalization of this compound for Amine-Reactive Conjugation
Objective: To activate the terminal hydroxyl groups of this compound and introduce a reactive group for conjugation to amines (e.g., on a protein).
Step 1: Tosylation of this compound
-
Dissolve this compound in anhydrous dichloromethane (DCM) under an inert atmosphere (e.g., argon).
-
Cool the solution to 0°C in an ice bath.
-
Add triethylamine (2.5 equivalents per hydroxyl group).
-
Slowly add p-toluenesulfonyl chloride (2.2 equivalents per hydroxyl group) portion-wise.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, wash the reaction mixture with water, brine, and dry over anhydrous sodium sulfate.
-
Purify the resulting PEG-ditosylate by column chromatography.
Step 2: Conversion to PEG-diazide
-
Dissolve the PEG-ditosylate in dimethylformamide (DMF).
-
Add sodium azide (5 equivalents per tosyl group).
-
Heat the reaction to 80-100°C and stir for 24 hours.
-
Cool the reaction, dilute with water, and extract with DCM.
-
Wash the organic layer with water and brine, dry, and concentrate to obtain the PEG-diazide.
Step 3: Reduction to PEG-diamine
-
Dissolve the PEG-diazide in methanol or THF/water.
-
Add a reducing agent such as triphenylphosphine followed by water, or perform catalytic hydrogenation using palladium on carbon (Pd/C) under a hydrogen atmosphere.
-
Monitor the reaction for the disappearance of the azide group.
-
After completion, remove the catalyst (if used) and purify the resulting PEG-diamine. This product can now be conjugated to molecules containing activated carboxylic acids (e.g., NHS esters) to form stable amide bonds.
Visualizations
Caption: Experimental workflow for the in vitro plasma stability assay.
References
- 1. Determination of the in vivo degradation mechanism of PEGDA hydrogels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Determination of the in vivo degradation mechanism of PEGDA hydrogels - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Linkage Groups within Thiol-Ene Photoclickable PEG Hydrogels Control In Vivo Stability - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pegylation improves the pharmacokinetics and bioavailability of small-molecule drugs hydrolyzable by esterases: a study of phospho-Ibuprofen - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. Carbamate Group as Structural Motif in Drugs: A Review of Carbamate Derivatives used as Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Organic Carbamates in Drug Design and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Influence of amide versus ester linkages on the properties of eight-armed PEG-PLA star block copolymer hydrogels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 12. PEGylation in Pharmaceutical Development: Current Status and Emerging Trends in Macromolecular and Immunotherapeutic Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Tailoring Kidney Transport of Organic Dyes with Low-Molecular-Weight PEGylation - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
Technical Support Center: Characterization of HO-PEG15-OH Derivatives
Welcome to the technical support center for the characterization of HO-PEG15-OH and its derivatives. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the analysis of this specific polyethylene glycol (PEG) derivative.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its key properties?
A1: this compound is a discrete polyethylene glycol with 15 ethylene oxide repeating units, terminated by hydroxyl (-OH) groups at both ends. Unlike polydisperse PEGs, it has a defined molecular weight and structure, which is advantageous for applications requiring high purity and batch-to-batch consistency.
Table 1: Key Properties of this compound
| Parameter | Value | Reference |
| Molecular Formula | C30H62O16 | [1][2] |
| Molecular Weight | 678.8 g/mol | [1][2] |
| Number of EG Units | 15 | - |
| Purity (Typical) | >95% | [1][2] |
| Appearance | White solid | [1][2] |
Q2: Which analytical techniques are most suitable for characterizing this compound derivatives?
A2: The primary analytical techniques for characterizing this compound and its derivatives are:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the structure, determine purity, and quantify the degree of substitution.
-
Mass Spectrometry (MS), particularly MALDI-TOF: To confirm the molecular weight and assess the sample's homogeneity.[3]
-
Size Exclusion Chromatography (SEC) / Gel Permeation Chromatography (GPC): To analyze the molecular weight distribution and detect any aggregation or fragmentation.[4]
Q3: Why is the choice of solvent important for NMR analysis of PEG derivatives?
A3: The choice of solvent can significantly impact the NMR spectrum. For PEG derivatives, deuterated dimethyl sulfoxide (DMSO-d₆) is often recommended because the hydroxyl proton peak appears at a consistent chemical shift (around 4.56 ppm) and does not broaden or shift significantly with changes in concentration or water content.[5] This allows for more accurate integration and quantification of the hydroxyl end-groups.[5] In other solvents like chloroform-d (CDCl₃), the hydroxyl peak position is highly variable.
Troubleshooting Guides
NMR Spectroscopy
Issue 1: My ¹H NMR spectrum shows unexpected small peaks around the main PEG signal at ~3.6 ppm. Is my sample impure?
This is a common point of confusion in the NMR analysis of PEGs.[6]
-
Possible Cause: These satellite peaks are often not impurities but are due to ¹H-¹³C coupling.[6][7] Given the natural abundance of ¹³C (1.1%), for a polymer with many repeating units, the protons attached to a ¹³C atom will appear as a doublet, and the intensity of these satellite peaks can become comparable to the signals from the terminal groups of the molecule.[6]
-
Troubleshooting Steps:
-
Confirm Coupling: Check the distance between the satellite peaks. It should correspond to the one-bond ¹H-¹³C coupling constant (~140-150 Hz).
-
Run a ¹³C Decoupled ¹H NMR: If your instrument allows, acquiring a proton spectrum with ¹³C decoupling will cause these satellite peaks to collapse into the main singlet, confirming they are not from impurities.[7]
-
Utilize the Peaks: Once correctly identified, these ¹H-¹³C satellite peaks can be used for accurate molecular weight determination and quantification of functionalization, as they provide a well-defined signal related to the repeating units.[7]
-
// Nodes start [label="Unexpected peaks in ¹H NMR\naround 3.6 ppm", fillcolor="#FBBC05", fontcolor="#202124"]; check_coupling [label="Check for ¹H-¹³C satellite peaks\n(J ≈ 140-150 Hz)", fillcolor="#F1F3F4", fontcolor="#202124"]; run_decoupled [label="Run ¹³C decoupled\n¹H NMR experiment", fillcolor="#F1F3F4", fontcolor="#202124"]; peaks_collapse [label="Satellite peaks collapse\ninto main signal", shape=diamond, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"]; impurity [label="Peaks remain.\nLikely impurity.", shape=diamond, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"]; conclusion_coupling [label="Peaks are due to ¹H-¹³C coupling.\nNot an impurity.", fillcolor="#FFFFFF", fontcolor="#202124", shape=note]; conclusion_impurity [label="Proceed with impurity\nidentification.", fillcolor="#FFFFFF", fontcolor="#202124", shape=note];
// Edges start -> check_coupling; check_coupling -> run_decoupled; run_decoupled -> peaks_collapse; peaks_collapse -> conclusion_coupling [label="Yes"]; peaks_collapse -> impurity [label="No"]; impurity -> conclusion_impurity; } .dot Caption: Troubleshooting workflow for unexpected ¹H NMR peaks.
Issue 2: I can't accurately integrate the terminal -CH₂-OH signal against the main -O-CH₂-CH₂-O- signal.
-
Possible Cause: The signal for the methylene protons adjacent to the terminal hydroxyl groups can be very close to the large signal from the repeating ethylene oxide units, leading to poor resolution and inaccurate integration.[8]
-
Troubleshooting Steps:
-
Use a High-Field Magnet: A higher field NMR spectrometer will provide better signal dispersion.
-
Solvent Choice: As mentioned, using DMSO-d₆ can sometimes help resolve the terminal group signals more clearly than CDCl₃.
-
Derivatization: For accurate quantification, consider derivatizing the terminal hydroxyl groups with a reagent that introduces a unique NMR signal far from the PEG backbone resonance.[8] For example, reacting the -OH groups with an anhydride can create an ester with protons that have a distinct chemical shift.
-
Mass Spectrometry
Issue: My MALDI-TOF spectrum of this compound shows multiple peaks, but I expected a single peak for a discrete PEG.
-
Possible Cause: PEG molecules have a high affinity for alkali metal ions.[6][7] The multiple peaks you are observing are likely the same PEG molecule adducted with different ions (e.g., [M+H]⁺, [M+Na]⁺, [M+K]⁺). The mass difference between these peaks will not be 44 Da (the mass of an ethylene glycol unit).
-
Troubleshooting Steps:
-
Analyze the Mass Differences: Calculate the m/z difference between the major peaks. They should correspond to the mass differences between H⁺ (1), Na⁺ (23), and K⁺ (39).
-
Optimize Sample Preparation:
-
Minimize alkali salt contamination from glassware or solvents.
-
Use a matrix that promotes the formation of a single type of adduct. Dithranol is often a good choice for PEGs.
-
Adding a salt, such as sodium trifluoroacetate, in a controlled manner can sometimes force the formation of a single, desired adduct ([M+Na]⁺), simplifying the spectrum.
-
-
// Nodes start [label="Multiple peaks in MALDI-TOF\nfor discrete PEG", fillcolor="#FBBC05", fontcolor="#202124"]; analyze_diff [label="Analyze m/z differences\nbetween peaks", fillcolor="#F1F3F4", fontcolor="#202124"]; is_44 [label="Difference ≈ 44 Da?", shape=diamond, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; is_adduct [label="Difference corresponds to\nNa⁺/K⁺ adducts?", shape=diamond, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; polydisperse [label="Sample is polydisperse", fillcolor="#EA4335", fontcolor="#FFFFFF", shape=note]; adducts [label="Multiple adducts present", fillcolor="#34A853", fontcolor="#FFFFFF", shape=note]; optimize [label="Optimize sample prep\n(e.g., control salt content)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; other_issue [label="Other issue\n(e.g., fragmentation)", fillcolor="#EA4335", fontcolor="#FFFFFF", shape=note];
// Edges start -> analyze_diff; analyze_diff -> is_44; is_44 -> polydisperse [label="Yes"]; is_44 -> is_adduct [label="No"]; is_adduct -> adducts [label="Yes"]; is_adduct -> other_issue [label="No"]; adducts -> optimize; } .dot Caption: Troubleshooting logic for multiple peaks in MALDI-TOF.
Size Exclusion Chromatography (GPC/SEC)
Issue: I am observing distorted or fronting peak shapes when analyzing this compound in THF.
-
Possible Cause: PEGs can exhibit unusual elution behavior in THF on styrene-divinylbenzene columns due to undesired interactions with the stationary phase.[4] This can lead to distorted peaks that do not accurately reflect the molecular weight distribution.[4]
-
Troubleshooting Steps:
-
Column Preconditioning: Preconditioning the column by injecting a solution of trifluoroacetic acid (TFA) in THF can often mitigate these interactions and lead to more symmetrical peak shapes.[4]
-
Change the Mobile Phase: If issues persist, consider switching to an alternative mobile phase. For higher molecular weight PEGs, water is often a preferred solvent.[4] For low molecular weight PEGs, solvents like dimethylformamide (DMF) can also be effective.
-
Check Solubility: Ensure the sample is fully dissolved before injection. While PEGs are soluble in THF, they can dissolve very slowly.[4] Gentle heating may be required to ensure complete dissolution.[4]
-
Experimental Protocols
Protocol 1: MALDI-TOF Mass Spectrometry of this compound
-
Sample Preparation: Prepare a 1 mg/mL solution of this compound in deionized water or methanol.
-
Matrix Preparation: Prepare a saturated solution of a suitable matrix (e.g., α-cyano-4-hydroxycinnamic acid or dithranol) in a 50:50 mixture of acetonitrile and water with 0.1% TFA.
-
Spotting: Mix the sample solution and the matrix solution in a 1:1 (v/v) ratio. Spot 1 µL of this mixture onto the MALDI target plate.
-
Drying: Allow the spot to air dry completely at room temperature.
-
Data Acquisition: Acquire the mass spectrum in positive ion reflectron mode.
-
Data Analysis: Identify the peak corresponding to the molecular ion. For this compound (MW = 678.8), expect a major peak around m/z 801.8, corresponding to the sodium adduct [C₃₀H₆₂O₁₆ + Na]⁺. Lesser peaks for the protonated molecule [M+H]⁺ (m/z 679.8) or potassium adduct [M+K]⁺ (m/z 817.8) may also be present.[3] The absence of a distribution of peaks separated by 44 Da confirms its monodisperse nature.[3]
Protocol 2: ¹H NMR Spectroscopy of this compound
-
Sample Preparation: Dissolve 5-10 mg of this compound in ~0.7 mL of a deuterated solvent (DMSO-d₆ is recommended) in an NMR tube.
-
Data Acquisition:
-
Acquire a standard ¹H NMR spectrum.
-
Ensure a sufficient relaxation delay (D1) to allow for complete relaxation of all protons for accurate integration.
-
-
Data Analysis:
-
Identify Peaks:
-
A prominent singlet/narrow multiplet around 3.5-3.7 ppm corresponds to the protons of the repeating ethylene oxide units (-O-CH₂-CH₂-O-).[3]
-
A triplet corresponding to the methylene protons adjacent to the terminal hydroxyl groups (-CH₂-OH) will be slightly downfield from the main peak.[3]
-
A broad singlet for the hydroxyl protons (-OH) will be observed (its position is highly dependent on solvent and concentration, but should be stable in DMSO-d₆).[5]
-
-
Integrate Peaks: Set the integral of the main repeating unit signal to correspond to the number of protons (14 units * 4 H/unit = 56H). The integral of the terminal -CH₂-OH signal should then be close to 4H.
-
References
- 1. calpaclab.com [calpaclab.com]
- 2. calpaclab.com [calpaclab.com]
- 3. benchchem.com [benchchem.com]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. NMR Characterization of Polyethylene Glycol Conjugates for Nanoparticle Functionalization - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
how to avoid cross-reactivity with HO-PEG15-OH
Welcome to the technical support center for HO-PEG15-OH. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting for experiments involving this polyethylene glycol (PEG) linker.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary chemical properties?
This compound is a discrete polyethylene glycol (dPEG®) linker consisting of 15 ethylene glycol units with a hydroxyl group (-OH) at each terminus. Its defined length and molecular weight ensure batch-to-batch consistency in conjugation experiments.
| Property | Value |
| Chemical Formula | C30H62O16 |
| Molecular Weight | 678.81 g/mol |
| CAS Number | 28821-35-4 |
| Appearance | White solid |
| Solubility | Soluble in water and most organic solvents. |
Q2: Are the terminal hydroxyl groups of this compound reactive in standard bioconjugation reactions?
Under typical bioconjugation conditions (e.g., pH 7-9 for amine-reactive chemistry), the terminal hydroxyl groups of this compound are generally considered unreactive. However, they can be activated to participate in conjugation reactions.
Q3: What is "cross-reactivity" in the context of using this compound?
Cross-reactivity with this compound refers to its unintended reaction with your target molecules or reagents. This can occur under specific conditions where the terminal hydroxyl groups become reactive, leading to the formation of undesired byproducts and a reduction in the yield of your intended conjugate. For instance, if you are conjugating an NHS-ester activated molecule to a protein, the hydroxyl groups of this compound could potentially compete with the target amine groups on the protein under certain circumstances.[1]
Q4: How can I activate the hydroxyl groups of this compound for intentional conjugation?
To intentionally conjugate this compound to a molecule, its terminal hydroxyl groups must first be activated. Common activation strategies involve converting the hydroxyl groups into more reactive functional groups.
| Activation Chemistry | Reagents | Resulting Functional Group |
| Tosylation | Tosyl chloride (TsCl) in the presence of a base. | Tosylate |
| Mesylation | Mesyl chloride (MsCl) in the presence of a base. | Mesylate |
| Carboxylation | Oxidation (e.g., TEMPO/bleach or Jones oxidation). | Carboxylic Acid |
The resulting activated PEG can then be used in subsequent conjugation reactions. For example, a carboxylated PEG can be activated with EDC/NHS to react with primary amines.[2]
Troubleshooting Guide: Avoiding Unwanted Cross-Reactivity
This guide will help you identify and resolve potential sources of cross-reactivity when using this compound in your experiments.
Problem 1: Low Yield of Target Conjugate and Presence of Unexpected Byproducts
-
Possible Cause: Unintended reaction of this compound's hydroxyl groups with your activated reagents. This is more likely to occur if your reaction conditions are not optimized.
-
Troubleshooting Steps:
-
Control Reaction pH: For amine-reactive conjugations (e.g., using NHS esters), maintain a pH between 7 and 9. Deviating to more alkaline conditions can increase the likelihood of side reactions, including the hydrolysis of the activated ester and potential reactions with hydroxyl groups.[3]
-
Optimize Molar Ratios: A high molar excess of the activating reagent or the molecule to be conjugated can sometimes drive reactions with less reactive groups. Start with a lower molar ratio and titrate up to find the optimal concentration that maximizes the yield of your desired product while minimizing byproducts.
-
Use a Protecting Group Strategy: If this compound is a necessary component of your reaction mixture but should not participate in the conjugation, consider using a variant with protected hydroxyl groups. The protecting groups can be removed in a subsequent step if needed.
-
Workflow for Using a Protected PEG:
Caption: Workflow for using a protected this compound to prevent cross-reactivity.
-
-
Problem 2: Difficulty in Purifying the Desired Product from PEG-related Impurities
-
Possible Cause: Formation of side products due to the cross-reactivity of this compound, which may have similar properties to your target molecule, making separation challenging.
-
Troubleshooting Steps:
-
Analytical Characterization: Use appropriate analytical techniques to identify the nature of the impurities.
-
Size Exclusion Chromatography (SEC): Can separate molecules based on their hydrodynamic volume. This is useful for distinguishing between your target conjugate, unreacted protein, and smaller PEG-related species.[4][5]
-
Reversed-Phase HPLC (RP-HPLC): Can separate molecules based on hydrophobicity.
-
2D-LC with Charged Aerosol Detection (CAD): This powerful technique can quantify PEG and PEGylated products, even those lacking a chromophore, and can help to resolve complex mixtures.[6][7][8]
-
-
Purification Strategy: Based on the analytical results, choose an appropriate purification method.
-
Ion-Exchange Chromatography (IEX): Can be very effective in separating PEGylated proteins from their un-PEGylated counterparts and from different PEGylation isomers.[4][5]
-
Hydrophobic Interaction Chromatography (HIC): May be useful depending on the relative hydrophobicity of your protein and the PEG conjugate.[5]
-
-
Experimental Protocols
Protocol 1: General Procedure for Activating this compound via Carboxylation for Amine Conjugation
This protocol describes the conversion of one terminal hydroxyl group of this compound to a carboxylic acid, followed by activation and conjugation to a primary amine-containing molecule (e.g., a protein or peptide).
Materials:
-
This compound
-
Dichloromethane (DCM)
-
TEMPO (2,2,6,6-Tetramethylpiperidine-1-oxyl)
-
Sodium hypochlorite (bleach)
-
100 mM MES buffer, pH 6.0
-
N-hydroxysuccinimide (NHS)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
100 mM Phosphate buffer, pH 7.5
-
Amine-containing molecule of interest
Procedure:
-
Mono-carboxylation of this compound:
-
Dissolve this compound in DCM.
-
Under controlled conditions, add a selective oxidizing agent like TEMPO/bleach to convert one terminal hydroxyl group to a carboxylic acid.
-
Monitor the reaction by TLC or LC-MS to ensure mono-substitution.
-
Purify the resulting HO-PEG15-COOH using an appropriate chromatographic method.
-
-
Activation of HO-PEG15-COOH:
-
Dissolve the purified HO-PEG15-COOH in 100 mM MES buffer, pH 6.0.
-
Add a 1.5-fold molar excess of NHS and a 1.5-fold molar excess of EDC.
-
Stir the reaction at room temperature for 15-30 minutes to form the NHS-ester.
-
-
Conjugation to an Amine-Containing Molecule:
-
Dissolve your amine-containing molecule in 100 mM phosphate buffer, pH 7.5.
-
Add the activated PEG-NHS ester solution to the amine solution. A starting molar ratio of 3:1 (activated PEG to amine) is recommended.
-
Allow the reaction to proceed at room temperature for 1-2 hours or overnight at 4°C.
-
Quench the reaction (e.g., by adding a small amount of Tris or glycine buffer).
-
Purify the final conjugate using size-exclusion or ion-exchange chromatography.
-
Protocol 2: Protecting the Hydroxyl Groups of this compound
This is a general representation of a protection step. The specific conditions will depend on the chosen protecting group. Here, we use the example of forming a trityl ether.
Materials:
-
This compound
-
Anhydrous pyridine
-
Trityl chloride (TrCl)
-
Dichloromethane (DCM)
Procedure:
-
Dissolve this compound in anhydrous pyridine.
-
Add trityl chloride in a portion-wise manner while stirring.
-
Allow the reaction to proceed at room temperature until completion (monitor by TLC).
-
Quench the reaction with methanol.
-
Remove the solvent under reduced pressure.
-
Dissolve the residue in DCM and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the trityl-protected PEG by column chromatography.
Visualizing the Problem: Potential Reaction Pathways
The following diagram illustrates the intended reaction pathway versus a potential cross-reactivity pathway when using an NHS-ester activated molecule in the presence of this compound.
Caption: Intended vs. potential cross-reactive pathways in a typical bioconjugation.
References
- 1. Click Chemistry in Complex Mixtures: Bioorthogonal Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Optimization of peg activation chemistry for efficient bioconjugation under alkaline conditions | Poster Board #491 - American Chemical Society [acs.digitellinc.com]
- 4. biopharminternational.com [biopharminternational.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. tools.thermofisher.com [tools.thermofisher.com]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Reaction Conditions for HO-PEG15-OH Activation
Welcome to the technical support center for the activation of HO-PEG15-OH. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions (FAQs) regarding the chemical activation of hydroxyl-terminated polyethylene glycol (PEG).
Frequently Asked Questions (FAQs)
Q1: What is this compound and why does it require activation?
This compound is a linear polyethylene glycol molecule with 15 ethylene glycol units, terminated by hydroxyl (-OH) groups at both ends. The terminal hydroxyl groups are relatively unreactive. Activation is necessary to convert these hydroxyl groups into more reactive functional groups, enabling covalent conjugation to other molecules such as proteins, peptides, or small drugs. This process, often called PEGylation, is used to improve the solubility, stability, and pharmacokinetic properties of the conjugated molecule.[1][2]
Q2: What are the most common methods for activating this compound?
The primary strategies for activating the terminal hydroxyl groups of HO-PEG-OH include:
-
Tosylation: Reaction with tosyl chloride (TsCl) in the presence of a base to form a PEG-tosylate, which is a good leaving group for nucleophilic substitution.[1]
-
Mesylation: Reaction with mesyl chloride (MsCl) in the presence of a base to form a PEG-mesylate, another effective leaving group.[1]
-
Oxidation to Carboxylic Acid followed by NHS Ester Formation: A two-step process involving the oxidation of the terminal hydroxyl groups to carboxylic acids (HOOC-PEG-COOH), followed by activation with N-hydroxysuccinimide (NHS) in the presence of a carbodiimide coupling agent like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide). The resulting PEG-NHS ester is highly reactive towards primary amines.[1]
Q3: How do I choose the best activation method for my application?
The choice of activation method depends on several factors, including the functional groups on your target molecule, the desired stability of the linkage, and the reaction conditions required.
-
For targeting primary amines (-NH2): The most common and efficient method is the conversion to a PEG-NHS ester. This forms a stable amide bond.[1]
-
For creating intermediates for further reactions: Tosylated or mesylated PEGs are versatile intermediates that can react with various nucleophiles, including amines and thiols.
-
Reaction pH sensitivity: NHS ester coupling to amines is most efficient at a pH of 7.0-8.5.[3] If your molecule is sensitive to this pH range, other methods might be more suitable.
Q4: What are the critical parameters to optimize for a successful activation reaction?
Key parameters to optimize include:
-
Molar ratio of reagents: The ratio of the activating agent (e.g., TsCl, MsCl, EDC/NHS) to the PEG-OH affects the efficiency of the activation. An excess of the activating agent is typically used.
-
Reaction temperature and time: These parameters influence the reaction kinetics and the stability of both reactants and products.
-
Solvent: The choice of an appropriate anhydrous solvent is crucial to prevent side reactions like hydrolysis. Dichloromethane (DCM) and Dimethylformamide (DMF) are commonly used.
-
pH: For reactions like NHS ester formation and subsequent amine coupling, pH is a critical factor influencing the reactivity of the functional groups.[1][3]
Q5: How can I confirm that my this compound has been successfully activated?
Several analytical techniques can be used to confirm activation:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is a powerful tool to observe the appearance of new peaks corresponding to the activating group (e.g., tosyl or mesyl protons) and the disappearance or shift of the protons adjacent to the terminal hydroxyl groups.
-
Mass Spectrometry (MS): Techniques like ESI-MS or MALDI-TOF can be used to confirm the increase in molecular weight corresponding to the addition of the activating group(s).[3]
-
Thin-Layer Chromatography (TLC): TLC can be used to monitor the progress of the reaction by observing the appearance of a new spot with a different Rf value for the activated PEG compared to the starting HO-PEG-OH.
Troubleshooting Guides
Issue 1: Low or No Activation Yield
| Potential Cause | Troubleshooting Steps |
| Inefficient Activating Agent | Ensure the activating agent (e.g., TsCl, MsCl, EDC/NHS) is fresh and has been stored under appropriate conditions (e.g., desiccated, protected from light). |
| Presence of Water | Use anhydrous solvents and reagents. Dry the this compound by azeotropic distillation with toluene before the reaction. Perform the reaction under an inert atmosphere (e.g., argon or nitrogen).[2] |
| Suboptimal Reaction Temperature | Optimize the reaction temperature. Some reactions require cooling (e.g., 0°C) initially, followed by warming to room temperature.[2] |
| Incorrect Stoichiometry | Re-evaluate the molar ratios of your reagents. A sufficient excess of the activating agent is often necessary. |
| Inadequate Reaction Time | Monitor the reaction progress using TLC or another suitable analytical method to ensure it has gone to completion. |
Issue 2: Presence of Side Products/Impurities
| Potential Cause | Troubleshooting Steps |
| Hydrolysis of Activated PEG | This is a common issue, especially with NHS esters. Prepare activated PEG solutions immediately before use and avoid moisture.[3] |
| Formation of N-acylurea byproduct (with EDC) | This can occur if the reaction with NHS is inefficient. Ensure optimal pH for the activation step (pH 4.5-6.0). |
| Di-activation of a monofunctional PEG (if applicable) | If you are using a monofunctional PEG-OH, ensure its purity to avoid di-functional impurities that can lead to cross-linking. |
| Incomplete removal of excess reagents | Use appropriate purification methods such as precipitation in a non-solvent (e.g., cold diethyl ether), dialysis, or column chromatography to remove unreacted starting materials and byproducts.[2] |
Issue 3: Difficulty with Purification of Activated PEG
| Potential Cause | Troubleshooting Steps |
| Co-precipitation of impurities | Optimize the precipitation conditions (e.g., solvent/anti-solvent ratio, temperature) to maximize the precipitation of the desired product while leaving impurities in solution. |
| Poor separation on column chromatography | Experiment with different solvent systems (eluents) to achieve better separation. The polarity of the activated PEG will be different from the starting diol. |
| Difficulty visualizing spots on TLC | PEG compounds can be difficult to visualize on TLC. Try using specific staining agents like iodine vapor or potassium permanganate solution. |
Quantitative Data Summary
The following tables provide a summary of typical reaction conditions for common this compound activation methods. Note that these are starting points, and optimization may be required for your specific experimental setup.
Table 1: Tosylation of this compound
| Parameter | Recommended Condition |
| Solvent | Anhydrous Dichloromethane (DCM) |
| Base | Triethylamine (Et3N) or Pyridine |
| Molar Ratio (PEG-OH : TsCl : Base) | 1 : 1.2-1.5 : 3 |
| Temperature | 0°C to Room Temperature |
| Reaction Time | Overnight |
Table 2: Mesylation of this compound
| Parameter | Recommended Condition |
| Solvent | Anhydrous Dichloromethane (DCM) |
| Base | Triethylamine (Et3N) |
| Molar Ratio (PEG-OH : MsCl : Base) | 1 : 1.33 : 1.9 |
| Temperature | -10°C to Room Temperature |
| Reaction Time | 2-4 hours |
Table 3: Two-Step Activation: Oxidation and NHS Ester Formation
| Step | Parameter | Recommended Condition |
| 1. Oxidation | Oxidizing Agent | Jones Reagent or TEMPO/NaOCl |
| Solvent | Acetone (for Jones Reagent) | |
| Temperature | 0°C to Room Temperature | |
| Reaction Time | 4-16 hours | |
| 2. NHS Ester Formation | Coupling Agents | EDC and NHS |
| Solvent | Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF) | |
| Molar Ratio (PEG-COOH : EDC : NHS) | 1 : 1.5-2.2 : 1.5-2.2 | |
| pH (for aqueous) | Activation: 4.5-6.0; Coupling to amine: 7.2-7.5[4] | |
| Temperature | Room Temperature | |
| Reaction Time | 15-30 minutes for activation; 2-4 hours for coupling |
Experimental Protocols
Protocol 1: Tosylation of this compound
-
Preparation: Dry this compound (1 equivalent) by azeotropic distillation with toluene or by drying under high vacuum overnight.
-
Dissolution: Dissolve the dried this compound in anhydrous dichloromethane (DCM) under an inert atmosphere (e.g., argon or nitrogen).
-
Addition of Base: Add triethylamine (3 equivalents) to the solution with stirring.
-
Addition of Tosyl Chloride: Cool the solution to 0°C in an ice bath. Slowly add a solution of p-toluenesulfonyl chloride (TsCl) (1.2-1.5 equivalents) in anhydrous DCM dropwise.
-
Reaction: Allow the reaction to slowly warm to room temperature and stir overnight.
-
Work-up:
-
Wash the reaction mixture with 1 M HCl to remove excess triethylamine.
-
Wash with 5% NaHCO3 solution.
-
Wash with brine.
-
Dry the organic layer over anhydrous Na2SO4 or MgSO4.
-
-
Purification: Filter and evaporate the solvent under reduced pressure. The crude product can be purified by precipitation from DCM into cold diethyl ether or by column chromatography on silica gel.
-
Characterization: Confirm the structure and purity of the resulting Tosyl-PEG15-Tosyl by ¹H NMR and mass spectrometry.
Protocol 2: Two-Step Activation (Oxidation to Carboxylic Acid and NHS Ester Formation)
Step A: Oxidation of this compound to HOOC-PEG13-COOH
-
Dissolution: Dissolve this compound (1 equivalent) in acetone in a round-bottom flask.
-
Cooling: Cool the solution to 0°C in an ice bath.
-
Addition of Oxidant: Slowly add Jones reagent (chromium trioxide in sulfuric acid) dropwise with vigorous stirring. A color change from orange/red to green will be observed.
-
Reaction: Allow the reaction to warm to room temperature and stir for 4-16 hours.
-
Quenching: Quench the reaction by adding isopropanol until the green color persists.
-
Purification:
-
Filter the mixture to remove chromium salts.
-
Evaporate the solvent.
-
Redissolve the residue in water and extract the product with an organic solvent like dichloromethane.
-
Dry the organic layer and evaporate the solvent to obtain HOOC-PEG13-COOH.
-
Further purification can be achieved by column chromatography.[4]
-
Step B: NHS Ester Formation
-
Dissolution: Dissolve the purified HOOC-PEG13-COOH (1 equivalent) in anhydrous dichloromethane (DCM).
-
Addition of NHS and EDC: To this solution, add N-hydroxysuccinimide (NHS) (2.2 equivalents) and 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (2.2 equivalents).[4]
-
Reaction: Stir the reaction mixture at room temperature for 15-30 minutes for activation.
-
Conjugation (Example with an amine-containing molecule):
-
Prepare a solution of the amine-containing molecule in a suitable buffer (e.g., PBS, pH 7.4).
-
Add the activated PEG-NHS ester solution to the amine solution.
-
Allow the reaction to proceed for 2-4 hours at room temperature or overnight at 4°C.[1]
-
-
Purification: Purify the final conjugate using an appropriate method such as dialysis, size exclusion chromatography, or HPLC.
Visualizations
Caption: Workflow for the tosylation of this compound.
Caption: Two-step activation of this compound via oxidation and NHS ester formation.
References
Technical Support Center: Troubleshooting Solubility Issues with HO-PEG15-OH Conjugates
This technical support center provides guidance for researchers, scientists, and drug development professionals encountering solubility challenges with HO-PEG15-OH conjugates. The information is presented in a question-and-answer format to directly address common issues.
Frequently Asked Questions (FAQs) and Troubleshooting Guides
Q1: My this compound conjugate has precipitated out of aqueous solution. What are the potential causes and how can I resolve this?
A1: Precipitation of your this compound conjugate can stem from several factors, primarily related to the properties of the molecule it is conjugated to.
Troubleshooting Steps:
-
Review the Properties of the Conjugated Molecule: this compound is a relatively short, hydrophilic PEG linker.[1][2] If it is conjugated to a highly hydrophobic molecule, the overall hydrophobicity of the conjugate may still be too high for complete aqueous solubility.
-
Adjust the pH of the Solution: The solubility of many protein and peptide conjugates is pH-dependent. The pH can influence the overall charge of the molecule, affecting its interaction with the solvent. Systematically adjust the pH of your buffer to determine the optimal solubility range. Avoid buffers containing primary amines, such as Tris or glycine, if your conjugation chemistry is susceptible to reaction with them.[3][4]
-
Increase the Ionic Strength: For some conjugates, increasing the ionic strength of the buffer (e.g., by increasing the salt concentration) can enhance solubility. However, for others, high salt concentrations can lead to "salting out." This should be tested empirically.
-
Consider a Co-solvent: If the conjugate is still insoluble, the addition of a water-miscible organic co-solvent may be necessary. Start with low percentages and gradually increase the concentration.
| Co-solvent | Starting Concentration (v/v) | Notes |
| Ethanol | 5-10% | Generally well-tolerated by many biomolecules. |
| Dimethyl sulfoxide (DMSO) | 1-5% | A strong solvent, but can be difficult to remove. |
| Dimethylformamide (DMF) | 1-5% | Use with caution as it can denature some proteins. |
Q2: I am observing aggregation of my protein-PEG conjugate over time, even though it initially dissolved. What is happening and what can I do?
A2: Aggregation of PEGylated proteins can occur even if they are initially soluble.[5] This is often due to underlying protein instability, which the PEGylation may not fully mitigate.
Troubleshooting Steps:
-
Optimize Storage Conditions:
-
Temperature: Store your conjugate at the recommended temperature, typically 2-8°C or -20°C for long-term storage.[6][7] Avoid repeated freeze-thaw cycles.
-
pH: Store the conjugate in a buffer at a pH where it exhibits maximum stability, which may or may not be the same as its pH of maximum solubility.
-
-
Include Excipients: The addition of stabilizing excipients to your formulation can help prevent aggregation.
| Excipient Type | Examples | Mechanism of Action |
| Sugars | Sucrose, Trehalose | Stabilize protein structure through preferential exclusion. |
| Polyols | Mannitol, Sorbitol | Act as cryoprotectants and stabilizers. |
| Surfactants | Polysorbate 20, Polysorbate 80 | Prevent surface-induced aggregation and aggregation at interfaces. |
-
Evaluate the PEG-to-Protein Ratio: A higher degree of PEGylation can sometimes lead to increased stability and solubility.[8] However, this can also potentially impact the biological activity of your molecule. If possible, experiment with different PEGylation ratios.
Q3: How does the molecular weight of PEG affect the solubility of its conjugates?
A3: The molecular weight of the polyethylene glycol (PEG) chain plays a significant role in the solubility of the resulting conjugate. Generally, as the molecular weight of PEG increases, the water solubility of the conjugate also increases.[9] This is due to the increased hydrophilic nature and hydrodynamic volume conferred by the longer PEG chain.[] However, with increasing molecular weight, the viscosity of the solution may also increase, which can present challenges in handling and administration.[11] For this compound, being a shorter PEG, its ability to enhance solubility is less pronounced compared to higher molecular weight PEGs.
| PEG Molecular Weight | General Effect on Conjugate Solubility |
| Low (e.g., this compound) | Moderate increase in hydrophilicity. |
| Medium (e.g., PEG 5kDa) | Significant increase in aqueous solubility. |
| High (e.g., PEG 20kDa) | Very high aqueous solubility, but may increase viscosity. |
Experimental Protocols
Protocol 1: Determination of Aqueous Solubility
This protocol outlines a method to determine the aqueous solubility of a this compound conjugate.
Materials:
-
This compound conjugate
-
Aqueous buffer of choice (e.g., Phosphate Buffered Saline, pH 7.4)
-
Microcentrifuge tubes
-
Microcentrifuge
-
UV-Vis Spectrophotometer or HPLC system
Methodology:
-
Add an excess amount of the this compound conjugate to a known volume of the aqueous buffer in a microcentrifuge tube.
-
Vortex the tube vigorously for 2 minutes to create a saturated solution.
-
Equilibrate the solution by rotating it at room temperature for 24 hours to ensure equilibrium is reached.
-
Centrifuge the suspension at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the undissolved solid.
-
Carefully collect the supernatant without disturbing the pellet.
-
Dilute the supernatant with the same buffer to a concentration within the linear range of your analytical method.
-
Quantify the concentration of the conjugate in the diluted supernatant using a suitable analytical technique (e.g., UV-Vis spectrophotometry at a relevant wavelength or a calibrated HPLC method).
-
Calculate the solubility of the conjugate in the chosen buffer based on the measured concentration and the dilution factor.
Protocol 2: PEG Precipitation Assay for Relative Solubility Screening
This high-throughput method can be used to compare the relative solubilities of different conjugates or the same conjugate under various buffer conditions.[12][13]
Materials:
-
This compound conjugate solutions (at a fixed initial concentration)
-
A series of polyethylene glycol (e.g., PEG 8000) solutions of increasing concentration in the desired buffer.
-
96-well microplate
-
Plate reader capable of measuring absorbance at 600 nm (for turbidity)
Methodology:
-
In the wells of a 96-well plate, add a fixed volume of your this compound conjugate solution.
-
To each well, add an equal volume of the PEG solutions, creating a gradient of PEG concentrations across the plate.
-
Mix the solutions by gentle pipetting or using a plate shaker.
-
Incubate the plate at a controlled temperature for a set period (e.g., 1 hour).
-
Measure the optical density (OD) at 600 nm to quantify the turbidity in each well, which corresponds to the amount of precipitated conjugate.
-
The lower the concentration of PEG required to induce precipitation, the lower the relative solubility of the conjugate under those conditions.
Visualizations
Caption: Troubleshooting workflow for addressing solubility issues of this compound conjugates.
Caption: Step-by-step experimental workflow for determining the aqueous solubility of a conjugate.
Caption: Key factors influencing the solubility of this compound conjugates.
References
- 1. msesupplies.com [msesupplies.com]
- 2. Polyethylene Glycol (PEG) and Pegylation of Proteins | Thermo Fisher Scientific - US [thermofisher.com]
- 3. confluore.com [confluore.com]
- 4. benchchem.com [benchchem.com]
- 5. Modulation of protein aggregation by polyethylene glycol conjugation: GCSF as a case study - PMC [pmc.ncbi.nlm.nih.gov]
- 6. calpaclab.com [calpaclab.com]
- 7. calpaclab.com [calpaclab.com]
- 8. biopharminternational.com [biopharminternational.com]
- 9. brieflands.com [brieflands.com]
- 11. PEGylation in Pharmaceutical Development: Current Status and Emerging Trends in Macromolecular and Immunotherapeutic Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Application of a PEG precipitation method for solubility screening: A tool for developing high protein concentration formulations - PMC [pmc.ncbi.nlm.nih.gov]
- 13. CA2652237A1 - Prediction of relative polypeptide solubility by polyethylene glycol precipitation - Google Patents [patents.google.com]
Validation & Comparative
The Clear Advantage: A Comparative Guide to Monodisperse HO-PEG15-OH Over Polydisperse PEGs
For Researchers, Scientists, and Drug Development Professionals
In the realm of drug delivery and development, the choice of polyethylene glycol (PEG) for PEGylation can significantly impact the efficacy, safety, and consistency of the final therapeutic product. While polydisperse PEGs have been traditionally used, the advent of monodisperse PEGs, such as HO-PEG15-OH, offers a paradigm shift towards precision and predictability. This guide provides an objective comparison, supported by experimental data, to highlight the distinct advantages of monodisperse PEGs.
Executive Summary
Monodisperse PEGs, characterized by their single, precisely defined molecular weight, offer significant advantages over their polydisperse counterparts, which consist of a mixture of polymer chains with varying lengths. This uniformity translates to improved purity, predictable pharmacokinetic profiles, reduced immunogenicity, and enhanced therapeutic efficacy. Experimental evidence, particularly from studies on PEGylated nanoparticles, demonstrates that monodisperse PEGs lead to longer circulation times, lower protein adsorption, and increased accumulation in target tissues.
Purity and Heterogeneity: A Fundamental Difference
The most critical distinction between monodisperse and polydisperse PEGs lies in their purity and molecular weight distribution.
-
Monodisperse this compound: As a monodisperse PEG, this compound is a pure, homogeneous compound with a precise molecular weight and a polydispersity index (PDI) of 1.0.[1][2] This means every molecule is identical, ensuring batch-to-batch consistency and simplifying the characterization of the final PEGylated drug.[1]
-
Polydisperse PEGs: These are mixtures of PEG molecules with a range of molecular weights, characterized by an average molecular weight and a PDI greater than 1.0 (typically 1.01-1.10).[2][3] This inherent heterogeneity complicates the synthesis and purification of PEGylated drugs, leading to a final product that is a mixture of different species.[1][2] This variability can impact the drug's biological properties and reproducibility.[1]
Table 1: Comparison of Key Physicochemical Properties
| Feature | Monodisperse this compound | Polydisperse PEGs |
| Molecular Weight | Precise, single value | Average value with a distribution |
| Polydispersity Index (PDI) | 1.0 | > 1.0 (typically 1.01-1.10)[3] |
| Chemical Structure | Uniform and well-defined | Mixture of varying chain lengths |
| Purity | High | Contains a range of polymer sizes |
| Batch Consistency | High | Can vary between batches |
Pharmacokinetics and Biodistribution: The Impact of Uniformity
The dispersity of the PEG chain directly influences the pharmacokinetic and biodistribution profile of a PEGylated therapeutic. A study comparing gold nanoparticles (AuNPs) coated with monodisperse mPEG-SH and polydisperse mPEG2k-SH provides compelling evidence.
Key Findings:
-
Prolonged Circulation Half-Life: Monodisperse PEG-AuNPs exhibited a significantly longer blood circulation half-life compared to their polydisperse counterparts.[4]
-
Reduced Clearance: The clearance (CL) values for the monodisperse PEG-AuNPs were lower, indicating they were cleared from the body more slowly.[4]
-
Enhanced Tumor Accumulation: In a tumor-bearing mouse model, monodisperse PEG-AuNPs showed enhanced accumulation at the tumor site.[4]
Table 2: Pharmacokinetic Parameters of Monodisperse vs. Polydisperse PEGylated Gold Nanoparticles [4]
| Parameter | Monodisperse PEG36-AuNPs | Monodisperse PEG45-AuNPs | Polydisperse PEG2k-AuNPs |
| Blood Circulation Half-life (t1/2) | 23.6 ± 2.3 h | 21.9 ± 1.5 h | 8.8 ± 0.7 h |
| Clearance (CL) | Lower | Lower | Higher |
Table 3: Biodistribution of Monodisperse vs. Polydisperse PEGylated Gold Nanoparticles in Tumor-Bearing Mice (%ID/g)
| Organ | Monodisperse PEG-AuNPs | Polydisperse PEG-AuNPs |
| Tumor | Significantly Higher Accumulation[4] | Lower Accumulation |
| Liver | Lower Accumulation[4] | Higher Accumulation |
| Spleen | Lower Accumulation[4] | Higher Accumulation |
Note: The specific %ID/g values can vary depending on the nanoparticle system and tumor model. The general trend observed is a higher tumor-to-organ ratio for monodisperse systems.
Protein Adsorption and Immunogenicity: The "Stealth" Advantage
A key benefit of PEGylation is the "stealth" effect, which reduces non-specific protein adsorption and subsequent recognition by the immune system. The uniformity of monodisperse PEGs enhances this effect.
-
Reduced Protein Adsorption: The uniform, dense layer of monodisperse PEGs on a surface is more effective at preventing protein adsorption compared to the heterogeneous layer formed by polydisperse PEGs.[4] Polydisperse PEGs tend to have an enrichment of lower molecular weight chains on the surface, which leads to increased protein binding.[4]
-
Lower Immunogenicity: While PEG has long been considered non-immunogenic, evidence suggests that polydisperse PEGs can elicit the production of anti-PEG antibodies.[1][2] This can lead to accelerated blood clearance (ABC) of the PEGylated drug and potential hypersensitivity reactions.[2] The homogeneity of monodisperse PEGs is believed to reduce this immunogenic potential.[2]
Table 4: Protein Adsorption on PEGylated Gold Nanoparticles [4]
| Protein Source | Monodisperse PEG36-AuNPs | Monodisperse PEG45-AuNPs | Polydisperse PEG2k-AuNPs |
| Fetal Bovine Serum (FBS) | ~70% reduction in adsorption | ~70% reduction in adsorption | Higher adsorption |
| Human Serum | ~60% reduction in adsorption | ~60% reduction in adsorption | Higher adsorption |
Experimental Protocols
A. Purity and Polydispersity Analysis
Objective: To determine the purity and polydispersity index (PDI) of PEG samples.
Methodology: Size Exclusion Chromatography (SEC)
-
System Preparation: An HPLC system equipped with a size exclusion column (e.g., Agilent PLgel) and a refractive index (RI) detector is used.
-
Mobile Phase: A suitable solvent in which the PEG is soluble, such as tetrahydrofuran (THF) or an aqueous buffer, is used as the mobile phase.
-
Standard Preparation: A series of narrow molecular weight PEG standards are run to generate a calibration curve of elution volume versus log(Molecular Weight).
-
Sample Preparation: A known concentration of the PEG sample (monodisperse or polydisperse) is dissolved in the mobile phase.
-
Analysis: The sample is injected into the SEC system. The elution profile is recorded by the RI detector.
-
Data Analysis: The PDI is calculated from the weight average molecular weight (Mw) and number average molecular weight (Mn) obtained from the calibration curve (PDI = Mw/Mn). For a monodisperse sample, the chromatogram should show a single, sharp peak, and the calculated PDI should be close to 1.0.
B. In Vivo Pharmacokinetics and Biodistribution
Objective: To compare the pharmacokinetic parameters and tissue distribution of monodisperse and polydisperse PEGylated compounds.
Methodology:
-
Animal Model: A relevant animal model (e.g., mice or rats) is used. For biodistribution in cancer models, tumor-bearing mice are utilized.
-
Test Articles: The monodisperse and polydisperse PEGylated compounds are labeled with a detectable marker (e.g., a fluorescent dye or a radionuclide).
-
Administration: The labeled compounds are administered intravenously to the animals at a defined dose.
-
Blood Sampling: Blood samples are collected at various time points post-injection (e.g., 5 min, 1h, 4h, 8h, 24h, 48h).
-
Tissue Harvesting: At the end of the study, animals are euthanized, and major organs (liver, spleen, kidneys, heart, lungs, and tumor, if applicable) are harvested.
-
Quantification: The amount of the labeled compound in blood and tissue samples is quantified using an appropriate method (e.g., fluorescence spectroscopy or gamma counting).
-
Data Analysis:
-
Pharmacokinetics: The blood concentration-time data is used to calculate pharmacokinetic parameters such as half-life (t1/2), clearance (CL), and area under the curve (AUC) using non-compartmental analysis.
-
Biodistribution: The amount of the compound in each organ is expressed as a percentage of the injected dose per gram of tissue (%ID/g).
-
C. Protein Adsorption Analysis
Objective: To quantify the amount of protein that adsorbs to surfaces modified with monodisperse versus polydisperse PEGs.
Methodology: Surface Plasmon Resonance (SPR)
-
Sensor Chip Preparation: A gold-coated SPR sensor chip is functionalized with the monodisperse and polydisperse PEGs to be tested.
-
System Setup: The SPR instrument (e.g., Biacore) is primed with a running buffer (e.g., phosphate-buffered saline, PBS).
-
Baseline Establishment: Running buffer is flowed over the sensor surface to establish a stable baseline.
-
Protein Injection: A solution of a model protein (e.g., Fetal Bovine Serum or Human Serum Albumin) at a known concentration is injected and flows over the PEGylated surfaces.
-
Association and Dissociation: The binding of the protein to the surface is monitored in real-time as a change in the SPR signal (response units, RU). Following the protein injection, running buffer is flowed over the surface to monitor the dissociation of the protein.
-
Data Analysis: The amount of adsorbed protein is proportional to the change in the SPR signal. The binding kinetics (association and dissociation rates) can also be determined.
Visualizing the Advantage
Conclusion
The transition from polydisperse to monodisperse PEGs, such as this compound, represents a significant advancement in the field of drug development. The precise and uniform nature of monodisperse PEGs provides a level of control and predictability that is unattainable with polydisperse mixtures. The experimental data clearly indicates that this molecular homogeneity translates into tangible benefits, including improved pharmacokinetic profiles, reduced protein binding, and enhanced targeting. For researchers and drug developers aiming to create safer, more effective, and more consistent therapeutics, the adoption of monodisperse PEGs is a critical step forward.
References
- 1. Influence of anchoring ligands and particle size on the colloidal stability and in vivo biodistribution of polyethylene glycol-coated gold nanoparticles in tumor-xenografted mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Monodisperse (Discrete) PEGylation vs. Polydisperse PEGylation: Future Trends | Biopharma PEG [biochempeg.com]
- 3. Create graphs with DOT language | Plainion.GraphViz [plainionist.net]
- 4. Impacts of polyethylene glycol (PEG) dispersity on protein adsorption, pharmacokinetics, and biodistribution of PEGylated gold nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison: The Biological Activity of HO-PEG15-OH and mPEG Linkers in Bioconjugation
For researchers, scientists, and drug development professionals, the choice of a linker is a critical decision in the design of bioconjugates, profoundly influencing the stability, efficacy, and safety of therapeutics such as antibody-drug conjugates (ADCs). This guide provides an objective comparison of the homobifunctional linker, HO-PEG15-OH, with the widely used monofunctional methoxy-PEG (mPEG) linkers. By examining their structural differences, conjugation chemistries, and impact on biological activity, supported by experimental data, this document aims to equip researchers with the knowledge to make informed decisions for their specific bioconjugation needs.
Structural and Functional Differences
The fundamental difference between this compound and mPEG linkers lies in their terminal functional groups, which dictates their reactivity and conjugation strategy.
-
This compound: This is a homobifunctional linker, meaning it has the same reactive group—a hydroxyl (-OH)—at both ends of the 15-unit polyethylene glycol chain. The hydroxyl groups are not inherently reactive towards common functional groups on biomolecules (like amines or thiols) and require a separate activation step prior to conjugation. This bifunctionality allows for the potential to crosslink two molecules.
-
mPEG Linkers: These are typically monofunctional or heterobifunctional . The most common form is a monofunctional linker where one terminus is "capped" with an inert methoxy group (-OCH₃), while the other end possesses a reactive group, such as an N-hydroxysuccinimide (NHS) ester (for targeting amines) or a maleimide (for targeting thiols).[1] This monofunctional nature prevents crosslinking and allows for the straightforward "PEGylation" of a single molecule.[2]
The choice between these linker types has significant implications for the manufacturing process and the characteristics of the final conjugate. The homobifunctionality of this compound can lead to a mixture of products, including undesirable oligomers, necessitating more rigorous purification. In contrast, the defined reactivity of mPEG linkers in a two-step sequential conjugation generally results in a more homogenous and well-defined product with a higher yield of the desired conjugate.[3]
Comparative Biological Activity
The linker is not merely a spacer but an active contributor to the biological performance of the conjugate. The choice between a hydroxyl-terminated and a methoxy-terminated PEG can influence the conjugate's stability, half-life, and immunogenicity.
PEGylation, in general, is known to enhance the pharmacokinetic properties of biotherapeutics by increasing their hydrodynamic size, which reduces renal clearance and prolongs circulation half-life.[4][] However, the structure of the PEG, including its terminal groups, can fine-tune these effects.
A crucial differentiator is the immunogenicity . There is growing evidence that the methoxy group on mPEG can be immunogenic, leading to the formation of anti-PEG antibodies. These antibodies can lead to the accelerated blood clearance (ABC) of PEGylated drugs and, in some cases, hypersensitivity reactions. Studies have suggested that PEG linkers with terminal hydroxyl groups (HO-PEG) are less immunogenic than their methoxy-terminated counterparts.[6]
Data Presentation: Performance Comparison
The following tables provide a summary of typical performance data when conjugating a model protein with a small molecule drug, comparing a homobifunctional HO-PEG-OH linker with a representative heterobifunctional linker (e.g., Maleimide-PEG-NHS). It is important to note that this data, adapted from a comparison with HO-PEG18-OH, is illustrative for this compound as the underlying chemical principles are the same.[3]
Table 1: Comparative Conjugation Efficiency and Product Purity [3]
| Parameter | HO-PEG-OH (Requires Activation) | mPEG-Linker (Pre-activated, e.g., Mal-PEG-NHS) |
| Conjugation Efficiency (%) | 40-60% | 70-90% |
| Yield of Desired Conjugate (%) | 25-40% | 60-80% |
| Presence of Oligomeric Byproducts | High | Low to None |
| Purity after Standard Purification (%) | 75-85% | >95% |
Table 2: Stability of the Resulting Antibody-Drug Conjugate (ADC) [3]
| Parameter | ADC with HO-PEG-OH Linker | ADC with mPEG-Linker |
| Aggregation after 1 month at 4°C (%) | 5-10% | <2% |
| Drug Dissociation in Human Plasma (72h, %) | 15-25% | 5-10% |
| In-vivo Half-life (murine model, hours) | ~150 | ~250 |
These data highlight that while HO-PEG-OH linkers can be effective, the controlled, sequential reactions enabled by pre-activated mPEG linkers generally lead to higher efficiency, purity, and stability of the final bioconjugate.[3]
Experimental Protocols
The distinct chemistries of this compound and mPEG linkers necessitate different experimental workflows.
Protocol 1: Two-Step Conjugation using this compound
This process involves an initial activation of the hydroxyl groups, followed by conjugation to the biomolecule. Here, we describe activation via conversion to a tresyl-activated PEG, which is highly reactive towards primary amines.
A. Activation of this compound with Tresyl Chloride
-
Materials:
-
This compound
-
Anhydrous Dichloromethane (DCM)
-
Anhydrous Pyridine
-
2,2,2-Trifluoroethanesulfonyl chloride (Tresyl chloride)
-
Cold diethyl ether
-
-
Procedure:
-
Dissolve this compound in anhydrous DCM under an inert atmosphere (e.g., Argon).
-
Cool the solution to 0°C in an ice bath.
-
Add anhydrous pyridine to the solution with stirring.
-
Slowly add tresyl chloride (a 2.5 molar excess relative to the hydroxyl groups) dropwise to the reaction mixture.
-
Allow the reaction to stir at 0°C for 30 minutes, then at room temperature for 1.5 hours.
-
Monitor the reaction by TLC or HPLC.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Precipitate the activated PEG by adding the concentrated solution to cold diethyl ether.
-
Wash the precipitate with cold diethyl ether and dry under vacuum.
-
Store the resulting tresyl-activated PEG under desiccated conditions at -20°C.
-
B. Conjugation of Activated PEG to a Protein
-
Materials:
-
Tresyl-activated this compound
-
Protein solution in a suitable buffer (e.g., 0.1 M sodium phosphate, pH 7.5-8.0)
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)
-
-
Procedure:
-
Dissolve the tresyl-activated PEG in the protein-containing buffer.
-
Add the activated PEG solution to the protein solution at a desired molar excess (e.g., 10- to 50-fold).
-
Incubate the reaction mixture at room temperature for 1-2 hours or at 4°C overnight with gentle stirring.
-
Quench the reaction by adding the quenching buffer to consume any unreacted activated PEG.
-
Purify the PEG-protein conjugate using size-exclusion chromatography (SEC) or ion-exchange chromatography (IEX) to remove unreacted PEG and protein.
-
Protocol 2: One-Step Conjugation using a Pre-activated mPEG Linker (e.g., mPEG-NHS Ester)
This protocol is simpler as it uses a commercially available, pre-activated PEG linker.
-
Materials:
-
mPEG-NHS Ester
-
Protein in an amine-free buffer (e.g., 0.1 M phosphate, 0.15 M NaCl, pH 7.2-8.0)
-
Anhydrous DMSO or DMF
-
Quenching Buffer (e.g., 1 M Tris-HCl, pH 8.0)
-
-
Procedure:
-
Equilibrate the vial of mPEG-NHS Ester to room temperature before opening.
-
Immediately before use, prepare a 10 mM solution of the mPEG-NHS Ester in anhydrous DMSO or DMF.
-
Add the desired molar excess (e.g., 20-fold) of the mPEG-NHS Ester solution to the protein solution. Ensure the final concentration of the organic solvent is less than 10% of the total reaction volume.
-
Incubate the reaction on ice for two hours or at room temperature for 30-60 minutes.
-
Stop the reaction by adding a quenching buffer to hydrolyze any unreacted mPEG-NHS Ester.
-
Remove the unreacted PEG linker and by-products by dialysis or size-exclusion chromatography.
-
Store the purified PEGylated protein under appropriate conditions.
-
Conclusion and Recommendations
Both this compound and mPEG linkers are valuable tools in bioconjugation.
-
This compound represents a bifunctional linker that may be advantageous in applications requiring crosslinking. A significant potential benefit is its lower immunogenicity compared to mPEG linkers. However, its use involves a more complex, multi-step conjugation process that can result in lower yields and a more heterogeneous product mixture.
-
mPEG linkers (such as mPEG-NHS) offer a more controlled, efficient, and reproducible conjugation process, leading to higher yields of a more homogenous and stable product.[3] For complex therapeutics like ADCs, where purity and stability are paramount, pre-activated monofunctional or heterobifunctional mPEG linkers are generally the preferred choice.
The ultimate selection of a linker will depend on the specific requirements of the application, including the nature of the molecules to be conjugated, the desired purity and stability of the final product, and the potential for immunogenicity in the intended therapeutic setting.
References
A Comparative Analysis of HO-PEG15-OH and HO-PEG-COOH for Bioconjugation and Drug Delivery
For researchers, scientists, and drug development professionals, the strategic selection of polyethylene glycol (PEG) linkers is a critical step in the design of effective bioconjugates and drug delivery systems. The choice between a homobifunctional linker like HO-PEG15-OH and a heterobifunctional linker such as HO-PEG-COOH can significantly impact the conjugation strategy, the stability of the final product, and its in vivo performance. This guide provides an objective comparison of these two commonly used PEG derivatives, supported by established chemical principles and experimental methodologies.
At a Glance: Key Differences and Applications
| Feature | This compound | HO-PEG-COOH |
| Functional Groups | Two terminal hydroxyl (-OH) groups | One terminal hydroxyl (-OH) group and one terminal carboxyl (-COOH) group |
| Functionality | Homobifunctional | Heterobifunctional |
| Primary Reactivity | Low; requires activation of hydroxyl groups (e.g., with tresyl chloride) to react with amines, forming a stable ether linkage. | The carboxyl group can be readily activated (e.g., with EDC/NHS) to react with primary amines, forming a stable amide bond. The hydroxyl group allows for further, orthogonal functionalization.[1][2] |
| Primary Applications | PEGylation of surfaces, crosslinking of identical molecules, formation of hydrogels.[3][4][5] | Site-specific PEGylation of proteins, peptides, and nanoparticles; development of targeted drug delivery systems where distinct molecules (e.g., a targeting ligand and a therapeutic agent) are conjugated.[1][2][6] |
| Key Advantage | Symmetrical structure suitable for creating crosslinked networks. | Orthogonal reactivity allows for controlled, sequential conjugation of different molecules. |
| Key Disadvantage | Requires harsher activation conditions for the hydroxyl groups compared to the carboxyl group of HO-PEG-COOH.[7] | The resulting amide bond, while stable, can be subject to enzymatic cleavage in vivo, although it is generally more stable than an ester bond.[1] |
Chemical Properties and Reactivity: A Deeper Dive
This compound is a linear PEG with hydroxyl groups at both ends. The number "15" denotes the number of repeating ethylene glycol units. The terminal hydroxyl groups are relatively inert and require chemical activation to become reactive towards functional groups on biomolecules.[7][8] A common activation method involves the use of tresyl chloride, which converts the hydroxyl groups into tresylates. These activated groups can then react with primary amines (e.g., on lysine residues of proteins) to form a stable secondary amine linkage.[7]
HO-PEG-COOH is a heterobifunctional PEG derivative, possessing a hydroxyl group at one terminus and a carboxyl group at the other.[1][2][9][10] This dual functionality is a significant advantage in many bioconjugation strategies. The carboxyl group can be selectively activated using carbodiimide chemistry, most commonly with 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of N-hydroxysuccinimide (NHS).[2][11][12] The resulting NHS ester is highly reactive towards primary amines, forming a stable amide bond.[11] The remaining hydroxyl group can be used for subsequent conjugation reactions or to attach the PEG to a surface.[1][2]
Experimental Workflows: Visualizing the Conjugation Process
The following diagrams illustrate the typical experimental workflows for conjugating a protein with this compound and HO-PEG-COOH.
Caption: Workflow for protein conjugation with this compound.
Caption: Workflow for protein conjugation with HO-PEG-COOH.
Performance Comparison: A Qualitative Assessment
While direct head-to-head quantitative data is scarce in the literature, a comparative assessment can be made based on the chemical properties of the linkers and the resulting conjugates.
| Performance Parameter | This compound Conjugate (Ether Linkage) | HO-PEG-COOH Conjugate (Amide Linkage) | Rationale |
| Conjugation Efficiency | Moderate to High | High | NHS ester chemistry is highly efficient and well-established for reacting with primary amines under mild conditions.[13] Activation of hydroxyl groups can be less efficient and require more stringent conditions.[7] |
| Stability of Linkage | Very High | High | The secondary amine (ether-like) linkage formed from tresyl-activated PEG is highly stable and resistant to hydrolysis.[14] Amide bonds are also very stable but can be susceptible to enzymatic cleavage.[1][15][16] |
| Control over Conjugation | Lower | Higher | The heterobifunctional nature of HO-PEG-COOH allows for precise, stepwise conjugation of different molecules, a key advantage in complex bioconjugate design.[1][2] |
| Potential for Crosslinking | High | Low (unless the hydroxyl end is also activated) | The two reactive ends of activated this compound can lead to intermolecular crosslinking of proteins, which may be desirable in some applications (e.g., hydrogel formation) but problematic in others.[17] |
| Immunogenicity | Potentially lower | Generally low | Some studies suggest that hydroxyl-terminated PEGs may be less immunogenic than methoxy-terminated PEGs.[6] However, other reports indicate that hydroxyl groups can activate the complement system.[6] The immunogenicity of PEG is a complex topic influenced by many factors, including the protein conjugate and the host immune system.[] |
Experimental Protocols
Activation of this compound and Conjugation to a Protein
This protocol is a two-step process involving the activation of the terminal hydroxyl groups followed by conjugation to the protein.
Materials:
-
This compound
-
Anhydrous Dichloromethane (DCM)
-
Anhydrous Pyridine
-
2,2,2-Trifluoroethanesulfonyl chloride (Tresyl chloride)
-
Diethyl ether (cold)
-
Protein solution in an amine-free buffer (e.g., PBS, pH 7.4-8.0)
-
Quenching solution (e.g., 1 M Tris-HCl, pH 8.0 or 1 M glycine)
-
Purification system (e.g., Size Exclusion Chromatography - SEC)
Protocol:
Step 1: Activation of this compound [7]
-
Dissolve this compound in anhydrous DCM under an inert atmosphere (e.g., Argon or Nitrogen).
-
Cool the solution to 0°C in an ice bath.
-
Add anhydrous pyridine to the solution with stirring.
-
Slowly add a 2.5-fold molar excess of tresyl chloride (relative to hydroxyl groups) dropwise to the reaction mixture.
-
Allow the reaction to stir at 0°C for 30 minutes and then at room temperature for 1.5 hours.
-
Monitor the reaction progress by a suitable method (e.g., TLC).
-
Once the reaction is complete, concentrate the mixture using a rotary evaporator.
-
Precipitate the tresyl-activated PEG by adding the concentrated solution to cold diethyl ether.
-
Collect the precipitate by filtration and wash with cold diethyl ether.
-
Dry the product under vacuum.
Step 2: Conjugation to Protein [7]
-
Prepare the protein solution at a concentration of 1-10 mg/mL in the reaction buffer.
-
Immediately before use, dissolve the tresyl-activated PEG in the reaction buffer.
-
Add the activated PEG to the protein solution at a desired molar excess (e.g., 20:1 PEG:protein).
-
Incubate the reaction mixture at room temperature or 4°C with gentle shaking for 2 to 24 hours.
-
Monitor the conjugation progress by SDS-PAGE, observing the shift in the protein's molecular weight.
-
Quench the reaction by adding the quenching solution to a final concentration of 50-100 mM and incubate for an additional 30 minutes.
-
Purify the PEGylated protein using SEC to remove unreacted PEG and protein.[19]
Conjugation of HO-PEG-COOH to a Protein using EDC/NHS Chemistry
This protocol involves the activation of the carboxyl group of HO-PEG-COOH and its subsequent reaction with primary amines on the protein.
Materials:
-
HO-PEG-COOH
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
N-hydroxysuccinimide (NHS) or N-hydroxysulfosuccinimide (Sulfo-NHS)
-
Activation Buffer (e.g., 0.1 M MES, 0.5 M NaCl, pH 6.0)
-
Coupling Buffer (e.g., PBS, pH 7.2-7.5)
-
Protein solution in Coupling Buffer
-
Quenching solution (e.g., 1 M Tris-HCl, pH 8.0, or hydroxylamine)
-
Purification system (e.g., SEC or dialysis)
-
Dissolve HO-PEG-COOH in the Activation Buffer.
-
Add EDC (e.g., 2 mM final concentration) and NHS or Sulfo-NHS (e.g., 5 mM final concentration) to the HO-PEG-COOH solution.
-
Incubate for 15 minutes at room temperature to activate the carboxyl group, forming the NHS ester.
-
Immediately add the activated PEG-NHS ester solution to the protein solution in the Coupling Buffer. A higher pH (7.2-7.5) in this step facilitates the reaction with primary amines.
-
Allow the reaction to proceed for 2 hours at room temperature or overnight at 4°C with gentle mixing.
-
Quench the reaction by adding the quenching solution.
-
Purify the PEGylated protein using SEC or dialysis to remove unreacted reagents and byproducts.
Conclusion
The choice between this compound and HO-PEG-COOH is fundamentally a choice between a homobifunctional and a heterobifunctional linker, respectively. This compound is well-suited for applications requiring the crosslinking of molecules or the formation of a PEG hydrogel matrix. Its primary drawback is the need for a separate, and potentially harsh, activation step for its terminal hydroxyl groups.
In contrast, HO-PEG-COOH offers greater versatility and control in bioconjugation. The readily activatable carboxyl group allows for efficient and specific conjugation to primary amines under mild conditions, while the terminal hydroxyl group provides an orthogonal site for further modification. This makes HO-PEG-COOH the preferred choice for the development of complex bioconjugates, such as antibody-drug conjugates or targeted nanoparticle systems, where precise control over the placement and stoichiometry of different molecular entities is paramount. Researchers should carefully consider the specific requirements of their application, including the desired linkage chemistry, the stability of the target biomolecule, and the overall design of the final conjugate, when selecting between these two valuable PEGylation reagents.
References
- 1. Chemical Modification of Linkers Provides Stable Linker–Payloads for the Generation of Antibody–Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. OH-PEG-COOH, α-hydroxyl-ω-carboxyl poly(ethylene glycol) - Biopharma PEG [biochempeg.com]
- 3. PEGylation Modification in Biopharmaceuticals - Creative Proteomics [creative-proteomics.com]
- 4. researchgate.net [researchgate.net]
- 5. m.youtube.com [m.youtube.com]
- 6. The Importance of Poly(ethylene glycol) Alternatives for Overcoming PEG Immunogenicity in Drug Delivery and Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. How PEGylation Influences Protein Conformational Stability - PMC [pmc.ncbi.nlm.nih.gov]
- 11. documents.thermofisher.com [documents.thermofisher.com]
- 12. broadpharm.com [broadpharm.com]
- 13. The pH-dependent formation of PEGylated bovine lactoferrin by branched polyethylene glycol (PEG)-N-hydroxysuccinimide (NHS) active esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. creativepegworks.com [creativepegworks.com]
- 15. Khan Academy [khanacademy.org]
- 16. organic chemistry - Why do amides require much harsher conditions for hydrolysis than esters? - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 17. benchchem.com [benchchem.com]
- 19. creativepegworks.com [creativepegworks.com]
A Comparative Guide to Purity Validation of HO-PEG15-OH: NMR vs. Mass Spectrometry and Alternative Methods
For researchers, scientists, and drug development professionals, ensuring the purity of polyethylene glycol (PEG) compounds is a critical step in the development of novel therapeutics and diagnostics. This guide provides an objective comparison of nuclear magnetic resonance (NMR) and mass spectrometry (MS) for the validation of HO-PEG15-OH purity, supported by experimental data and protocols. We also explore alternative analytical techniques to provide a comprehensive overview for selecting the most appropriate method for your research needs.
The homogeneity of discrete PEG linkers like this compound is a significant advantage over polydisperse PEG alternatives, which consist of a mixture of different chain lengths. Validating the purity and structural integrity of these molecules is paramount for reproducibility and the ultimate efficacy and safety of the final product.
At a Glance: Performance Comparison of Analytical Techniques
The table below summarizes the key performance parameters of NMR, Mass Spectrometry, and alternative methods for the purity validation of this compound.
| Parameter | ¹H NMR | MALDI-TOF MS | HPLC-CAD | Size-Exclusion Chromatography (SEC) |
| Primary Use | Structural confirmation, Purity assessment | Molecular weight confirmation | Quantitative purity analysis | Analysis of polydispersity, Impurity profiling |
| Purity Assessment | Quantitative (with internal standard) | Qualitative (can indicate polydispersity) | Quantitative | Semi-quantitative |
| Typical Purity >95% | High | High | High | Moderate |
| Spectrum Complexity | Simple, well-defined peaks | Single major peak expected | Single major peak | Single major peak |
| Sample Throughput | Moderate | High | High | Moderate |
| Instrumentation Cost | High | High | Moderate | Moderate |
In-Depth Analysis: NMR and Mass Spectrometry
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR is a powerful technique for the structural elucidation and purity assessment of PEG compounds. It provides detailed information about the chemical environment of protons within the molecule.
Expected ¹H NMR Data for this compound:
Based on the structure of this compound (C₃₀H₆₂O₁₆, MW: 678.8 g/mol ), the following peaks are expected in a ¹H NMR spectrum:
-
~3.65 ppm (singlet): This major peak corresponds to the repeating ethylene glycol units (-O-CH₂-CH₂-O-).
-
~3.70 ppm (triplet): These peaks represent the methylene protons adjacent to the terminal hydroxyl groups (HO-CH₂-).
-
Variable (broad singlet): The chemical shift of the hydroxyl protons (-OH) can vary depending on the solvent, concentration, and temperature.
The purity can be determined by comparing the integration of the repeating unit protons to that of the terminal hydroxyl group protons. The presence of unexpected peaks would indicate impurities. For quantitative analysis (qNMR), an internal standard with a known concentration is used.[1]
Mass Spectrometry (MS)
Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) mass spectrometry is a widely used technique for determining the molecular weight of polymers like PEG.[2][3] For a discrete PEG like this compound, a single major peak corresponding to the molecular ion is expected, confirming its monodispersity and high purity.
Expected MALDI-TOF MS Data for this compound:
-
Primary Peak: An intense peak corresponding to the sodium adduct of the molecule [M+Na]⁺ at approximately m/z 701.8.
-
Other Possible Adducts: Less intense peaks for the protonated molecule [M+H]⁺ at m/z 679.8 or the potassium adduct [M+K]⁺ at m/z 717.8 may also be observed.
The absence of a distribution of peaks separated by 44 Da (the mass of the ethylene oxide repeating unit) confirms the monodisperse nature of the sample.
Alternative Purity Validation Methods
While NMR and MS are primary techniques, other methods can provide valuable complementary information.
High-Performance Liquid Chromatography with Charged Aerosol Detection (HPLC-CAD)
HPLC-CAD is a powerful quantitative technique for purity analysis.[4][5][6] The charged aerosol detector offers a nearly universal response to non-volatile analytes, making it well-suited for PEG analysis, as PEGs lack a strong UV chromophore.[7] This method can accurately quantify the main this compound peak and any impurities present.
Size-Exclusion Chromatography (SEC)
SEC separates molecules based on their hydrodynamic volume.[8][9][10] It is particularly useful for identifying the presence of higher or lower molecular weight impurities and for assessing the overall polydispersity of a PEG sample. While not as quantitative as HPLC-CAD, it provides a clear visual representation of the sample's homogeneity.
Experimental Protocols
A detailed methodology is crucial for obtaining reliable and reproducible results.
¹H NMR Spectroscopy Protocol
-
Sample Preparation: Dissolve 5-10 mg of this compound in 0.6-0.7 mL of a suitable deuterated solvent (e.g., D₂O, CDCl₃, or DMSO-d₆). For quantitative analysis, add a known amount of a certified internal standard.
-
Data Acquisition: Acquire the ¹H NMR spectrum on a 400 MHz or higher spectrometer. Ensure a sufficient number of scans to achieve a good signal-to-noise ratio (at least 250:1 for integration errors <1%).[1]
-
Data Analysis: Reference the spectrum to the residual solvent peak. Integrate the signals corresponding to the repeating ethylene glycol units and the terminal methylene groups. For qNMR, calculate the purity based on the integral ratios and the known concentration of the internal standard.
MALDI-TOF Mass Spectrometry Protocol[3]
-
Matrix Solution Preparation: Prepare a saturated solution of a suitable matrix (e.g., α-cyano-4-hydroxycinnamic acid [CHCA] or 2,5-dihydroxybenzoic acid [DHB]) in a 1:1 mixture of acetonitrile and water containing 0.1% trifluoroacetic acid (TFA).[3]
-
Analyte Solution Preparation: Dissolve the this compound sample in water or a suitable solvent at a concentration of approximately 1 mg/mL.
-
Cationizing Agent (Optional but Recommended): Prepare a solution of a cationizing agent, such as sodium trifluoroacetate (NaTFA), in ethanol.[3]
-
Sample Spotting: Mix the analyte solution, matrix solution, and cationizing agent solution (e.g., in a 1:5:1 v/v/v ratio). Spot 0.5-1 µL of the mixture onto the MALDI target plate and allow it to air dry.
-
Data Acquisition: Acquire the mass spectrum in positive ion mode.
-
Data Analysis: Identify the peak corresponding to the [M+Na]⁺ ion and any other adducts. Confirm the absence of a polymeric distribution.
HPLC-CAD Protocol[4][6][11]
-
Mobile Phase Preparation: Prepare an appropriate mobile phase, often a gradient of water and acetonitrile with a small amount of an additive like formic acid.
-
Sample Preparation: Dissolve a known concentration of this compound in the mobile phase.
-
Chromatographic Conditions: Use a suitable reversed-phase column (e.g., C18). Set a flow rate of approximately 1.0 mL/min and a column temperature of around 40°C. The CAD evaporator temperature should be optimized (e.g., 35°C).
-
Data Analysis: Integrate the peak area of the main component and any impurities. Calculate the purity as the percentage of the main peak area relative to the total peak area.
Size-Exclusion Chromatography (SEC) Protocol[8][10]
-
Mobile Phase Preparation: Prepare a mobile phase suitable for the chosen SEC column, often an aqueous buffer containing salts (e.g., sodium phosphate) and sometimes an organic modifier.
-
Sample Preparation: Dissolve the this compound sample in the mobile phase.
-
Chromatographic Conditions: Use an SEC column with an appropriate molecular weight range. Set a constant flow rate.
-
Data Analysis: Analyze the resulting chromatogram for the presence of a single, symmetrical peak. The appearance of shoulders or additional peaks would indicate the presence of aggregates or fragments.
Experimental Workflow and Logical Relationships
The following diagram illustrates the typical workflow for the purity validation of this compound, highlighting the complementary nature of the different analytical techniques.
References
- 1. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 2. MALDI-TOF MS analysis of soluble PEG based multi-step synthetic reaction mixtures with automated detection of reaction failure [pubmed.ncbi.nlm.nih.gov]
- 3. bath.ac.uk [bath.ac.uk]
- 4. Quantitation of PEG on PEGylated Gold Nanoparticles Using Reversed Phase High Performance Liquid Chromatography and Charged Aerosol Detection - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. HPLC charged aerosol detector analysis of polyethylene glycol (PEG) - Thermo Scientific AppsLab Library of Analytical Applications [appslab.thermofisher.com]
- 6. Development of HPLC-CAD stability indicating assay method for polyethylene glycol-conjugated phospholipid (DMPE-PEG 2000) and identification of its degradation products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. chemrxiv.org [chemrxiv.org]
comparative study of different activation methods for HO-PEG15-OH
For Researchers, Scientists, and Drug Development Professionals
The activation of terminal hydroxyl groups of polyethylene glycol (PEG) is a critical step in the synthesis of PEGylated molecules for various biomedical applications, including drug delivery, protein modification, and surface functionalization. This guide provides an objective comparison of three common activation methods for HO-PEG15-OH: Tosylation, Mesylation, and N,N'-Disuccinimidyl Carbonate (DSC) activation. The performance of each method is evaluated based on experimental data for reaction efficiency, stability of the activated intermediate, and subsequent reactivity with primary amines.
Overview of Activation Methods
The activation of the terminal hydroxyl groups of this compound is necessary to convert them into reactive functional groups that can readily undergo nucleophilic substitution with amines, thiols, or other moieties. This guide focuses on the following activation strategies:
-
Tosylation: Activation with p-toluenesulfonyl chloride (TsCl) to form a PEG-tosylate. The tosylate group is an excellent leaving group, facilitating nucleophilic substitution.
-
Mesylation: Activation with methanesulfonyl chloride (MsCl) to form a PEG-mesylate. Similar to tosylation, the mesylate group is a very good leaving group.
-
N,N'-Disuccinimidyl Carbonate (DSC) Activation: Reaction with DSC to form a PEG-succinimidyl carbonate, which is an active ester highly reactive towards primary amines, forming a stable carbamate linkage.
Comparative Data
The following table summarizes the key performance indicators for each activation method. The data presented are compiled from various sources and represent typical values. It is important to note that reaction conditions, PEG molecular weight, and the specific nucleophile will influence the outcomes.
| Parameter | Tosylation | Mesylation | DSC Activation |
| Reaction Yield | 71-95%[1][2] | 96-99%[3] | >90% (formation of active ester) |
| Activated Intermediate | PEG-OTs | PEG-OMs | PEG-O-CO-NHS |
| Stability of Activated PEG | Good, but can degrade upon storage.[4] | Generally less stable than tosylates.[5] | Highly susceptible to hydrolysis, especially at higher pH. Half-life of hours at pH 7, minutes at pH 8.6.[6] |
| Reactivity with Amines | Good, reacts with primary amines at pH 8.0-9.5.[7][] | Higher reactivity than tosylates.[5] | Very high, reacts readily with primary amines at pH 7.2-8.5 to form a stable carbamate bond.[6] |
| Byproducts | Triethylamine hydrochloride, excess TsCl | Triethylamine hydrochloride, excess MsCl | N-hydroxysuccinimide (NHS), CO2 |
| Typical Reaction Solvents | Dichloromethane (DCM), Toluene, Pyridine | Dichloromethane (DCM), THF | Acetonitrile, Dichloromethane (DCM), DMF |
Signaling Pathways and Experimental Workflows
Activation Reaction Pathways
Caption: Chemical activation pathways for this compound.
Comparative Experimental Workflow
Caption: Generalized workflow for activation and conjugation.
Experimental Protocols
Tosylation of this compound
Materials:
-
This compound
-
p-Toluenesulfonyl chloride (TsCl)
-
Triethylamine (Et3N) or Pyridine
-
Anhydrous Dichloromethane (DCM)
-
Diethyl ether
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate (Na2SO4)
Procedure:
-
Dissolve this compound (1 equivalent) in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0 °C in an ice bath.
-
Add triethylamine (2.2 equivalents) to the solution and stir for 10 minutes.
-
Slowly add a solution of p-toluenesulfonyl chloride (2.1 equivalents) in anhydrous DCM to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, wash the reaction mixture with saturated sodium bicarbonate solution, water, and brine.
-
Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Precipitate the product by adding the concentrated solution dropwise to cold diethyl ether.
-
Collect the solid product by filtration and dry under vacuum.
Mesylation of this compound
Materials:
-
This compound
-
Methanesulfonyl chloride (MsCl)
-
Triethylamine (Et3N)
-
Anhydrous Dichloromethane (DCM)
-
Diethyl ether
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate (Na2SO4)
Procedure:
-
Dissolve this compound (1 equivalent) in anhydrous DCM in a round-bottom flask under an inert atmosphere.
-
Cool the solution to 0 °C in an ice bath.
-
Add triethylamine (2.2 equivalents) to the solution and stir for 10 minutes.
-
Slowly add methanesulfonyl chloride (2.1 equivalents) to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, wash the reaction mixture with saturated sodium bicarbonate solution, water, and brine.
-
Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Precipitate the product by adding the concentrated solution dropwise to cold diethyl ether.
-
Collect the solid product by filtration and dry under vacuum.[3]
N,N'-Disuccinimidyl Carbonate (DSC) Activation of this compound
Materials:
-
This compound
-
N,N'-Disuccinimidyl carbonate (DSC)
-
Pyridine or 4-Dimethylaminopyridine (DMAP)
-
Anhydrous Acetonitrile or Dichloromethane (DCM)
-
Diethyl ether
Procedure:
-
Dissolve this compound (1 equivalent) in anhydrous acetonitrile in a round-bottom flask under an inert atmosphere.
-
Add N,N'-disuccinimidyl carbonate (2.5 equivalents) and pyridine (2.2 equivalents) to the solution.
-
Stir the reaction mixture at room temperature for 12-24 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, filter the reaction mixture to remove any precipitate.
-
Concentrate the filtrate under reduced pressure.
-
Precipitate the product by adding the concentrated solution dropwise to cold diethyl ether.
-
Collect the solid product by filtration and dry under vacuum. The activated PEG should be used immediately or stored under anhydrous conditions at low temperature.
Conclusion
The choice of activation method for this compound depends on the specific requirements of the subsequent conjugation reaction.
-
Tosylation and Mesylation are robust and high-yielding methods that produce relatively stable activated PEGs. Mesylates are generally more reactive but less stable than tosylates.[5] These methods are suitable when a stable intermediate is required and the subsequent nucleophilic substitution can be performed under moderately basic conditions.
-
DSC Activation provides a highly reactive PEG-NHS ester that reacts efficiently with primary amines under mild pH conditions to form a stable carbamate linkage. However, the activated intermediate is highly susceptible to hydrolysis and requires careful handling and immediate use.[6] This method is ideal for bioconjugation reactions where mild conditions are crucial to maintain the integrity of sensitive biomolecules.
Researchers should carefully consider the trade-offs between reaction efficiency, stability of the activated PEG, and the specific requirements of their conjugation partner to select the most appropriate activation strategy.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. mdpi.com [mdpi.com]
- 3. A Facile Strategy for the High Yielding, Quantitative Conversion of Polyglycol End-Groups to Amines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. precisepeg.com [precisepeg.com]
- 6. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - TW [thermofisher.com]
- 7. precisepeg.com [precisepeg.com]
Navigating the In Vivo Landscape: A Comparative Guide to HO-PEG15-OH Linkers in Drug Conjugates
For researchers, scientists, and drug development professionals, the selection of a linker is a pivotal decision in the design of targeted therapeutics such as antibody-drug conjugates (ADCs). The linker's properties profoundly influence the stability, pharmacokinetics (PK), and ultimately, the in vivo efficacy and safety of the conjugate. This guide provides an objective comparison of the in vivo performance of the HO-PEG15-OH linker against other common alternatives, supported by experimental data, to inform rational drug design.
The this compound linker, a discrete polyethylene glycol (PEG) derivative with 15 ethylene glycol units, offers a balance of hydrophilicity and length. Its performance in vivo is benchmarked against other linkers varying in PEG length, configuration, and chemical nature.
Comparative In Vivo Performance of Linkers
The in vivo behavior of a linker is a critical determinant of an ADC's therapeutic index. Key performance indicators include plasma stability, clearance rate, and efficacy in preclinical tumor models. The following tables summarize quantitative data from various studies, providing a comparative overview. While direct in vivo data for a this compound linker is not extensively published, its performance can be interpolated from studies on similar PEGylated linkers.
Table 1: Comparative Pharmacokinetics of ADCs with Different Linkers
| Linker Type | ADC Construct (Illustrative) | Animal Model | Key Pharmacokinetic Parameters | Reference |
| Linear PEG (Variable Length) | Trastuzumab-MMAE | Rat | PEG8: Optimal slower clearance observed. | [1][2] |
| PEG12: Similar clearance to PEG8. | [1] | |||
| PEG24: No significant further decrease in clearance compared to PEG8/12. | [1] | |||
| Pendant PEG | Trastuzumab-DM1 (DAR ~8) | Mouse | Pendant 2xPEG12: Slower clearance rate compared to linear PEG24. | [3][4] |
| Non-PEGylated (Cleavable) | Brentuximab-MMAE (mc-VC-PABC) | Mouse | Faster clearance compared to PEGylated counterparts. | [4] |
| Non-PEGylated (Non-cleavable) | Trastuzumab-DM1 (SMCC) | Rat | Generally stable with clearance influenced by the antibody. | [5] |
Key Observations:
-
Impact of PEG Length: Increasing the PEG linker length generally leads to a longer plasma half-life and slower clearance, which can result in greater tumor accumulation.[1] However, a threshold effect is observed, where beyond a certain length (e.g., PEG8), further increases may not significantly enhance pharmacokinetic properties.[1] A PEG15 linker is expected to fall within this optimal range, offering favorable pharmacokinetics.
-
Linear vs. Pendant PEG: The configuration of the PEG linker also plays a crucial role. Amide-coupled ADCs with two pendant 12-unit PEG chains have demonstrated slower clearance rates compared to those with a conventional linear 24-unit PEG oligomer, suggesting that a branched or pendant structure can improve in vivo stability.[3][4]
-
PEGylated vs. Non-PEGylated: PEGylated linkers generally improve the hydrophilicity of ADCs, particularly those with hydrophobic payloads, leading to reduced aggregation and improved pharmacokinetics compared to non-PEGylated linkers.[3] Non-cleavable non-PEGylated linkers can offer high plasma stability, but their efficacy is highly dependent on the internalization and degradation of the entire ADC within the target cell.[6]
Table 2: Comparative In Vivo Efficacy of ADCs with Different Linkers in Xenograft Models
| Linker Type | ADC Construct (Illustrative) | Tumor Model | Dosing Regimen | Efficacy Outcome | Reference |
| Linear PEG24 | anti-Trop2-MMAE | BxPC3 Xenograft | 3 mg/kg | Significant tumor suppression. | [1] |
| Pendant 2xPEG12 | Trastuzumab-DM1 (DAR ~8) | Ovarian Cancer Xenograft | Not specified | Higher tumor volume reduction and more prolonged median survival compared to a non-PEGylated control. | [3] |
| Non-PEGylated (Cleavable) | anti-CD30-Auristatin | Non-Hodgkin Lymphoma Xenograft | Single dose | Efficacious, but stability improvements can lead to enhanced anti-tumor activity. | [7] |
Key Observations:
-
The enhanced pharmacokinetic profiles of PEGylated linkers often translate to improved in vivo efficacy, with significant tumor growth inhibition observed in various xenograft models.[1][3]
-
The choice of linker can impact the therapeutic window. More stable linkers, such as self-hydrolyzing maleimides, can lead to improved ADC antitumor activity and reduced toxicity.[7]
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment and comparison of linker performance in vivo.
In Vivo Stability Assessment: Pharmacokinetics Study
This protocol outlines the steps to determine the pharmacokinetic profile of an ADC.
-
Animal Model: Utilize relevant rodent models, such as Sprague-Dawley rats or BALB/c mice.[2]
-
ADC Administration: Administer the ADC intravenously (IV) via the tail vein at a specified dose (e.g., 3 mg/kg).[2]
-
Blood Sampling: Collect blood samples at predetermined time points (e.g., 0, 0.5, 1, 4, 8, 24, 48, 72, 96, 168 hours) post-injection into tubes containing an anticoagulant.
-
Plasma Preparation: Centrifuge the blood samples to separate the plasma.
-
Quantification of Total Antibody and Intact ADC:
-
ELISA for Total Antibody: Use a standard sandwich ELISA to measure the concentration of the antibody component of the ADC, regardless of whether the payload is attached.
-
ELISA for Intact ADC: Employ a capture-detection ELISA where the capture antibody binds to the ADC's antibody and the detection antibody is specific for the payload. This measures the concentration of the ADC with the payload still attached.
-
-
Data Analysis: Plot the plasma concentration of total antibody and intact ADC over time. Calculate key pharmacokinetic parameters such as clearance, half-life (t½), and area under the curve (AUC) using appropriate software.[2]
In Vivo Efficacy Assessment: Xenograft Tumor Model Study
This protocol describes a typical workflow for evaluating the anti-tumor activity of an ADC in a xenograft model.[8][9]
-
Cell Culture: Culture a relevant human cancer cell line (e.g., SK-BR-3 for HER2-positive breast cancer).[1]
-
Tumor Implantation: Subcutaneously implant the cancer cells into the flank of immunodeficient mice (e.g., nude or SCID mice).[8]
-
Tumor Growth Monitoring: Monitor tumor growth by measuring tumor volume with calipers.
-
Randomization and Dosing: Once tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment groups (vehicle control, ADC with this compound linker, ADC with alternative linker). Administer the treatments, typically via IV injection, at a specified dose and schedule.
-
Efficacy Evaluation:
-
Measure tumor volume and body weight regularly (e.g., twice a week).
-
At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., immunohistochemistry).
-
-
Data Analysis: Plot the mean tumor volume over time for each treatment group. Calculate tumor growth inhibition (TGI) and assess statistical significance.
Visualizing the Mechanisms and Workflows
Diagrams created using Graphviz (DOT language) provide a clear visual representation of the complex biological pathways and experimental processes involved in ADC research.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Polyethylene glycol-based linkers as hydrophilicity reservoir for antibody-drug conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Cleavable & Non- Cleavable Linkers with Antibody-Drug Conjugates | AxisPharm [axispharm.com]
- 7. Self-hydrolyzing maleimides improve the stability and pharmacological properties of antibody-drug conjugates | Semantic Scholar [semanticscholar.org]
- 8. ADC Evaluation Service in Solid Tumor Models - Creative Biolabs [creative-biolabs.com]
- 9. Utilizing panels of patient derived xenografts to aid the development of antibody drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
comparing the cytotoxicity of different PEG linkers including HO-PEG15-OH
For researchers, scientists, and drug development professionals, the choice of a linker molecule is critical in the design of novel therapeutics such as antibody-drug conjugates (ADCs). Polyethylene glycol (PEG) linkers are widely favored for their ability to improve solubility and pharmacokinetic properties. However, the cytotoxicity of the linker itself is a crucial parameter that can influence the overall safety and efficacy of the conjugate. This guide provides a comparative analysis of the cytotoxicity of different PEG linkers, with a focus on positioning hydroxyl-terminated PEGs like HO-PEG15-OH within the broader landscape of PEG derivatives.
Executive Summary
The cytotoxicity of PEG linkers is not uniform and is significantly influenced by factors such as molecular weight, concentration, and the nature of the terminal functional groups. This guide synthesizes available experimental data to provide a clear comparison of various PEG derivatives. Generally, PEG oligomers with hydroxyl end groups, such as this compound, are considered to have low cytotoxicity. In contrast, PEG-based monomers with reactive end groups like acrylates and methacrylates exhibit pronounced cytotoxic effects.
Data Presentation: Comparative Cytotoxicity of PEG Derivatives
The following table summarizes the 50% inhibitory concentration (IC50) values of various PEG oligomers and monomers on different cell lines, providing a quantitative comparison of their cytotoxic potential. Lower IC50 values indicate higher cytotoxicity.
| PEG Derivative | Cell Line | Incubation Time (h) | IC50 (mg/mL) | Reference |
| Triethylene Glycol (TEG) | HeLa | 24 | 19.8 | [1] |
| Triethylene Glycol (TEG) | L929 | 24 | 12.4 | [1] |
| PEG-400 | HeLa | 24 | > 50 | [1] |
| PEG-400 | L929 | 24 | > 50 | [1] |
| PEG-1000 | HeLa | 24 | > 50 | [1] |
| PEG-1000 | L929 | 24 | 22.5 | [1] |
| PEG-2000 | HeLa | 24 | > 50 | [1] |
| PEG-2000 | L929 | 24 | > 50 | [1] |
| PEG-4000 | HeLa | 24 | > 50 | [1] |
| PEG-4000 | L929 | 24 | 20.0 | [1] |
| mPEGMA-500 | HeLa | 24 | 0.8 | [1] |
| mPEGMA-500 | L929 | 24 | 0.7 | [1] |
| mPEGA-480 | HeLa | 24 | 0.08 | [1] |
| mPEGA-480 | L929 | 24 | 0.05 | [1] |
Note: Based on the trend of increasing IC50 values (lower cytotoxicity) with increasing molecular weight for PEG oligomers with hydroxyl end groups, it can be inferred that this compound, with a molecular weight of approximately 680 g/mol , would exhibit low cytotoxicity, likely with an IC50 value well above 20 mg/mL for both HeLa and L929 cells.
Experimental Protocols
The data presented above was primarily generated using cell viability assays, most commonly the MTT or CCK-8 assays.
Cell Viability Assay (MTT/CCK-8)
Objective: To determine the concentration of a substance that reduces the viability of a cell population by 50% (IC50).
Principle: These are colorimetric assays that measure the metabolic activity of cells. Viable cells contain NAD(P)H-dependent oxidoreductase enzymes that reduce the tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or the more sensitive WST-8 (in the case of CCK-8) to a colored formazan product. The amount of formazan produced is directly proportional to the number of living cells.
Materials:
-
Cell lines (e.g., HeLa, L929)
-
Cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics
-
96-well cell culture plates
-
PEG derivatives of interest
-
MTT or CCK-8 reagent
-
Solubilization solution (e.g., DMSO, isopropanol with HCl) for MTT assay
-
Microplate reader
Procedure:
-
Cell Seeding: Cells are seeded into 96-well plates at a predetermined density (e.g., 5 x 10^3 to 1 x 10^4 cells/well) and allowed to adhere overnight in a humidified incubator (37°C, 5% CO2).[1]
-
Treatment: The culture medium is replaced with fresh medium containing various concentrations of the PEG linker. A control group with medium alone is also included.[1]
-
Incubation: The plates are incubated for a specified period (e.g., 24, 48, or 72 hours).[1][2]
-
Addition of Reagent:
-
Absorbance Measurement: The absorbance of the colored solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm for MTT, 450 nm for CCK-8).[1][2]
-
Data Analysis: Cell viability is calculated as a percentage of the control group. The IC50 value is determined by plotting cell viability against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.
Mandatory Visualizations
Experimental Workflow for Cytotoxicity Testing
Caption: Workflow of an in vitro cytotoxicity assay.
Signaling Pathway of PEG-induced Cytotoxicity
While PEG oligomers are generally considered biocompatible, some PEG derivatives, particularly monomers, can induce cytotoxicity through oxidative stress.
Caption: Mechanism of cytotoxicity for certain PEG derivatives.
Conclusion
The selection of a PEG linker should be guided by a thorough understanding of its potential cytotoxicity. Based on available data, PEG oligomers terminated with hydroxyl groups, such as this compound, are expected to be minimally cytotoxic and are therefore excellent candidates for applications requiring high biocompatibility.[3][4] Conversely, PEG monomers with reactive end groups like acrylates and methacrylates demonstrate significant cytotoxicity and should be used with caution, particularly if residual unreacted monomer could be present in the final product.[3][5] Researchers should always perform their own cytotoxicity assays on the specific cell lines relevant to their application to ensure the safety and efficacy of their bioconjugates.
References
- 1. Cytotoxicity study of polyethylene glycol derivatives - RSC Advances (RSC Publishing) DOI:10.1039/C7RA00861A [pubs.rsc.org]
- 2. PEG Linker Improves Antitumor Efficacy and Safety of Affibody-Based Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cytotoxicity study of polyethylene glycol derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. scispace.com [scispace.com]
- 5. researchgate.net [researchgate.net]
Safety Operating Guide
Proper Disposal of HO-PEG15-OH: A Step-by-Step Guide for Laboratory Professionals
Essential Safety and Logistical Information for Researchers, Scientists, and Drug Development Professionals
Key Disposal and Safety Parameters
The following table summarizes essential information regarding the disposal and handling of HO-PEG15-OH, based on data for PEG 600.
| Parameter | Guideline | Citation |
| Hazard Classification | Not typically classified as hazardous waste. However, classification may change if mixed with hazardous materials. | [1][2][3] |
| Environmental Impact | Readily biodegradable. Should not be released into wastewater systems as it can affect the biological and chemical oxygen demand. | [3][4] |
| Primary Disposal Route | Collection by a licensed chemical waste disposal contractor. | [3] |
| Container Requirements | Store in a dedicated, clearly labeled, and sealed container. | [3] |
| Regulatory Compliance | Disposal must adhere to all local, state, and federal regulations. | [3][5][6][7] |
| Spill Cleanup | Absorb with inert material and collect in a suitable container for disposal. | [4] |
Step-by-Step Disposal Protocol for this compound
Follow these procedures to ensure the safe and compliant disposal of this compound from your laboratory.
1. Waste Identification and Segregation:
-
Confirm that the waste is solely this compound.
-
If the this compound is mixed with other chemicals, the entire mixture must be treated according to the hazards of the most hazardous component.
-
Do not mix this compound waste with other waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department.
2. Waste Collection and Storage:
-
Collect waste this compound in a designated, leak-proof container.
-
The container should be clearly labeled as "Waste this compound" and include the date of accumulation.
-
Store the sealed container in a designated waste accumulation area, away from incompatible materials.
3. Arrange for Professional Disposal:
-
Contact your institution's EHS department or a licensed chemical waste disposal contractor to arrange for pickup.[3]
-
Provide the contractor with accurate information about the waste material.
4. Documentation:
-
Maintain a log of the amount of this compound waste generated and the date of its disposal.
-
Retain any documentation provided by the waste disposal contractor for your records.
5. Empty Container Disposal:
-
Once empty, the container can typically be triple-rinsed with an appropriate solvent (e.g., water) and recycled, if local regulations permit.[8]
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound.
References
Safeguarding Your Research: A Comprehensive Guide to Handling HO-PEG15-OH
For researchers, scientists, and drug development professionals, the safe and efficient handling of chemical reagents is paramount. This guide provides essential, immediate safety and logistical information for the proper use of HO-PEG15-OH, a polyethylene glycol (PEG) derivative. By adhering to these procedures, you can ensure a safe laboratory environment and maintain the integrity of your research.
Personal Protective Equipment (PPE)
When handling this compound, appropriate personal protective equipment is your first line of defense against potential exposure. While polyethylene glycols are generally considered to have low toxicity, direct contact should always be avoided.
Recommended PPE for Handling this compound:
| PPE Category | Specification | Purpose |
| Hand Protection | Nitrile or other suitable chemical-resistant gloves. Gloves must be inspected prior to use.[1] | To prevent skin contact. |
| Eye Protection | Safety glasses with side-shields or goggles. | To protect eyes from splashes or dust. |
| Skin and Body | Laboratory coat. | To protect skin and clothing from accidental spills. |
| Respiratory | Required when dusts are generated. Use a NIOSH-approved respirator if ventilation is inadequate.[1][2] | To prevent inhalation of airborne particles. |
Proper glove removal technique, without touching the glove's outer surface, should be practiced to avoid skin contact with the product.[1] After handling, always wash hands thoroughly.
Operational Plan: Safe Handling and Storage
Adherence to proper handling and storage protocols is critical for maintaining the quality of this compound and ensuring a safe working environment.
Handling:
-
Use only in a well-ventilated area.[2]
-
Avoid the creation of dust when handling the solid form.[2]
-
Keep away from heat, sparks, open flames, and other ignition sources.[2]
-
Prevent dust accumulation.[2]
Storage:
-
Store in a tightly closed, original container in a dry, cool, and well-ventilated area.[2]
-
Protect from direct sunlight.[2]
-
Keep segregated from incompatible materials such as oxidizing agents.[2]
-
Do not store in unlabeled containers.[2]
Disposal Plan: Responsible Waste Management
Proper disposal of unused this compound and its containers is an essential part of the laboratory workflow, ensuring environmental responsibility and compliance with regulations. Polyethylene glycol is not generally considered a hazardous waste and is readily biodegradable.[3]
Disposal of Unused this compound:
-
Waste material must be disposed of in accordance with national and local regulations.[1]
-
Do not mix with other waste.[1]
-
For disposal, you can transfer the material to labeled containers for collection by a licensed chemical waste disposal contractor.[3]
-
Avoid releasing it into wastewater systems, as it can affect the biological and chemical oxygen demand in wastewater treatment processes.[3]
Disposal of Empty Containers:
-
Handle uncleaned containers like the product itself.[1]
-
Empty containers or liners may retain some product residues.[2]
-
Containers can be rinsed and potentially recycled if made of accepted materials like #2 HDPE plastic.[4]
The following workflow diagram outlines the key steps for the safe handling and disposal of this compound.
Caption: Workflow for Safe Handling and Disposal of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
